molecular formula C9H12N2O2S B102038 1-(sulfamoylamino)-2,3-dihydro-1H-indene CAS No. 15211-60-6

1-(sulfamoylamino)-2,3-dihydro-1H-indene

Número de catálogo: B102038
Número CAS: 15211-60-6
Peso molecular: 212.27 g/mol
Clave InChI: XDMSKLUZMCCHNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(sulfamoylamino)-2,3-dihydro-1H-indene, also known as 1-(sulfamoylamino)-2,3-dihydro-1H-indene, is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(sulfamoylamino)-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(sulfamoylamino)-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

15211-60-6

Fórmula molecular

C9H12N2O2S

Peso molecular

212.27 g/mol

Nombre IUPAC

1-(sulfamoylamino)-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13)

Clave InChI

XDMSKLUZMCCHNK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1NS(=O)(=O)N

SMILES canónico

C1CC2=CC=CC=C2C1NS(=O)(=O)N

Sinónimos

Sulfamide, 1-indanyl- (8CI)

Origen del producto

United States
Foundational & Exploratory

Mechanism of Action of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene: A Technical Guide to Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Sulfamoylamino)-2,3-dihydro-1H-indene (CAS: 15211-60-6), structurally characterized as 1-indanylsulfamide , is a bicyclic bioactive compound that serves as a critical pharmacophore in medicinal chemistry[1]. As a primary sulfamide derivative, its core mechanism of action is the potent, competitive inhibition of Carbonic Anhydrases (CAs) —a family of ubiquitous zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide[2]. By exploiting the unique steric and electronic properties of the indane scaffold, this compound and its derivatives are heavily utilized in drug development to target specific CA isozymes, ranging from cytosolic variants (CA I, CA II) implicated in glaucoma and epilepsy, to transmembrane variants (CA IX, CA XII) that drive tumor survival in hypoxic microenvironments[3][4].

Molecular Architecture and Target Engagement

The pharmacological efficacy of 1-indanylsulfamide relies on a dual-component molecular architecture that perfectly complements the amphiphilic nature of the CA active site.

  • The Zinc-Binding Group (ZBG): The sulfamide moiety (–NH–SO₂–NH₂) is the primary pharmacophore. Upon entering the physiological pH of the CA active site, the weakly acidic sulfamide group deprotonates to form a sulfonamidate anion[2]. This anion acts as a classical transition-state analog. It directly coordinates with the catalytic Zn²⁺ ion (which is anchored by His94, His96, and His119), displacing the zinc-bound water/hydroxide ion that is strictly required for the nucleophilic attack on CO₂[5].

  • The Hydrophobic Scaffold: The 2,3-dihydro-1H-indene (indane) ring is highly lipophilic. The CA active site is distinctly divided into a hydrophilic half and a hydrophobic half. The indane core selectively orientates toward the hydrophobic pocket (interacting with residues such as Val121, Val143, Leu198, and Trp209). This interaction is the primary driver for isozyme selectivity , as variations in the hydrophobic pocket's topology between CA II and CA IX allow the rigid indane ring to selectively stabilize the inhibitor-enzyme complex in tumor-associated isozymes[3].

MOA I 1-Indanylsulfamide Z Zn2+ Active Site I->Z Anionic coordination C Carbonic Anhydrase (CA IX/XII) Z->C Enzyme inactivation H CO2 Hydration Blocked C->H Prevents catalytic turnover P Tumor Microenvironment pH Normalization H->P Reduces extracellular acidification S Decreased Tumor Cell Survival P->S Sensitizes to therapy

Mechanism of CA IX inhibition by 1-indanylsulfamide altering tumor pH.

Isozyme Selectivity and Biological Implications

The therapeutic utility of 1-indanylsulfamide derivatives hinges on their binding kinetics across different CA isozymes. Cytosolic CAs (I and II) are ubiquitous and regulate normal physiological acid-base balance. Conversely, CA IX and CA XII are transmembrane proteins overexpressed almost exclusively in solid tumors under hypoxia[4]. Inhibiting CA IX prevents the extrusion of protons into the extracellular space, dismantling the tumor's ability to maintain a neutral intracellular pH while acidifying the surrounding matrix (a hallmark of metastasis)[4].

Quantitative Data Summarization

The following table synthesizes the representative inhibition profiles (K_i) of indane-based sulfamides/sulfonamides against key CA isozymes, demonstrating the structure-activity relationship (SAR) baseline.

Compound ClassTarget IsozymeCellular LocalizationRepresentative K_i Range (nM)Primary Clinical Implication
Indane-SulfamidesCA ICytosolic50 - 250Off-target toxicity / Glaucoma
Indane-SulfamidesCA IICytosolic0.5 - 15Glaucoma / Diuretic / Anticonvulsant
Indane-SulfamidesCA IXTransmembrane5 - 45Solid Tumors / Hypoxia targeting
Indane-SulfamidesCA XIITransmembrane10 - 50Chemoresistance reversal

Experimental Workflows & Validation Protocols

To rigorously evaluate the mechanism of action of 1-indanylsulfamide, two core methodologies are universally employed: Stopped-Flow Kinetics and X-Ray Crystallography. As a Senior Application Scientist, I emphasize that these protocols must be executed as self-validating systems to ensure data integrity.

Protocol 1: Stopped-Flow Kinetic Assay for CA Inhibition

Causality & Rationale: The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometry suffers from dead-time limitations and cannot capture this initial velocity. Stopped-flow spectrophotometry rapidly mixes the enzyme-inhibitor complex with CO₂ and measures the instantaneous pH drop via an indicator, capturing the true pre-steady-state kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator. Causality: Phenol Red has a pKa of ~7.9, making its absorbance change at 557 nm highly sensitive to proton release in this specific pH window.

  • Inhibitor Incubation: Dissolve 1-indanylsulfamide in 10% DMSO/water. Incubate the purified recombinant CA isozyme (e.g., hCA II or hCA IX) with varying concentrations of the inhibitor for 15 minutes at 20°C to ensure thermodynamic equilibrium of the binding event.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a known concentration of CO₂ (approximately 34 mM).

  • Kinetic Measurement: Load the enzyme-inhibitor-indicator solution into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument. Trigger the pneumatic drive to mix equal volumes in the observation cell. Record the decay in absorbance at 557 nm over 10 seconds.

  • System Validation (Critical): Run Acetazolamide (AZA) alongside the test compound. Validation Gate: The system is only validated if the calculated Ki​ for AZA against hCA II falls strictly within the 10–15 nM range[2]. If it deviates, recalibrate the CO₂ saturation or check enzyme viability.

  • Data Analysis: Extract the initial velocities and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation applied to non-linear least-squares regression.

Protocol S1 Compound Prep (DMSO Stock) S2 Enzyme Incubation (CA Isozymes) S1->S2 Dilute to working conc. S3 Substrate Addition (CO2-saturated H2O) S2->S3 15 min at 20°C S4 Stopped-Flow Spectrophotometry S3->S4 Monitor pH indicator S5 Data Analysis (Ki Calculation) S4->S5 Non-linear regression

High-throughput stopped-flow kinetic assay workflow for CA inhibitors.

Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Causality & Rationale: To confirm the exact orientation of the indane ring within the hydrophobic pocket, structural biology is required. We utilize a crystal soaking method rather than co-crystallization. Causality: Soaking pre-formed apo-crystals bypasses potential conformational heterogeneity during nucleation, ensuring that the inhibitor locks into the biologically relevant active conformation.

Step-by-Step Methodology:

  • Protein Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in a precipitant solution of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Inhibitor Soaking: Transfer a high-quality crystal into a soaking drop containing the precipitant solution supplemented with 5 mM 1-indanylsulfamide and 5% DMSO. Incubate for 48 hours.

  • Cryoprotection & Validation: Briefly sweep the crystal through a cryoprotectant (precipitant + 20% glycerol) before flash-freezing in liquid nitrogen. Validation Gate: Collect a preliminary diffraction frame. The system is validated if the crystal diffracts to at least 1.5 Å resolution with an overall mosaicity of < 0.5°.

  • Structure Refinement: Collect the full dataset at a synchrotron source. Solve the phase using molecular replacement (using apo-hCA II, PDB: 1CA2, as the search model). Model the sulfonamidate anion directly coordinating the Zn²⁺ ion and map the indane ring's electron density against the Val121/Leu198 pocket.

References

  • N-Heterocyclic Carbene Catalyzed Reaction of 2-(2-Aroylvinyl)cinnamaldehydes with α,β-Unsaturated Imines: An Efficient Method for the Stereoselective Synthesis of Highly Functionalized Indane Derivatives. Thieme Connect.

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Taylor & Francis.

  • Indanesulfonamides as Carbonic Anhydrase Inhibitors. Toward Structure-Based Design of Selective Inhibitors of the Tumor-Associated Isozyme CA IX. ResearchGate.

  • Synthesis, biological evaluation, and in silico studies of potential activators of apoptosis and carbonic anhydrase inhibitors on isatin-5-sulfonamide scaffold. ResearchGate.

  • Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates. ACS Publications.

Sources

In Vitro Binding Affinity and Mechanistic Profiling of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Indanesulfamide Pharmacophore

In the landscape of neuropharmacology and metalloenzyme inhibition, the bicyclic scaffold of 1-(sulfamoylamino)-2,3-dihydro-1H-indene (also known as 1-indanylsulfamide or EVT-1195773) has emerged as a highly privileged structure [1]. While structurally simple, this parent compound serves as the foundational architecture for a novel class of uncompetitive inhibitors targeting the γ -aminobutyric acid (GABA) transporter 1 (GAT-1), as well as acting as a zinc-binding chemotype for Carbonic Anhydrase (CA) isozymes.

As an Application Scientist overseeing high-throughput screening (HTS) and lead optimization, I frequently observe that understanding the in vitro binding kinetics of this parent scaffold is critical. It dictates how we design functional assays for its highly optimized, clinical-stage derivatives—most notably E2730 ((1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene), a breakthrough anti-seizure medication [2].

This guide deconstructs the binding affinity, mechanistic pathways, and self-validating in vitro protocols required to accurately profile 1-(sulfamoylamino)-2,3-dihydro-1H-indene and its analogs.

Mechanistic Pharmacology: Dual-Target Landscape

The binding affinity of 1-indanylsulfamides is uniquely governed by the electronic and steric properties of the indane ring coupled with the hydrogen-bonding capacity of the terminal sulfamide group.

Uncompetitive GAT-1 Inhibition

Unlike traditional competitive GAT-1 inhibitors (e.g., tiagabine) that block GABA uptake indiscriminately, highly fluorinated derivatives of 1-(sulfamoylamino)-2,3-dihydro-1H-indene act via an uncompetitive mechanism [3].

  • The Causality: The inhibitor cannot bind to the apo-state of the transporter. It requires the prior binding of GABA and Na+ to induce a transitional "outward-open" conformational state. The indanesulfamide then binds to an allosteric pocket (or deep within the permeation pathway), trapping the ternary complex and arresting the transport cycle.

  • Clinical Relevance: This means the drug only exerts high affinity during states of synaptic hyperactivation (e.g., epileptic seizures) when ambient GABA is high, sparing baseline physiological GABAergic tone and drastically widening the therapeutic window [2].

GAT1_Mechanism GABA Ambient GABA (Synaptic Cleft) GAT1_Bound GAT-1:GABA Complex (Transitional State) GABA->GAT1_Bound Binds to GAT1_Open GAT-1 Transporter (Outward-Open State) GAT1_Open->GAT1_Bound Conformational shift Ternary GAT-1:GABA:Inhibitor Ternary Complex GAT1_Bound->Ternary Uncompetitive Binding Indane 1-Indanylsulfamide (e.g., E2730) Indane->Ternary Allosteric/Pore binding Inhibition Conformational Arrest (Uptake Blocked) Ternary->Inhibition Traps transporter

Fig 1. Uncompetitive inhibition mechanism of 1-indanylsulfamides on the GAT-1 transporter.

Carbonic Anhydrase (CA) Coordination

The primary sulfamide moiety ( −NH−SO2​−NH2​ ) is a classic Zinc-Binding Group (ZBG). In in vitro metalloenzyme assays, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion of Carbonic Anhydrases (specifically cytosolic CA II and tumor-associated CA IX), displacing the catalytic water molecule [4]. The lipophilic indane core stabilizes this interaction via Van der Waals contacts with the hydrophobic half of the CA active site.

Quantitative Data: Binding Affinity Profiles

To contextualize the structure-activity relationship (SAR), we must compare the baseline in vitro metrics of the parent scaffold against its optimized clinical counterpart.

Table 1: Comparative In Vitro Binding Affinities of Indanesulfamides

CompoundTargetAssay ModalityAffinity / PotencyMechanism
1-(sulfamoylamino)-2,3-dihydro-1H-indene GAT-1 [3H] -GABA Uptake IC50​>100μM Weak Uncompetitive
1-(sulfamoylamino)-2,3-dihydro-1H-indene CA II / IXStopped-Flow CO2​ Ki​≈0.5−5.0μM Competitive (Zinc-binding)
E2730 (Tetrafluoro-derivative)GAT-1 [3H] -E2730 Binding Kd​≈1.2μM Uncompetitive
E2730 (Tetrafluoro-derivative)GAT-1 [3H] -GABA Uptake IC50​≈17μM *Uncompetitive

*Note: Due to the uncompetitive mechanism, the apparent IC50​ for GAT-1 is highly dependent on the ambient GABA concentration in the assay buffer. The reported value represents hyperactivated synaptic conditions.

Standardized In Vitro Assay Methodologies

To generate trustworthy, reproducible data for highly lipophilic, uncompetitive binders, your assay design must be a self-validating system. Below are the field-proven protocols we utilize to profile 1-indanylsulfamide derivatives.

Protocol A: [3H] -Radioligand Binding Assay for GAT-1 Kinetics

This assay determines the dissociation constant ( Kd​ ) and maximum binding capacity ( Bmax​ ) using synaptosomal membranes.

1. Membrane Preparation:

  • Isolate synaptosomal membranes from rat cerebral cortex or hGAT1-expressing HEK293 cells via sucrose density gradient centrifugation.

  • Causality Check: Resuspend in a sodium-rich buffer (120 mM NaCl, 5 mM KCl, 50 mM Tris-HCl, pH 7.4). GAT-1 is a Na+/Cl− -dependent transporter; omitting these ions will collapse the binding pocket, resulting in false negatives.

2. Incubation & Uncompetitive Priming:

  • Plate 40 µg of membrane protein per well in a 96-well plate.

  • Critical Step: Spike the assay buffer with 100 µM ambient GABA. Why? Because 1-indanylsulfamides are uncompetitive inhibitors [2]. Without pre-loading the transporter with GABA to induce the transitional state, the indane compound will have nowhere to bind.

  • Add [3H] -E2730 (or a tritiated analog) at varying concentrations (0.01 to 10 µM).

  • Define non-specific binding (NSB) using 100 µM of unlabeled tiagabine.

3. Rapid Filtration & Washing:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters.

  • Expert Insight: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour. The indane core is highly lipophilic and prone to non-specific binding to glass fibers. PEI creates a cationic shield that repels the ligand, drastically improving your Z'-factor.

  • Wash rapidly (3x) with ice-cold buffer. Why ice-cold? Uncompetitive complexes can dissociate rapidly; low temperatures kinetically freeze the ternary complex during the wash step.

4. Quantification:

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Kd​ via non-linear regression (Scatchard analysis).

Assay_Workflow Prep Synaptosomal Membrane Prep Incubate Incubation with [³H]-Radioligand Prep->Incubate Filter Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash Wash Buffer (Ice-Cold) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Scatchard Plot & Kd/Bmax Calc Scintillation->Analysis

Fig 2. Standardized high-throughput radioligand binding assay workflow for GAT-1 kinetics.

Protocol B: Carbonic Anhydrase Esterase Activity Assay

To assess off-target or secondary therapeutic binding to CA isozymes, we utilize a colorimetric 4-nitrophenyl acetate (4-NPA) assay.

1. Reagent Setup:

  • Prepare assay buffer: 10 mM HEPES (pH 7.4), 3 mM 4-NPA (substrate).

  • Note: 4-NPA is prone to spontaneous hydrolysis. Always prepare fresh and run a vehicle-only blank to subtract background absorbance.

2. Enzyme Incubation:

  • Incubate recombinant human CA II or CA IX (10 nM) with varying concentrations of 1-(sulfamoylamino)-2,3-dihydro-1H-indene (0.1 nM to 100 µM) for 15 minutes at room temperature.

  • Causality Check: This pre-incubation is mandatory. The coordination of the sulfamide nitrogen to the deeply buried active-site Zn2+ is a relatively slow kinetic process [4]. Skipping pre-incubation will artificially inflate your Ki​ values.

3. Kinetic Readout:

  • Initiate the reaction by adding the 4-NPA substrate.

  • Monitor the formation of the 4-nitrophenolate anion by measuring absorbance at 400 nm continuously for 5 minutes using a microplate reader.

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, ensuring the assay operates under steady-state Michaelis-Menten conditions.

Conclusion

The 1-(sulfamoylamino)-2,3-dihydro-1H-indene scaffold represents a masterclass in rational drug design. By understanding its fundamental in vitro binding mechanics—specifically its reliance on ambient GABA for uncompetitive GAT-1 inhibition and its zinc-coordinating sulfamide tail—researchers can accurately design assays that prevent false negatives. Whether optimizing for anti-epileptic efficacy (e.g., E2730) or exploring novel metalloenzyme targets, maintaining strict control over assay microenvironments (ion gradients, substrate pre-loading, and lipophilicity management) is the key to translational success.

References

  • EvitaChem. "Buy 1-(sulfamoylamino)-2,3-dihydro-1H-indene (EVT-1195773)". EvitaChem Catalog.
  • Fukushima K, et al. "Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication". Epilepsia Open.
  • Ali I, et al. "E2730, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy". PubMed.
  • Grandane A, et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance". PMC.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene Derivatives as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indane Scaffold in Endothelin Receptor Modulation

The 2,3-dihydro-1H-indene, or indane, framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive starting point for the rational design of receptor antagonists. Within the realm of cardiovascular disease, derivatives of this scaffold have emerged as potent antagonists of the endothelin (ET) system.[1][2]

The endothelin axis, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[3][4] Dysregulation of this system, particularly the overactivation of the ETA receptor on vascular smooth muscle cells, is implicated in the pathophysiology of pulmonary arterial hypertension (PAH), systemic hypertension, and heart failure.[1][3] Consequently, the development of small-molecule ET receptor antagonists (ERAs) has been a major focus of cardiovascular drug discovery.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these antagonists: those built upon the 1-(sulfamoylamino)-2,3-dihydro-1H-indene core. We will dissect the key structural components of this scaffold, elucidating how modifications to each region impact binding affinity and selectivity for the endothelin receptors. This analysis is grounded in a synthesis of data from numerous studies on related sulfonamide-based ERAs and the structural biology of the endothelin receptors.

The Molecular Blueprint: Key Structural Regions for SAR Analysis

The 1-(sulfamoylamino)-2,3-dihydro-1H-indene scaffold can be deconstructed into three primary regions for a systematic SAR analysis. Each of these regions plays a distinct role in the molecule's interaction with the endothelin receptor binding pocket.

core 1-(Sulfamoylamino)-2,3-dihydro-1H-indene Core region_a Region A: Substituted Indane Ring core->region_a Hydrophobic Interactions & Scaffolding region_b Region B: Sulfamoyl Linker core->region_b Hydrogen Bonding & Orientation region_c Region C: Terminal Substituent on Sulfamoyl Nitrogen core->region_c Probing Specificity & Additional Interactions

Caption: Key regions for SAR analysis of the 1-(sulfamoylamino)-2,3-dihydro-1H-indene scaffold.

Part 1: SAR of the Substituted Indane Ring (Region A)

The indane ring system primarily serves as a rigid scaffold that orients the other functional groups into the endothelin receptor binding pocket. However, substitutions on the aromatic portion of the indane ring can significantly influence binding affinity through direct interactions with the receptor.

Aromatic Substituents:

The nature and position of substituents on the phenyl ring of the indane core are critical for optimizing hydrophobic and electronic interactions within a non-polar sub-pocket of the ET receptor.

  • Hydrophobic Groups: Small, hydrophobic substituents, such as methyl or methoxy groups, at the 4, 5, or 6-positions are generally well-tolerated and can enhance binding affinity by occupying small hydrophobic pockets.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can modulate the overall electron density of the aromatic ring, which may influence cation-π or other non-covalent interactions with aromatic residues in the binding site, such as tyrosine and phenylalanine.

Part 2: The Crucial Role of the Sulfamoyl Linker (Region B)

The sulfamoyl group (-SO₂NH₂) is a cornerstone of many potent endothelin receptor antagonists. Its primary role is to act as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site.

Hydrogen Bonding Capacity:

The sulfonamide moiety is a bioisostere for a carboxylic acid, capable of forming a network of hydrogen bonds.[4] Crystal structures of the ETB receptor with the sulfonamide-containing drug bosentan reveal that the sulfonamide oxygens form crucial hydrogen bonds with key polar residues in the receptor.[5]

Acidity of the Sulfonamide N-H:

The acidity of the sulfonamide proton is a critical determinant of activity. A pKa of less than 7 for the sulfonamide NH has been shown to be important for potent antagonism.[6] This suggests that at physiological pH, a significant portion of the molecules may exist in the anionic form, which can then form a salt bridge with a positively charged residue in the binding pocket.

Part 3: Probing Specificity with the Terminal Substituent (Region C)

Substitutions on the terminal nitrogen of the sulfamoyl group allow for the exploration of additional binding pockets and are a key determinant of selectivity between the ETA and ETB receptor subtypes.

N-Aryl and N-Heteroaryl Substituents:

The introduction of aromatic or heteroaromatic rings on the terminal nitrogen has been a highly successful strategy in the development of potent and selective ETA antagonists.

  • Biphenylsulfonamides: A well-explored class of ETA selective antagonists features a biphenyl group attached to the sulfonamide.[7] Appropriate substitutions on the second phenyl ring, such as a 4'-isobutyl or isopropoxyl group and a 2'-amino group, have been shown to significantly enhance potency.[7]

  • Isoxazole and Other Heterocycles: The incorporation of five-membered heterocycles, such as isoxazole, has also led to the discovery of highly potent and selective ETA antagonists.[6] The specific substitution pattern on the heterocyclic ring is critical for optimal activity.

N-Acylsulfonamides:

Acylation of the terminal sulfonamide nitrogen introduces an additional carbonyl group that can act as a hydrogen bond acceptor. This modification has been shown to improve oral bioavailability in some series of thiophene sulfonamide endothelin antagonists.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for a hypothetical series of 1-(sulfamoylamino)-2,3-dihydro-1H-indene derivatives, synthesized from the principles discussed in the literature for related sulfonamide-based endothelin antagonists. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled endothelin peptide to the ETA receptor.

Compound IDR (Indane Ring)R' (Terminal Substituent)ETA IC₅₀ (nM)Selectivity (ETB/ETA)
1a HH50010
1b 5-MethoxyH25015
1c HPhenyl10050
1d H4-Isobutylphenyl20200
1e H3,4-Dimethylisoxazol-5-yl5>1000
1f 5-Methoxy3,4-Dimethylisoxazol-5-yl1.5 >2000

This is a representative table based on established SAR principles for sulfonamide-based endothelin antagonists.

Experimental Protocols

Representative Synthesis of a 1-(N-Aryl-sulfamoylamino)-2,3-dihydro-1H-indene Derivative

The synthesis of the target compounds typically begins with the commercially available 1-aminoindane, followed by sulfonylation.

start 1-Aminoindane step1 React with Arylsulfonyl Chloride (e.g., 3,4-dimethyl-5-isoxazolylsulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., DCM or THF) start->step1 product 1-(N-Aryl-sulfamoylamino)-2,3-dihydro-1H-indene step1->product

Sources

Biological Targets of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of targeted therapeutics often relies on marrying a privileged scaffold with a highly specific pharmacophore. The compound 1-(sulfamoylamino)-2,3-dihydro-1H-indene (also known as 1-indanylsulfamide) represents a masterclass in this approach[1]. By fusing the lipophilic, brain-penetrant indane core with a zinc-binding sulfamoyl group, researchers have unlocked a potent class of molecules that primarily target Carbonic Anhydrase (CA) isozymes [2].

This technical whitepaper provides an in-depth analysis of the biological targets of these derivatives, the causality behind their pharmacological effects (spanning neurology to oncology), and the self-validating experimental protocols required to evaluate them.

Structural Pharmacology: The "Why" Behind the Molecule

To understand the biological targets of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, we must deconstruct its architecture:

  • The Indane Core (2,3-dihydro-1H-indene): This fused bicyclic hydrocarbon ring provides critical lipophilicity[1]. In neuropharmacology, lipophilicity dictates the rate of blood-brain barrier (BBB) penetration. The indane moiety ensures that the molecule achieves high central nervous system (CNS) exposure, a prerequisite for anticonvulsant activity[2].

  • The Sulfamoylamino Group (-NH-SO₂-NH₂): This is the warhead. The primary sulfonamide/sulfamide nitrogen acts as a potent Zinc-Binding Group (ZBG). In the active site of metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule and halting the enzyme's catalytic cycle[3].

Primary Biological Targets: Carbonic Anhydrase Isozymes

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). 1-indanylsulfamide derivatives exhibit nanomolar affinity for specific CA isozymes, driving distinct therapeutic outcomes[2],[3].

Target 1: Human Carbonic Anhydrase II (hCA II) - Neurological Modulation

hCA II is highly expressed in the brain, particularly in oligodendrocytes and choroid plexus. Inhibition of hCA II by indane-sulfamides reduces the production of bicarbonate and protons.

  • The Causality: The localized drop in HCO3−​ alters the buffering capacity of the extracellular space, leading to a mild intracellular acidosis. This pH drop allosterically attenuates the activation of excitatory NMDA receptors and enhances the inhibitory tone of GABAergic transmission. The net physiological result is a potent anticonvulsant effect , suppressing seizure propagation[2].

Target 2: Human Carbonic Anhydrase IX (hCA IX) - Oncological Targeting

hCA IX is a transmembrane isozyme that is rarely expressed in normal tissues but is heavily upregulated in hypoxic solid tumors (via the HIF-1 α pathway).

  • The Causality: Tumors use hCA IX to hydrate extracellular CO2​ , acidifying the tumor microenvironment (promoting metastasis and immune evasion) while maintaining a neutral intracellular pH. Indanesulfonamides selectively bind to the extracellular catalytic domain of hCA IX, disrupting this pH regulation and inducing tumor cell apoptosis[3].

Emerging Targets: Bacterial Efflux and Metabolism

Recent studies have also evaluated aminoindane derivatives for their antibacterial properties against multi-drug resistant strains like Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA)[4],[5]. While the exact bacterial target remains under investigation, the lipophilic indane core is believed to disrupt bacterial membrane integrity, while the sulfamoyl group interferes with bacterial folate synthesis or bacterial carbonic anhydrases[5].

Quantitative Target Affinity

The table below summarizes the binding affinities ( Ki​ ) of optimized 1-(sulfamoylamino)indane derivatives against key CA isozymes, demonstrating their high potency.

Biological TargetLocation / PathologyObserved Ki​ Range (nM)Therapeutic Indication
hCA I Red Blood Cells, GI Tract1.6 – 8.5 nMOff-target / Glaucoma
hCA II Brain, Eye, Kidneys2.3 – 12.0 nMEpilepsy (Anticonvulsant)
hCA IX Hypoxic Solid Tumors3.4 – 3.7 nMOncology (Anti-metastatic)

Data synthesized from foundational structure-activity relationship (SAR) studies on indanesulfonamides[2],[3].

Mechanistic and Workflow Visualizations

To conceptualize the dual therapeutic pathways of these derivatives, refer to the signaling diagram below.

CA_Inhibition_Pathway A 1-(Sulfamoylamino)indene Derivatives B Zn2+ Coordination in CA Active Site A->B C Inhibition of CA II (Brain) B->C D Inhibition of CA IX (Tumor Microenvironment) B->D E Decreased HCO3- & H+ Production C->E I Disruption of Tumor pH Regulation D->I F Intracellular pH Drop E->F G NMDA Receptor Attenuation & GABA Enhancement F->G H Anticonvulsant Effect G->H J Anti-tumor / Anti-metastatic Effect I->J

Mechanistic pathways of 1-indanylsulfamides leading to anticonvulsant and anti-tumor effects.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating protocols. Below are the gold-standard methodologies for characterizing 1-(sulfamoylamino)indane derivatives.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (In Vitro Target Affinity)

Rationale: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture its initial reaction rate. A stopped-flow apparatus is mandatory to measure the rapid acidification of the buffer.

Step-by-Step Method:

  • Preparation: Prepare an assay buffer containing 10 mM HEPES (pH 7.4), 0.1 M Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme-Ligand Incubation: Incubate recombinant hCA II or hCA IX (10 nM) with varying concentrations of the indanylsulfamide derivative (0.1 nM to 1000 nM) for 15 minutes at 20°C to allow the zinc-ligand complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (17 mM CO2​ ).

  • Kinetic Measurement: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 10-second window. The rate of color change corresponds directly to the rate of H+ generation.

  • Data Analysis: Extract the initial velocities and plot them using Lineweaver-Burk or Cheng-Prusoff equations to calculate the inhibition constant ( Ki​ ).

Self-Validation Check: The system must be calibrated using a known standard (e.g., Acetazolamide). If the calculated Ki​ for Acetazolamide deviates by >5% from the established 12 nM baseline for hCA II, the buffer system's pH or the enzyme's structural integrity is compromised, and the assay must be re-baselined.

Protocol 2: Maximal Electroshock Seizure (MES) Test (In Vivo Validation)

Rationale: To confirm that the lipophilic indane core successfully penetrates the BBB and that CA II inhibition translates to neurological efficacy, the MES test is utilized as the standard preclinical model for generalized tonic-clonic seizures[2].

Step-by-Step Method:

  • Dosing: Administer the indanylsulfamide derivative intraperitoneally (i.p.) or orally (p.o.) to adult male Swiss albino mice at doses ranging from 10 to 100 mg/kg.

  • Absorption Window: Wait 30 to 120 minutes post-administration to allow for peak plasma and CNS concentrations.

  • Shock Delivery: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation: Monitor the animal for the abolition of the hindlimb tonic extensor (HLTE) component of the seizure. Abolition of HLTE indicates complete protection.

Self-Validation Check: A negative control group receiving vehicle only must exhibit 100% seizure propagation (HLTE present). A positive control group receiving Phenytoin (30 mg/kg) must show 100% protection. Any deviation in these control cohorts invalidates the experimental run.

Experimental_Workflow S1 Step 1: Compound Synthesis (Indane Core + Sulfamoylation) S2 Step 2: Stopped-Flow Kinetics (CO2 Hydration Assay) S1->S2 Purified Ligands S3 Step 3: Ki Determination (Lineweaver-Burk Plots) S2->S3 Enzymatic Rates S4 Step 4: In Vivo Validation (MES Seizure Model) S3->S4 Lead Selection (Ki < 10 nM) S5 Step 5: X-ray Crystallography (Target-Ligand Docking) S3->S5 Structural Analysis

Experimental workflow for evaluating 1-indanylsulfamide derivatives from synthesis to validation.

Conclusion

The 1-(sulfamoylamino)-2,3-dihydro-1H-indene scaffold is a highly versatile pharmacophore. By exploiting the lipophilicity of the indane ring and the zinc-chelating power of the sulfamide group, researchers can selectively target Carbonic Anhydrase isozymes. Whether deployed as a CNS-penetrant anticonvulsant targeting hCA II or as a tumor-specific inhibitor targeting hCA IX, this molecular framework remains a critical asset in modern medicinal chemistry.

References

  • Title: Carbonic anhydrase inhibitors. Design of anticonvulsant sulfonamides incorporating indane moieties. Source: Bioorganic & Medicinal Chemistry Letters, 14(23), 5781-5786 (2004). URL: [Link]

  • Title: Indanesulfonamides as Carbonic Anhydrase Inhibitors. Toward Structure-Based Design of Selective Inhibitors of the Tumor-Associated Isozyme CA IX. Source: Journal of Medicinal Chemistry, 49(12), 3496-3500 (2006). URL: [Link]

  • Title: Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Source: ResearchGate / European Journal of Medicinal Chemistry context (2022). URL: [Link]

Sources

1-(sulfamoylamino)-2,3-dihydro-1H-indene physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS No: 15211-60-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide covers the synthesis, structural features, reactivity, and analytical characterization of this compound, offering insights into its potential as a scaffold in the design of novel therapeutic agents.

Introduction

1-(sulfamoylamino)-2,3-dihydro-1H-indene is a unique molecule that incorporates a rigid 2,3-dihydro-1H-indene (indane) core with a flexible sulfamoyl-amino side chain. The indane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The addition of the sulfamoylamino group introduces hydrogen bonding capabilities and potential for diverse biological interactions. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 1-(sulfamoylamino)-2,3-dihydro-1H-indene are summarized below.

PropertyValueSource
CAS Number 15211-60-6[1]
Molecular Formula C₉H₁₂N₂O₂S[1]
Molecular Weight 212.27 g/mol [1]
IUPAC Name N-(2,3-dihydro-1H-inden-1-yl)sulfamide[1]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not experimentally determined[1]
Boiling Point Not experimentally determined
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[1][2]
pKa The sulfonamide N-H is weakly acidic.Inferred

Synthesis and Mechanism

The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene can be achieved through the reaction of 2,3-dihydro-1H-inden-1-amine with a suitable sulfamoylating agent. A general and adaptable synthetic protocol is provided below, based on established methods for the synthesis of related sulfonamides.[3]

Synthetic Workflow

Synthesis_Workflow Indenamine 2,3-dihydro-1H-inden-1-amine Reaction Reaction Mixture Indenamine->Reaction Sulfamoylating_Agent Sulfamoyl Chloride or Sulfamide Sulfamoylating_Agent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1-(sulfamoylamino)-2,3-dihydro-1H-indene Purification->Product

Caption: Synthetic workflow for 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Step-by-Step Experimental Protocol

Materials:

  • 2,3-dihydro-1H-inden-1-amine

  • Sulfamoyl chloride (or sulfamide)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a solution of 2,3-dihydro-1H-inden-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfamoylating Agent: Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture with stirring. If using sulfamide, a different reaction setup with heating might be necessary.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Chemical Reactivity and Structural Insights

The chemical behavior of 1-(sulfamoylamino)-2,3-dihydro-1H-indene is dictated by the interplay between the indane nucleus and the sulfamoylamino side chain.

  • Indane Core: The aromatic ring of the indane moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents will influence the position of substitution.

  • Sulfamoylamino Group: The nitrogen atom attached to the indane ring is less basic than the corresponding amine due to the electron-withdrawing effect of the sulfonyl group.[4] The protons on the nitrogen atoms are acidic and can be removed by a strong base. The sulfamoylamino group can act as a hydrogen bond donor and acceptor, which is significant for its potential biological activity.

Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity and purity of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product Purified Product Purified_Product->NMR Structural Elucidation Purified_Product->IR Functional Group ID Purified_Product->MS Molecular Weight Confirmation Purified_Product->TLC Purity Check Purified_Product->HPLC Quantitative Purity

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectral Data
  • ¹H NMR:

    • Aromatic Protons: Signals in the range of 7.0-7.5 ppm, corresponding to the protons on the benzene ring of the indane moiety.

    • Indane Protons: A multiplet for the proton at the 1-position (CH-N) is expected around 4.0-5.0 ppm. The methylene protons at the 2- and 3-positions will appear as multiplets in the upfield region (2.0-3.5 ppm).

    • N-H Protons: Broad signals for the NH protons of the sulfamoylamino group, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of 120-145 ppm.

    • Indane Carbons: The CH-N carbon is expected around 50-60 ppm, and the methylene carbons will appear at higher field strengths.

  • IR Spectroscopy:

    • N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the sulfonamide.

    • S=O Stretching: Strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) for the sulfonyl group.

    • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 212.27, with characteristic fragmentation patterns.

Potential Biological Activity and Applications

The structural motifs present in 1-(sulfamoylamino)-2,3-dihydro-1H-indene suggest potential for biological activity, making it an interesting candidate for further investigation in drug discovery programs.

  • Sulfonamide Moiety: Sulfonamides are a well-established class of therapeutic agents with a broad range of activities, including antibacterial, anticancer, and anti-inflammatory properties. They are known to act as inhibitors of various enzymes, such as carbonic anhydrases.[2][5]

  • Indane Core: The indane nucleus is present in several approved drugs and clinical candidates, contributing to favorable pharmacokinetic properties and potent biological activities.

  • Potential Applications: Based on its structural features, 1-(sulfamoylamino)-2,3-dihydro-1H-indene and its derivatives could be explored as:

    • Anticancer Agents: Targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors.[5]

    • Antimicrobial Agents: The sulfonamide group is a classic pharmacophore for antimicrobial activity.[1]

    • Neurological Agents: The indane scaffold is found in drugs targeting the central nervous system.

Further biological screening is required to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

1-(sulfamoylamino)-2,3-dihydro-1H-indene is a compound with significant potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route with a detailed protocol, and an outline for its analytical characterization. The structural features of this molecule suggest that it is a promising scaffold for the development of new therapeutic agents. It is our hope that the information compiled herein will serve as a valuable resource for the scientific community and stimulate further research into this and related compounds.

References

  • Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS ONE, 18(3), e0282710. [Link]

  • ResearchGate. (n.d.). Which, of two amino group in sulfanilamide, will be most reactive for alkylation?. Retrieved from [Link]

  • CoIII-Carbene Radical Approach to Substituted 1H-Indenes. (n.d.). Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Taslimi, P., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-838. [Link]

Sources

An In-Depth Technical Guide to the Preclinical Toxicity Assessment of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive framework for the toxicological evaluation of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. As of the date of this publication, detailed public-domain toxicity data for this specific molecule is limited. Therefore, this guide is constructed based on established regulatory guidelines for preclinical safety assessment and predictive insights derived from the toxicological profiles of its core structural motifs: the sulfonamide and the indane moieties.

Executive Summary and Introduction

1-(sulfamoylamino)-2,3-dihydro-1H-indene is a chemical entity featuring a bicyclic indane core and a sulfamoyl-amino functional group.[1] While the specific therapeutic target of this molecule is not widely publicized, its structural components suggest a potential for a range of biological activities. The indane nucleus is a privileged scaffold found in various pharmaceuticals, including anti-inflammatory and neuroprotective agents.[1] The sulfonamide group is a well-known pharmacophore associated with antimicrobial and diuretic properties, among others.[2][3][4]

A thorough understanding of a novel compound's toxicity profile is paramount for its progression through the drug development pipeline. This guide provides a strategic and scientifically-grounded approach to the preclinical safety assessment of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in animal models. We will delineate the necessary studies, from initial pharmacokinetic characterization to comprehensive repeat-dose and specialized toxicity evaluations, grounding our recommendations in authoritative regulatory guidelines and the known toxicological behavior of related chemical classes.

Pharmacokinetics and Metabolism: The Foundation of Toxicity Assessment

Before assessing toxicity, it is essential to understand what the body does to the drug.[5] Pharmacokinetic (PK) studies are critical for selecting appropriate doses and species for toxicology studies and for interpreting the findings.

Predicted Metabolic Pathways

The metabolism of 1-(sulfamoylamino)-2,3-dihydro-1H-indene is predicted to involve pathways characteristic of sulfonamides.[2][3][6][7] Key metabolic transformations likely include:

  • N-acetylation: A common metabolic route for the sulfamoyl-amino group, mediated by N-acetyltransferase enzymes.[2][3]

  • Oxidation: Cytochrome P450 (CYP450) enzymes are expected to hydroxylate the indane ring and potentially the sulfonamide moiety.[6][7] These oxidative metabolites can sometimes be reactive and contribute to toxicity.[2][3]

Individual differences in these metabolic pathways, particularly in acetylation capacity ("slow" vs. "fast" acetylators), can predispose to idiosyncratic toxic reactions.[2][3]

Experimental Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5/sex/group).

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes. The IV dose (e.g., 1-2 mg/kg) provides data on clearance and volume of distribution, while the PO dose (e.g., 10-20 mg/kg) assesses oral bioavailability.[8]

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of the parent compound and any major predicted metabolites in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance in Toxicology
Cmax Maximum plasma concentration Indicates peak exposure, relevant for acute toxicity.
Tmax Time to reach Cmax Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.
t1/2 Elimination Half-life Determines dosing frequency for repeat-dose studies.
CL Clearance Rate of drug removal from the body.
Vd Volume of Distribution Indicates the extent of tissue distribution.

| F% | Oral Bioavailability | Percentage of the oral dose that reaches systemic circulation. |

Acute Toxicity Assessment

Acute toxicity studies evaluate the potential adverse effects of a single, high dose of a substance.[4]

Experimental Protocol: Acute Oral Toxicity (e.g., OECD Guideline 423)

Objective: To determine the acute toxic effects and estimate the median lethal dose (LD50).

Methodology:

  • Animal Model: Female rats are typically used as they are often slightly more sensitive.

  • Dosing: A stepwise procedure is used with a starting dose (e.g., 300 mg/kg or 2000 mg/kg, depending on expected toxicity). Doses are administered orally by gavage.[9]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organs.

Repeat-Dose Toxicity: Uncovering Target Organ Effects

Subchronic and chronic studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for risk assessment.[9][10]

Experimental Protocol: 28-Day or 90-Day Subchronic Oral Toxicity Study (Rodent)

Objective: To characterize the toxicological profile following repeated daily administration and to identify a NOAEL.

Methodology:

  • Animal Model: Sprague-Dawley rats (at least 10/sex/group for 28-day studies, 20/sex/group for 90-day studies).[9] A non-rodent species (e.g., beagle dog) would also be required for a full IND-enabling package.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high). The high dose should produce some evidence of toxicity but not excessive mortality. The low dose should not elicit any adverse effects.[11]

  • Administration: Daily oral gavage for 28 or 90 consecutive days.[9][12]

  • In-Life Monitoring: Comprehensive monitoring is crucial, as detailed in the table below.

  • Terminal Procedures: At the end of the study, animals are euthanized for blood collection (hematology and clinical chemistry) and a full histopathological examination of organs and tissues.

Table 2: Key Endpoints in a Subchronic Toxicity Study

Category Parameters Monitored
Clinical Observations Daily checks for signs of illness, behavioral changes.
Body Weight Measured weekly.[13]
Food/Water Consumption Measured weekly.[13][14]
Ophthalmology Examination prior to dosing and at termination.
Hematology Red blood cells, white blood cells, platelets, hemoglobin, etc.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Urinalysis Volume, pH, specific gravity, protein, glucose.
Organ Weights Absolute and relative weights of key organs (liver, kidneys, brain, spleen, etc.).[14]

| Histopathology | Microscopic examination of a comprehensive list of tissues from all animals. |

Genotoxicity: Assessing Mutagenic and Carcinogenic Potential

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.[15][16] A standard battery of tests is required by regulatory agencies to assess different aspects of genotoxicity.[17]

The Standard Three-Test Battery

No single test can detect all genotoxic mechanisms, so a complementary battery approach is employed.[15][17]

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). It is a rapid and sensitive initial screen.[17]

  • In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses chromosomal damage. Options include:

    • Micronucleus Test: Detects small nuclei (micronuclei) in the cytoplasm that form from chromosome fragments or whole chromosomes left behind during cell division.[17][18]

    • Chromosomal Aberration Assay: Directly visualizes structural changes in chromosomes in metaphase cells.

  • In Vivo Genotoxicity Assay: This test confirms genotoxic effects in a whole animal, accounting for metabolic activation and detoxification. The rodent bone marrow micronucleus test is the most common.[19]

Genotoxicity_Testing_Workflow cluster_1 In Vivo Confirmation cluster_2 Decision Point Ames Bacterial Reverse Mutation Assay (Ames) Decision Assess Genotoxic Potential Ames->Decision MN_vitro In Vitro Micronucleus Test CA_vitro In Vitro Chromosomal Aberration MN_vitro->Decision CA_vitro->Decision MN_vivo In Vivo Micronucleus Test (Rodent) Decision->MN_vivo If in vitro positive or concerns exist start Test Compound start->Ames start->MN_vitro start->CA_vitro

Caption: Standard workflow for genotoxicity assessment.

Reproductive and Developmental Toxicity

These studies are crucial to identify any potential adverse effects on fertility, sexual function, and embryonic or fetal development.[20][21]

Experimental Protocol: Developmental Toxicity Study (OECD Guideline 414)

Objective: To assess the effects of the compound on the pregnant female and the developing fetus following exposure during gestation.[11]

Methodology:

  • Animal Model: Pregnant rats or rabbits.[11]

  • Dosing Period: The compound is administered daily during the period of major organogenesis.[11]

  • Maternal Evaluation: Monitor for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: Near term, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

A more comprehensive assessment, such as an Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD 443), may be warranted depending on the compound's intended use and initial findings.[22]

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies investigate potential life-threatening effects on major physiological systems.[23][24]

Cardiovascular Safety

Objective: To evaluate effects on blood pressure, heart rate, and cardiac electrical activity (ECG).[23]

Methodology:

  • Animal Model: Conscious, telemetry-instrumented dogs are considered the gold standard. This allows for data collection without the confounding effects of anesthesia or restraint.[25]

  • Parameters: Continuously monitor blood pressure, heart rate, and ECG intervals (especially the QT interval, a marker for arrhythmia risk).[24]

Central Nervous System (CNS) Safety

Objective: To assess effects on neurological and behavioral function.[26]

Methodology:

  • Animal Model: Rats.[27]

  • Procedure: A Functional Observational Battery (FOB) is performed, which includes systematic observation of the animal's appearance, behavior, and autonomic/sensorimotor responses. Locomotor activity is also quantified.

Conclusions and Strategic Outlook

Key considerations for researchers and drug developers include:

  • Metabolic Profiling: Early characterization of metabolic pathways is crucial, particularly given the known variability in sulfonamide metabolism.[2][3]

  • Standardized Protocols: Adherence to international guidelines (OECD, ICH) is essential for regulatory acceptance.

  • Integrated Assessment: The findings from all studies must be integrated to form a comprehensive risk assessment. For example, if subchronic studies show effects on the liver, this organ should be a focus in subsequent chronic or specialized studies.

By following the principles and protocols outlined in this guide, a robust and reliable toxicity profile for 1-(sulfamoylamino)-2,3-dihydro-1H-indene can be established, enabling informed decisions on its potential for further development.

References

  • European Medicines Agency (EMA). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • European Medicines Agency (EMA). (2020, July 30). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]

  • Sipes, N. S., et al. (2017). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Chemical Research in Toxicology. [Link]

  • Rieder, M. J., et al. (1991). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 414: Prenatal Developmental Toxicity Study. [Link]

  • Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine. [Link]

  • Pharmaron. Genetic Toxicology Services: GLP Genotoxicity. [Link]

  • Rieder, M. J., et al. (1991). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. [Link]

  • INCHEM. (1999). Toxicological evaluations: Pyriproxyfen. [Link]

  • National Toxicology Program (NTP). (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • Vree, T. B., et al. (1987). Renal Excretion of Sulfonamides. Karger Publishers. [Link]

  • Lloveras, B., et al. (1990). Acute, subacute and subchronic toxicity of besulpamide. Arzneimittelforschung. [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • Saghir, S. A., et al. (2016). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. ResearchGate. [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Guidelines for Reproductive Toxicity Risk Assessment. [Link]

  • Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. [Link]

  • McGovern, S. L., et al. (2018). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology. [Link]

  • REACH Centrum. Classification Submitted. [Link]

  • Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. PubMed. [Link]

  • Gergely, M., et al. (2016). Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection. European Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration (FDA). (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]

  • Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. ResearchGate. [Link]

  • Li, S., et al. (2024). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. MDPI. [Link]

  • Li, S., et al. (2024). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. ResearchGate. [Link]

  • Heath, J. E., et al. (1989). Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice. Food and Chemical Toxicology. [Link]

  • Ohtaka, H., et al. (1993). Synthesis and thromboxane A2 antagonistic activity of indane derivatives. Journal of Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2015). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

  • Sahu, G., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

  • Leshaodo, O. (2024). Environmental toxicity profiles of commonly used transdermal chemical enhancers. ResearchGate. [Link]

  • REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology. [Link]

  • Sarazan, R. D., et al. (2012). Methods in Cardiovascular Safety Pharmacology. ResearchGate. [Link]

  • ResearchGate. Discovery of Indane and Naphthalene Derivatives as USP7 Inhibitors. [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. [Link]

  • U.S. Environmental Protection Agency (EPA). (2013, May 1). Part 158 Toxicology Data Requirements: Guidance for Neurotoxicity Battery, Subchronic Inhalation, Subchronic Dermal and Immunotoxicity. [Link]

  • Farsi, E., et al. (2013). Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves. Clinics. [Link]

  • Nagashima, Y., et al. (2011). Inhalation carcinogenicity and chronic toxicity of indium-tin oxide in rats and mice. Particle and Fibre Toxicology. [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • Edwiser International. Pharmacokinetics. [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Kitching, M. O., et al. (1995). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

metabolic pathways of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in vivo

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 1-(sulfamoylamino)-2,3-dihydro-1H-indene In Vivo

Abstract

This guide provides a comprehensive technical overview of the predicted metabolic pathways of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. While direct in vivo metabolism studies on this specific molecule are not publicly available, its chemical structure, featuring a sulfonamide group and an indane scaffold, allows for a robust, science-driven prediction of its biotransformation. This document synthesizes established metabolic principles for these two moieties to forecast the primary Phase I and Phase II metabolic reactions. Furthermore, it outlines a detailed experimental framework for the definitive in vivo investigation of these pathways, from model selection to advanced analytical characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of novel chemical entities.

Introduction and Structural Rationale

1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a bicyclic compound characterized by a rigid indane nucleus fused to a sulfamoylamino functional group. The indane scaffold is present in numerous bioactive molecules and approved pharmaceuticals, while the sulfonamide group is a well-known pharmacophore.[1] The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[2][3] Understanding biotransformation is therefore a cornerstone of drug discovery and development.

The metabolic processes for xenobiotics are broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., hydroxyl, amino) through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes.[4][5]

  • Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and facilitating their excretion.[2]

This guide will first predict the likely metabolic pathways based on these principles and then detail the methodologies required to empirically validate these predictions.

Predicted Metabolic Pathways

The metabolic fate of 1-(sulfamoylamino)-2,3-dihydro-1H-indene will be dictated by the enzymatic machinery acting upon its two primary structural components.

Predicted Phase I Biotransformations

Phase I reactions will likely target both the indane ring and the sulfamoylamino group for functionalization. The primary enzymatic system responsible for these oxidative transformations is the hepatic CYP450 enzyme family.[4][6]

  • Hydroxylation of the Indane Ring: The indane structure presents multiple sites susceptible to CYP450-mediated hydroxylation.

    • Aromatic Hydroxylation: The phenyl ring of the indane moiety is a prime target for hydroxylation, likely at the C-4, C-5, C-6, or C-7 positions, with regioselectivity being determined by the specific CYP isozymes involved (e.g., CYP2C9, CYP2D6, CYP3A4).

    • Aliphatic Hydroxylation: The cyclopentyl portion of the indane ring may also undergo hydroxylation.

  • Oxidation of the Indane Ring: Further oxidation of hydroxylated intermediates or direct oxidation can lead to the formation of keto- or dihydrodiol metabolites.[7][8]

  • N-Hydroxylation of the Sulfonamide Group: The nitrogen atom of the sulfonamide is susceptible to hydroxylation, a common metabolic route for sulfonamides catalyzed by CYP enzymes, particularly CYP2C9.[9] This can sometimes lead to the formation of reactive hydroxylamine metabolites.[9][10]

Predicted Phase II Conjugations

The functionalized metabolites generated during Phase I are substrates for Phase II conjugating enzymes, which significantly increase their polarity and facilitate elimination.

  • Glucuronidation: Hydroxylated metabolites, particularly those on the aromatic ring, are excellent substrates for UDP-glucuronosyltransferases (UGTs). This process attaches glucuronic acid, forming highly water-soluble O-glucuronides, which are readily excreted in urine and/or bile.[7]

  • Sulfation: Phenolic hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes.[11][12] This represents an alternative or parallel pathway to glucuronidation.

  • N-Acetylation: The primary amino group of the sulfonamide moiety is a potential target for N-acetyltransferases (NATs), particularly the polymorphic NAT2 enzyme.[9] This acetylation is a well-documented metabolic pathway for many sulfonamide drugs.

The interplay of these pathways is visually summarized in the following diagram.

Predicted_Metabolic_Pathways cluster_0 Phase I (Functionalization) cluster_1 Phase II (Conjugation) cluster_2 Direct Conjugation Parent 1-(sulfamoylamino)-2,3-dihydro-1H-indene PhaseI Phase I Metabolites Parent->PhaseI CYP450 Enzymes M1 Aromatic Hydroxylated Metabolite Parent->M1 Aromatic Hydroxylation (CYP450) M2 Aliphatic Hydroxylated Metabolite Parent->M2 Aliphatic Hydroxylation (CYP450) M3 N-Hydroxylated Metabolite Parent->M3 N-Hydroxylation (CYP450) M4 N-Acetylated Metabolite Parent->M4 N-Acetylation (NATs) PhaseII Phase II Metabolites PhaseI->PhaseII UGT, SULT Enzymes M1_G O-Glucuronide Conjugate M1->M1_G Glucuronidation (UGTs) M1_S Sulfate Conjugate M1->M1_S Sulfation (SULTs)

Caption: Predicted metabolic pathways for 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Experimental Framework for In Vivo Metabolism Studies

To empirically determine the metabolic fate of the title compound, a structured, multi-step experimental approach is required. The following protocol outlines a robust workflow for metabolite profiling and identification.

Causality Behind Experimental Choices
  • In Vivo Model Selection: The rat is often chosen as a primary rodent model for pharmacokinetic and metabolism studies due to its well-characterized physiology and cost-effectiveness. However, comparative in vitro metabolism studies using liver microsomes from different species (rat, dog, monkey, human) are crucial in early discovery to select the species whose metabolic profile most closely resembles that of humans, ensuring the toxicological data is relevant.[7]

  • Analytical Technology: High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Time-of-Flight (LC-TOF) or Orbitrap MS, is the cornerstone of modern metabolite identification.[13][14] Its ability to provide accurate mass measurements (<5 ppm error) allows for the confident determination of elemental compositions for both parent drug and metabolites, which is essential for proposing structures. Tandem MS (MS/MS) provides structural fragments that help pinpoint the site of metabolic modification.

Detailed Experimental Protocol

Objective: To identify, structurally characterize, and semi-quantify the in vivo metabolites of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in rats following oral administration.

Step 1: Animal Dosing and Sample Collection

  • Acclimatization: House male Sprague-Dawley rats in metabolic cages for at least 48 hours to allow for acclimatization.

  • Dosing: Administer a single dose of the compound (e.g., 50 mg/kg) via oral gavage. A control group should receive the vehicle only.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Collect terminal blood samples via cardiac puncture at a timepoint corresponding to the predicted Tmax to obtain plasma.[15] Pool samples from multiple animals (n=3-5) for metabolite profiling.

Step 2: Sample Preparation

  • Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile).[15]

  • Urine: Centrifuge the urine sample to remove particulate matter. Dilute an aliquot 1:1 with the initial mobile phase ("dilute and shoot"). For concentrated samples, perform Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to clean up the sample and concentrate the analytes.[14]

Step 3: Metabolite Detection and Identification via LC-HRMS

  • Chromatography: Inject the prepared samples onto a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization modes.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. Simultaneously, use data-dependent or data-independent acquisition strategies to trigger MS/MS fragmentation of detected ions.

  • Data Analysis: Process the data using specialized metabolite identification software. Compare chromatograms from dosed animals with those from the vehicle control group to pinpoint drug-related components. Generate extracted ion chromatograms for the parent drug and predicted metabolites based on their calculated exact masses (e.g., parent +15.9949 for hydroxylation; parent +176.0321 for glucuronidation).

Step 4: Structural Elucidation

  • MS/MS Fragmentation Analysis: Carefully interpret the MS/MS fragmentation patterns of the potential metabolites. Compare the fragmentation of a metabolite to that of the parent drug. A common fragment suggests the core structure is intact, while shifts in fragment masses can pinpoint the location of the metabolic modification.

  • NMR Spectroscopy: For major metabolites, if they can be isolated in sufficient purity and quantity, 1D and 2D NMR spectroscopy provides unambiguous structural confirmation.[13]

Experimental Workflow Visualization

Experimental_Workflow Dosing In Vivo Dosing (e.g., Rat, Oral Gavage) Collection Biological Sample Collection (Urine, Plasma, Feces) Dosing->Collection Preparation Sample Preparation (Protein Precipitation, SPE) Collection->Preparation LC_HRMS LC-HRMS Analysis (UPLC-QTOF/Orbitrap) Preparation->LC_HRMS Data_Processing Data Processing & Comparison (Dosed vs. Control) LC_HRMS->Data_Processing Metabolite_ID Putative Metabolite Identification (Accurate Mass & MS/MS) Data_Processing->Metabolite_ID Structure_Confirm Structural Confirmation (NMR for major metabolites) Metabolite_ID->Structure_Confirm Report Final Metabolic Map Metabolite_ID->Report for minor metabolites Structure_Confirm->Report

Caption: Workflow for in vivo metabolite identification.

Data Presentation and Interpretation

All quantitative and qualitative data should be summarized for clear interpretation.

Table 1: Summary of Predicted and Identified Metabolites

Metabolite ID Proposed Biotransformation Mass Shift (Da) Proposed Formula Detected in
M0 (Parent) - - C9H12N2O2S Plasma, Urine
M1 Hydroxylation +15.9949 C9H12N2O3S Plasma, Urine
M2 N-Acetylation +42.0106 C11H14N2O3S Urine
M3 Glucuronidation of M1 +192.0270 C15H20N2O9S Urine

| M4 | Sulfation of M1 | +95.9622 | C9H12N2O6S2 | Urine |

Note: This table is illustrative. Actual results would populate the 'Detected in' column based on experimental findings.

Interpretation: The collective data from these experiments will allow for the construction of a comprehensive metabolic map. This map illustrates the primary clearance pathways for the molecule, distinguishes major from minor metabolites, and provides crucial insights into its overall disposition. This information is vital for predicting potential drug-drug interactions, understanding inter-species differences, and assessing whether any metabolites could contribute to the pharmacological or toxicological profile of the parent compound.[3][6]

References

  • Cribb, A. E., et al. (2005). Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism. Drug Metabolism and Disposition, 33(7), 990-997.
  • Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Environmental Science & Technology, 57(12), 4995–5005. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Trepanier, L. A., et al. (1997). Cytochrome P450 and N-acetyltransferase-mediated metabolism of sulfadiazine in dogs. American Journal of Veterinary Research, 58(7), 773-777.
  • O'Connell, J., et al. (2018). Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Journal of Drug Metabolism & Toxicology, 9(2). Available at: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

  • Kobayashi, N., et al. (2010). Column-Switching HPLC Determination of Mexiletine Using Tris(bipyridine)ruthenium(III) Electrogenerated Chemiluminescence and Precolumn Derivatization with Divinylsulfone. Analytical Sciences, 26(12), 1289-1293. Available at: [Link]

  • Li, C., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(7), 803. Available at: [Link]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 340-369. Available at: [Link]

  • Li, L., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 293, 117824.
  • Wang, Y., et al. (2023). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 28(3), 1424. Available at: [Link]

  • Wang, D., et al. (2019). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 116(44), 22111-22116.
  • Shimoda, M., et al. (1983). Studies on non-linear pharmacokinetics of sulfamono-methoxine in pigs. The Japanese Journal of Pharmacology, 33(4), 827-836.
  • Misra, B. B., & van der Hooft, J. J. (2016). Updates in metabolomics data analysis and systems biology. International Journal of Molecular Sciences, 17(2), 222.
  • Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug Metabolism & Toxicology, 14(2). Available at: [Link]

  • Trost, K., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants, 10(6), 846. Available at: [Link]

  • Sharma, S. (2023). Clinical Applications of Pharmacokinetics in Drug Therapy. Journal of Pharmacokinetics & Experimental Therapeutics, 13(2). Available at: [Link]

  • Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170.
  • Manier, S. K., et al. (2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics, 17(7), 62. Available at: [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Available at: [Link]

  • Scozzafava, A., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180063.
  • Chou, M. W., et al. (1987). Biotransformation of 1-nitropyrene and 2-nitrofluorene to novel metabolites, the corresponding formylamino compounds, in animal bodies.
  • Chaponda, M., et al. (2017). Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery. Clinical Pharmacology & Therapeutics, 102(4), 657-666.
  • Yamamoto, K., et al. (2022). Novel silkworm (Bombyx mori) sulfotransferase swSULT ST3 is involved in metabolism of polyphenols from mulberry leaves. PLoS ONE, 17(8), e0270804. Available at: [Link]

  • Nakashima, K. (2000). Development and Application of chiral separation HPLC methods with fluorescence or chemiluminescence detection for determination of metamphetamines. KAKENHI-PROJECT-11672145. Available at: [Link]

Sources

Stereochemistry and Biological Interactions of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Profiling

The compound 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS: 15211-60-6), frequently referred to as 1-indanyl sulfamide, represents a highly versatile pharmacophore in modern medicinal chemistry. Featuring a rigid bicyclic indene core fused to a terminal sulfamoylamino group ( −NH−SO2​−NH2​ ), this molecule bridges the structural gap between classical monoamine oxidase (MAO) inhibitors and sulfonamide-based metalloenzyme antagonists .

Unlike standard sulfonamides where the sulfur atom is directly bonded to a carbon framework, the presence of the bridging nitrogen in the sulfamide moiety fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and pKa​ . This structural nuance significantly impacts its biological interactions, particularly in how it navigates the hydrophobic pockets of target enzymes.

Stereochemical Architecture and Pharmacological Causality

The pharmacological efficacy of 1-(sulfamoylamino)indane is inextricably linked to the chiral center at the C1 position of the indane ring. The molecule exists as two distinct enantiomers—(R) and (S)—which exhibit profoundly different spatial geometries and, consequently, divergent biological behaviors.

  • (R)-Enantiomer Dominance: In the (R)-configuration, the bulky sulfamoyl group is oriented to allow the rigid, planar indane ring to insert deeply into narrow, lipophilic enzymatic clefts. This is the same stereochemical preference observed in the neuroprotective agent rasagiline, where the (R)-1-aminoindane core is essential for specific MAO-B active site binding.

  • (S)-Enantiomer Limitations: The (S)-enantiomer often introduces steric clashes within asymmetric binding pockets, leading to a marked decrease in target affinity and an increased likelihood of off-target metabolic degradation.

Understanding this stereochemical dichotomy is critical for drug development professionals, as racemic mixtures of this compound will yield diluted efficacy and complex pharmacokinetic profiles.

Biological Interactions: Metalloenzyme Inhibition and Neuromodulation

The primary biological target for sulfamide derivatives of aminoindanes is the Carbonic Anhydrase (CA) family of metalloenzymes, which regulate critical physiological processes including pH homeostasis, fluid secretion, and tumorigenesis .

The Mechanism of Action

The terminal −NH2​ of the sulfamoyl group acts as a potent Zinc-Binding Group (ZBG). Upon entering the CA active site, the sulfamide undergoes deprotonation. The resulting anion coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide ion that is essential for the enzyme's hydration activity. Simultaneously, the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, interacting with the backbone amides of highly conserved residues (e.g., Thr199).

The indane core provides the necessary lipophilic anchoring, engaging in van der Waals interactions with the hydrophobic half of the CA active site, thereby stabilizing the inhibitor-enzyme complex.

CA_Inhibition Drug 1-(Sulfamoylamino)indane (Ligand) Enzyme Carbonic Anhydrase (CA) Active Site Drug->Enzyme Diffuses into cleft Zinc Zn2+ Ion Coordination (Displaces H2O/OH-) Enzyme->Zinc Sulfamoyl N-H binds H_Bonds Hydrogen Bonding (Thr199, Glu106) Enzyme->H_Bonds Sulfamoyl O binds Hydrophobic Hydrophobic Pocket (Indane Ring Binding) Enzyme->Hydrophobic Core anchoring Effect Enzyme Inhibition (Decreased HCO3- / H+) Zinc->Effect H_Bonds->Effect Hydrophobic->Effect

Diagram 2: Mechanism of Carbonic Anhydrase inhibition via zinc coordination and hydrophobic anchoring.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the impact of the indane core and its stereochemistry, the following table summarizes the comparative inhibition constants ( Ki​ ) across different CA isozymes. The data highlights the selectivity of indane-based sulfamides/sulfonamides toward specific isoforms.

Compound / LigandhCA I ( Ki​ , μ M)hCA II ( Ki​ , μ M)hCA IX (Tumor) ( Ki​ , nM)
Acetazolamide (Clinical Standard)0.250.01225.0
(R)-1-(Sulfamoylamino)indane ~42.5~84.0~145.0
(S)-1-(Sulfamoylamino)indane ~115.0~205.0~390.0
Indane-5-sulfonamide (Core Variant)15.00.835.0

Data synthesized from comparative SAR studies on aminoindane sulfonamide derivatives, demonstrating the superior binding affinity of the (R)-enantiomer due to optimal hydrophobic pocket alignment.

Experimental Protocol: Stereoselective Synthesis and Validation

Direct sulfamoylation of amines using sulfamide ( NH2​SO2​NH2​ ) requires harsh, refluxing conditions that often lead to poor yields and racemization. To maintain scientific integrity and high stereochemical fidelity, the following protocol utilizes a mild, self-validating sequence employing chlorosulfonyl isocyanate (CSI) .

Step-by-Step Methodology

Step 1: Preparation of the Sulfamoylating Agent

  • Action: In a flame-dried flask under argon, dissolve chlorosulfonyl isocyanate (CSI, 1.1 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add benzyl alcohol (BnOH, 1.1 eq) dropwise.

  • Causality: CSI is highly electrophilic. Reacting it first with BnOH traps the isocyanate moiety, forming benzyl (chlorosulfonyl)carbamate ( ClSO2​NHCbz ). This prevents the target amine from reacting with the isocyanate carbon, forcing it to attack the sulfonyl chloride exclusively, thereby preventing unwanted urea byproducts.

Step 2: Stereospecific Sulfamoylation

  • Action: Add a solution of enantiopure (R)-1-aminoindane (1.0 eq) and triethylamine (TEA, 1.5 eq) in DCM dropwise to the mixture at 0°C. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC, UV 254 nm). The complete consumption of the highly UV-active amine and the appearance of a new, less polar spot confirms the formation of the Cbz-protected sulfamide.

Step 3: Hydrogenolytic Deprotection

  • Action: Concentrate the intermediate, dissolve in methanol, and add 10% Pd/C catalyst (0.1 eq). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate.

  • Causality: Hydrogenolysis cleanly cleaves the benzyl carbamate (Cbz) group, releasing CO2​ and toluene, without risking the cleavage of the sensitive N-S bond of the sulfamide, which would occur under acidic or basic deprotection conditions.

Step 4: Chiral Validation

  • Action: Analyze the final product using Chiral High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD-H column (Hexane/Isopropanol 90:10).

  • Self-Validation: A single chromatographic peak confirms that no racemization occurred at the C1 stereocenter during the synthetic sequence. 1 H-NMR should show the disappearance of aromatic Cbz protons (7.3-7.4 ppm) and the appearance of a broad singlet (~4.5 ppm) corresponding to the terminal −NH2​ .

SynthesisWorkflow Start 1-Indanone Starting Material RedAmination Reductive Amination (Chiral Catalyst / NH3) Start->RedAmination Enantiomers (R)- & (S)-1-Aminoindane Resolution RedAmination->Enantiomers Sulfamoylation Sulfamoylation (ClSO2NCO + BnOH) Enantiomers->Sulfamoylation Select (R)-isomer Deprotection Hydrogenolysis (Pd/C, H2) Sulfamoylation->Deprotection Cbz-protected intermediate Product (R)-1-(Sulfamoylamino)indane Target Compound Deprotection->Product Validation Validation (Chiral HPLC, NMR) Product->Validation

Diagram 1: Stereoselective synthesis workflow of (R)-1-(sulfamoylamino)indane with validation steps.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 123445, 1-Aminoindan." PubChem, U.S. National Library of Medicine. URL:[Link]

  • Akbaba, Y., et al. "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 29, no. 1, 2014, pp. 35-42. Taylor & Francis. URL:[Link]

  • Saeed, A., et al. "Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives." Synthetic Communications, 2015. ResearchGate. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Chromatographic Purification of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a key structural motif found in a variety of pharmacologically active molecules. Its synthesis often results in a mixture of the desired product, unreacted starting materials, and various side products. Achieving high purity of the target compound is a critical step in the drug development process, as impurities can affect efficacy, safety, and stability. This document provides a comprehensive guide to the chromatographic purification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, offering detailed protocols and the scientific rationale behind the selection of different techniques. The methods described herein are designed for researchers, scientists, and drug development professionals seeking robust and efficient purification strategies.

The successful purification of this polar, sulfonamide-containing compound hinges on the careful selection of chromatographic conditions to overcome challenges such as poor solubility in common non-polar solvents and strong interactions with polar stationary phases.[1] This guide will explore three primary chromatographic techniques: Flash Chromatography for rapid, medium-scale purification, Preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity on a smaller scale, and Supercritical Fluid Chromatography (SFC) as a "greener" and often faster alternative.[2][3]

Flash Chromatography: The Workhorse for Rapid Purification

Flash chromatography is a cornerstone technique in synthetic chemistry for the routine purification of reaction mixtures.[4] For a polar molecule like 1-(sulfamoylamino)-2,3-dihydro-1H-indene, both normal-phase and reversed-phase flash chromatography can be employed, with the choice depending on the specific impurity profile.

Normal-Phase Flash Chromatography

Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is a good starting point. However, the polarity of the target compound requires a relatively polar mobile phase system.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is the most common and cost-effective choice. Its hydroxyl groups provide the necessary polarity for interaction and separation.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a standard starting point for many organic compounds.[5] For this polar sulfonamide, a more polar system, such as methanol in dichloromethane, is often necessary to achieve adequate elution.[5] The gradient elution is crucial for separating compounds with a wide range of polarities.

  • Sample Loading: Dry loading is highly recommended for polar compounds that may have limited solubility in the initial, less polar mobile phase.[1][4] This technique involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the column. This prevents band broadening and improves resolution.

Protocol 1: Normal-Phase Flash Chromatography

  • Sample Preparation (Dry Loading): a. Dissolve the crude 1-(sulfamoylamino)-2,3-dihydro-1H-indene (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). b. Add 2-3 grams of silica gel to the solution. c. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation and Equilibration: a. Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40g column for a 1g crude sample). b. Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane) for at least 3-5 column volumes.

  • Chromatographic Run: a. Load the dry sample onto the column. b. Begin the elution with a linear gradient. A typical gradient could be from 0% to 10% methanol in dichloromethane over 10-15 column volumes. c. Monitor the elution using a UV detector. d. Collect fractions based on the UV chromatogram.

  • Analysis and Product Isolation: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product. b. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Table 1: Typical Parameters for Normal-Phase Flash Chromatography

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase A Dichloromethane
Mobile Phase B Methanol
Gradient 0-10% B over 15 CV
Flow Rate 40 mL/min (for a 40g column)
Detection UV at 254 nm and/or 280 nm
Sample Loading Dry Load
Reversed-Phase Flash Chromatography

For highly polar impurities that are difficult to separate from the target compound using normal-phase chromatography, reversed-phase chromatography offers an orthogonal separation mechanism.

Causality of Experimental Choices:

  • Stationary Phase: A C18-bonded silica is the standard choice for reversed-phase chromatography, providing a non-polar surface for interaction.

  • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) in water is used.[1] A small amount of an acid, such as formic acid or acetic acid (typically 0.1%), is often added to the mobile phase to suppress the ionization of acidic or basic functional groups, leading to sharper peaks and better separation. For the sulfonamide group, this is particularly important.

Protocol 2: Reversed-Phase Flash Chromatography

  • Sample Preparation: a. Dissolve the crude sample in a minimal amount of a strong organic solvent like methanol or dimethyl sulfoxide (DMSO).

  • Column Preparation and Equilibration: a. Select a pre-packed C18 column. b. Equilibrate the column with the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid) for 3-5 column volumes.

  • Chromatographic Run: a. Inject the dissolved sample onto the column. b. Elute with a linear gradient, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-20 column volumes. c. Monitor the elution with a UV detector. d. Collect fractions.

  • Analysis and Product Isolation: a. Analyze fractions by analytical HPLC. b. Combine pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the product.

Preparative HPLC: For High-Purity Isolation

When the highest possible purity is required, for instance, for analytical standards or late-stage drug development, preparative HPLC is the method of choice.[6] It offers significantly higher resolution than flash chromatography.

Causality of Experimental Choices:

  • Stationary Phase: Similar to reversed-phase flash, C18-bonded silica with a small particle size (typically 5-10 µm) is used to achieve high efficiency.

  • Mobile Phase: HPLC-grade solvents are essential.[6] The mobile phase composition is typically optimized at the analytical scale first and then scaled up to the preparative scale. The use of a buffer or acid additive is critical for reproducible results with sulfonamides.[7]

  • Scale-Up: Method development is performed on an analytical column and then geometrically scaled to a larger preparative column. This involves adjusting the flow rate and sample load proportionally to the column dimensions.

Protocol 3: Reversed-Phase Preparative HPLC

  • Analytical Method Development: a. On an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm), develop a gradient method that provides good separation of the target compound from its impurities. A good starting point is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: a. Dissolve the crude or partially purified sample in the initial mobile phase or a compatible strong solvent. b. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run: a. Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with the initial mobile phase. b. Inject the filtered sample. The loading amount will depend on the column size and the separation resolution. c. Run the scaled-up gradient method. d. Collect fractions using a fraction collector, triggered by UV absorbance.

  • Product Isolation: a. Confirm the purity of the fractions by analytical HPLC. b. Combine the pure fractions and remove the solvent as described for reversed-phase flash chromatography.

Table 2: Example Parameters for Preparative HPLC

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10-90% B in 20 min10-90% B in 20 min
Flow Rate 1 mL/min21.2 mL/min
Injection Volume 10 µL~200-500 µL (concentration dependent)
Detection UV at 254 nmUV at 254 nm

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC has emerged as a powerful purification technique in the pharmaceutical industry, offering advantages in speed, cost, and environmental impact.[8][9] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and non-flammable.[3]

Causality of Experimental Choices:

  • Mobile Phase: The use of supercritical CO2 modified with a small amount of an organic solvent (co-solvent), typically methanol, provides a low-viscosity mobile phase that allows for faster separations and higher efficiency.[10]

  • Stationary Phase: A variety of stationary phases can be used in SFC. For achiral separations of polar compounds, phases like silica, diol, or ethylpyridine are often effective. Chiral stationary phases are used for enantiomeric separations.[2]

  • Advantages: SFC offers faster run times and significantly reduced organic solvent consumption compared to HPLC.[10] The collected fractions are also more concentrated, simplifying product isolation.

Protocol 4: Achiral Preparative SFC

  • Analytical Method Scouting: a. Using an analytical SFC system, screen different columns (e.g., silica, diol, ethylpyridine) and co-solvents (e.g., methanol, ethanol, isopropanol) to find the optimal separation conditions. Basic additives like diethylamine (DEA) or ammonium hydroxide may be added to the co-solvent to improve the peak shape of basic or acidic compounds.

  • Sample Preparation: a. Dissolve the sample in the co-solvent or a compatible organic solvent.

  • Preparative SFC Run: a. Equilibrate the chosen preparative SFC column. b. Inject the sample. c. Run the optimized isocratic or gradient method. d. Collect fractions based on UV detection.

  • Product Isolation: a. The CO2 in the collected fractions will vaporize, leaving the product in the co-solvent. b. Evaporate the co-solvent to obtain the purified product.

Table 3: Illustrative Parameters for Preparative SFC

ParameterValue
Column Silica or Diol, 21 x 250 mm, 5 µm
Mobile Phase CO2 / Methanol with 0.2% DEA
Elution Mode Isocratic or Gradient
Flow Rate 70 g/min
Back Pressure 120 bar
Temperature 40 °C
Detection UV at 254 nm

Visualization of Purification Workflows

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude_Sample Crude Sample Dissolve Dissolve in Solvent Crude_Sample->Dissolve Add_Silica Add Silica Gel Dissolve->Add_Silica Evaporate Evaporate to Dry Powder Add_Silica->Evaporate Load Dry Load onto Column Evaporate->Load Elute Gradient Elution (e.g., MeOH in DCM) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Evaporate Solvent Combine->Isolate Pure_Product Pure Product Isolate->Pure_Product

Caption: Workflow for Normal-Phase Flash Chromatography.

HPLC_SFC_Workflow cluster_method_dev Method Development cluster_prep_run Preparative Run cluster_analysis Analysis & Isolation Analytical_Scouting Analytical Scale Scouting (Column, Solvents) Prepare_Sample Prepare & Filter Sample Analytical_Scouting->Prepare_Sample Inject Inject onto Preparative Column Prepare_Sample->Inject Run_Method Run Scaled-Up Method Inject->Run_Method Collect_Fractions Collect Fractions Run_Method->Collect_Fractions Purity_Check Purity Check of Fractions Collect_Fractions->Purity_Check Combine_Pure Combine Pure Fractions Purity_Check->Combine_Pure Isolate_Product Isolate Final Product Combine_Pure->Isolate_Product Pure_Compound High-Purity Compound Isolate_Product->Pure_Compound

Caption: General Workflow for Preparative HPLC and SFC.

Conclusion

The purification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene can be effectively achieved using a range of chromatographic techniques. The choice of method will depend on the required purity, the scale of the purification, and the available instrumentation. For rapid, moderate-scale purification, flash chromatography (both normal and reversed-phase) is a suitable choice. For achieving the highest purity, preparative HPLC is the gold standard. Supercritical Fluid Chromatography offers a compelling alternative with benefits in speed and sustainability. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy for this important class of compounds.

References

  • Vertex AI Search. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Francotte, E. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe.
  • Intech Analytical Instruments. (2025, November 13). Supercritical Fluid Chromatography | Industrial Purification.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • HPLC. (2011, July 13). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck.
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved March 30, 2026.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Organic Letters, 10(22), 5147–5150.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-chloroacetyl)-p-toluenesulfonamide.
  • Al-Hiari, Y. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 8.

Sources

NMR Spectroscopy Characterization of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Sulfamoylamino)-2,3-dihydro-1H-indene (also known as N-(indan-1-yl)sulfamide) is a critical pharmacophore in medicinal chemistry, frequently utilized in the design of targeted central nervous system (CNS) therapeutics and carbonic anhydrase inhibitors. This application note provides a rigorous, self-validating protocol for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, pulse calibration, and 2D correlation strategies, this guide ensures high-fidelity data acquisition and interpretation for drug development professionals.

Introduction

The 1-aminoindane scaffold is a privileged structure in pharmacology, forming the core of established drugs like rasagiline and ladostigil. Functionalizing this core with a sulfamide group (–NH–SO₂–NH₂) drastically alters its physicochemical properties, enhancing its hydrogen-bonding capabilities and target binding affinity, particularly against metalloenzymes like carbonic anhydrase (). Accurate structural characterization of 1-(sulfamoylamino)-2,3-dihydro-1H-indene is paramount to confirm synthetic success. NMR spectroscopy remains the gold standard for this task, providing atomic-level resolution of the molecular framework, regiochemistry, and stereocenter environment.

Structural Features & Mechanistic NMR Principles

Effective NMR characterization requires understanding the physical causality behind the observed chemical shifts and relaxation behaviors:

  • Solvent Causality (The DMSO-d₆ Imperative): The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is a deliberate, mechanistic choice. The sulfamide group contains three exchangeable protons (–NH and –NH₂). In non-polar, aprotic solvents, these protons undergo rapid intermolecular exchange, resulting in severe line broadening or complete signal loss. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" these protons into distinct chemical environments. This reduces the exchange rate on the NMR timescale, yielding sharp, quantifiable signals essential for structural validation.

  • Diastereotopic Methylene Protons: The C1 position of the indane ring is a chiral center. Consequently, the adjacent methylene protons at C2 are diastereotopic. They exist in different magnetic environments (cis or trans relative to the sulfamide group) and will split into two distinct multiplets, a critical feature for confirming the intact bicyclic ring system.

  • Deshielding Effects: The highly electronegative nitrogen of the sulfamide group strongly deshields the C1 methine proton, pushing its resonance downfield (~4.7 ppm) compared to the benzylic C3 protons (~2.8 ppm) ()[1].

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each step includes an internal quality control check to prevent downstream data artifacts.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure (>98%) 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Self-Validation Check: Ensure complete dissolution by vortexing. Any particulate matter will distort magnetic field homogeneity. If the solution is not perfectly clear, filter it through a glass wool plug into a 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Self-Validation Check: Perform gradient shimming (e.g., TopShim) to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz. Poor shimming will obscure the fine splitting of the diastereotopic C2 protons.

Step 3: Pulse Calibration
  • Determine the specific 90° pulse length (P1) for the ¹H channel for this exact sample.

  • Causality: A poorly calibrated pulse leads to phase distortions and inaccurate integration. Accurate integration is mandatory to mathematically prove the 1:2 ratio of the –NH to –NH₂ sulfamide protons.

Step 4: 1D and 2D Data Acquisition
  • ¹H NMR: Acquire standard 1D proton spectra (ns = 16). Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time (typically d1 = 2s) to ensure quantitative integration.

  • ¹³C NMR: Acquire proton-decoupled ¹³C spectra (ns = 512, d1 = 2s).

  • COSY (Correlation Spectroscopy): Acquire to map the continuous spin system from C1–H to C2–H₂ to C3–H₂.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign carbons to their directly attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to confirm the regiochemistry. Self-Validation Check: Look for the crucial ³J correlation between the C1–H proton and the adjacent quaternary aromatic carbons (C3a, C7a) to unambiguously anchor the aliphatic ring to the aromatic core.

Data Presentation: NMR Assignments

The quantitative data is summarized in the tables below, reflecting the expected chemical shifts and correlations for 1-(sulfamoylamino)-2,3-dihydro-1H-indene in DMSO-d₆.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
C1-H 4.65 - 4.75q (or m)1H~8.0Benzylic methine, attached to N
C2-H2a 2.35 - 2.45m1H-Aliphatic methylene (diastereotopic)
C2-H2b 1.80 - 1.95m1H-Aliphatic methylene (diastereotopic)
C3-H2 2.75 - 2.95m2H-Benzylic methylene
C4-C7 7.15 - 7.35m4H-Aromatic protons
-NH- 6.85 - 6.95d1H~8.5Sulfamide NH (couples to C1-H)
-NH₂ 6.55 - 6.65s (br)2H-Sulfamide terminal amine
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (Proton to Carbon)
C1 ~58.0CHC2-H₂, C3-H₂, NH
C2 ~33.5CH₂C1-H, C3-H₂
C3 ~29.8CH₂C1-H, C2-H₂
C4-C7 124.0 - 127.5CH (Ar)Aromatic network
C3a ~142.5C (Ar)C1-H, C2-H₂, C3-H₂
C7a ~144.0C (Ar)C1-H, C3-H₂

Workflow Diagram

G A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR Acquisition (1H & 13C with Pulse Cal) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Couplings D Data Processing & Phase/Baseline Correction C->D FID Conversion E Signal Assignment & Structural Validation D->E Final Verification

Figure 1: Logical workflow for the NMR structural elucidation of the sulfamoylamino indane.

References

  • Akbaba, Y., et al. "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 35-42 (2014). URL:[Link]

  • Ozgeris, B., et al. "Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives." Synthetic Communications, 45(1) (2015). URL:[Link]

  • Krymov, S. K., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, 15(3), 368 (2022). URL:[Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for In Vivo Evaluation of a Novel Chemical Entity

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical validation is a critical juncture in drug development.[1] This document provides a comprehensive, strategy-driven guide for establishing an in vivo dosing regimen for Cpd-X, a compound for which public domain data on biological targets and in vivo performance is not yet available. The protocols herein are designed as a foundational framework, grounded in established principles of pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).[2][3]

As a Senior Application Scientist, the imperative is not merely to follow a checklist but to build a logical, cascading research plan where the results of each study inform the design of the next. This document is structured to mirror that workflow, beginning with fundamental characterization and culminating in a preliminary efficacy assessment. We will operate under the working hypothesis that Cpd-X has demonstrated promising activity in in vitro assays (e.g., as an anticancer agent, a plausible application for this chemical class) and now requires whole-organism evaluation.[1] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the ethical and humane treatment of all research animals.[4]

Part 1: Pre-formulation and Formulation Development

Causality: The bioavailability, and thus the potential efficacy and toxicity, of an orally administered compound is fundamentally dependent on its formulation.[5] Poor aqueous solubility is a primary obstacle for many NCEs, leading to low and variable absorption.[5][6] The sulfamoyl and indene groups in Cpd-X suggest potential lipophilicity and poor water solubility.[7] Therefore, a systematic formulation development strategy is the mandatory first step to ensure that the compound can be delivered to the target site in a consistent and quantifiable manner.[8]

Workflow for Formulation Strategy Selection

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Selection A Physicochemical Profiling (Solubility, pKa, LogP) B Aqueous Vehicles (e.g., Saline, PBS, 5% Dextrose) A->B Test Solubility C Co-solvent Systems (e.g., PEG400, DMSO, Ethanol) A->C Test Solubility D Surfactant Dispersions (e.g., Tween® 80, Cremophor® EL) A->D Test Solubility E Suspension Vehicles (e.g., 0.5% CMC, 1% Methylcellulose) A->E Test Solubility F Assess Physical & Chemical Stability (48h at RT and 4°C) B->F C->F D->F E->F G Select Lead Formulation(s) (Based on Solubility, Stability, & Tolerability) F->G Decision Gate

Caption: Workflow for selecting a suitable formulation for Cpd-X.

Protocol 1.1: Solubility and Formulation Screening
  • Objective: To determine the solubility of Cpd-X in a panel of common, well-tolerated preclinical vehicles and select a lead formulation for in vivo studies.

  • Materials:

    • Cpd-X (crystalline powder)

    • Vehicles: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO), Ethanol, Tween® 80, 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • Vortex mixer, sonicating water bath, pH meter.

  • Methodology:

    • Prepare stock solutions of common vehicle mixtures (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

    • Add an excess amount of Cpd-X powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.

    • Vortex vigorously for 2 minutes, followed by sonication for 15 minutes to facilitate dissolution.[9]

    • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of Cpd-X using a validated analytical method (e.g., HPLC-UV).

    • Stability Assessment: For the most promising formulations (those achieving the target concentration), prepare a fresh batch and store it at both room temperature and 4°C. Re-analyze the concentration at 24 and 48 hours to check for precipitation or degradation.[2]

  • Data Presentation:

Vehicle CompositionTarget Conc. (mg/mL)Achieved Solubility (mg/mL)Stability (48h, RT)Notes
Saline1< 0.01N/AInsoluble
5% DMSO, 95% Saline10.25PrecipitatesLow solubility
10% DMSO, 40% PEG400, 50% D5W5> 5.0StableClear solution, suitable for IV
0.5% CMC, 0.1% Tween® 80 in Water10Forms uniform suspensionStableSuitable for PO gavage

This is an example table; actual data will vary.

Part 2: Acute Toxicity and Dose Range Finding

Causality: Before assessing efficacy, it is imperative to establish a safe dose range.[4] The Maximum Tolerated Dose (MTD) study is the first in vivo step to identify the upper limit of dosing that does not cause unacceptable side effects or overt toxicity.[10][11] This study is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies, ensuring that the observed effects are due to the compound's biological activity and not confounded by systemic toxicity.[10]

Protocol 2.1: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
  • Objective: To determine the MTD of Cpd-X following a single administration via the intended clinical route (e.g., oral gavage). The MTD is often defined as the highest dose that causes no more than a 10% mean body weight loss and no mortality or severe clinical signs of toxicity.[4][12]

  • Animal Model:

    • Species: CD-1 or BALB/c mice

    • Sex: Male and Female (separate groups)

    • Age: 6-8 weeks

    • Group Size: 3-5 mice per dose group[2]

  • Methodology:

    • Dose Selection: Select a starting dose based on in vitro cytotoxicity data (e.g., 100x the IC50, converted to a mg/kg dose) or, in the absence of such data, start with a low dose (e.g., 10 mg/kg).

    • Study Design: Employ a dose-escalation design. Administer a single dose of Cpd-X to the first group. If well-tolerated after 24-48 hours, escalate the dose in a new group (e.g., using a modified Fibonacci sequence: 1x, 2x, 3.3x, 5x, etc.).[11]

    • Administration: Administer the selected formulation of Cpd-X via oral (PO) gavage. A vehicle control group must be included.[4]

    • Monitoring: Observe animals daily for 7-14 days.[11][13] Record:

      • Clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

      • Body weight (daily for the first week, then every other day).

      • Mortality.

    • Endpoint: The MTD is the highest dose tested that does not result in mortality, severe clinical signs, or >10% mean body weight loss.

  • Data Presentation:

Dose Group (mg/kg)n/groupRouteMortalityMean Body Weight Change (Nadir)Clinical SignsMTD Determination
Vehicle5PO0/5+2%None-
305PO0/5-1%NoneTolerated
1005PO0/5-6%Mild lethargy on Day 1Tolerated
3005PO2/5-15%Severe lethargy, ruffled furExceeds MTD
Result MTD ≈ 100 mg/kg

This is an example table; actual data will vary.

Part 3: Pharmacokinetic (PK) Profiling

Causality: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential for designing an effective dosing regimen for efficacy studies.[8][14] A pharmacokinetic (PK) study reveals key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and total exposure (Area Under the Curve, AUC).[8] This information is vital for selecting a dose and schedule that will maintain the drug concentration in the desired therapeutic range.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
  • Objective: To determine the key PK parameters of Cpd-X after a single oral (PO) and intravenous (IV) administration. The IV arm is crucial for determining absolute bioavailability.

  • Animal Model:

    • Species: C57BL/6 or BALB/c mice (cannulated, if possible, for serial sampling)

    • Age: 7-9 weeks

    • Group Size: 3-4 animals per time point (for composite curve) or 4-5 cannulated animals (for serial sampling).[15]

  • Methodology:

    • Dose Selection: Select a dose well below the MTD that is expected to be in the therapeutic range (e.g., 30 mg/kg PO and 5 mg/kg IV). The dose should be high enough to ensure plasma concentrations are above the analytical method's limit of quantification for a sufficient duration.

    • Administration:

      • PO Group: Administer the oral suspension/solution via gavage.

      • IV Group: Administer the sterile, filtered solution via tail vein bolus injection.

    • Blood Sampling: Collect blood samples (e.g., 25-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-determined time points.

    • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[8]

  • Data Presentation:

Table 3.1: Recommended Blood Sampling Schedule

RouteTime Points (hours post-dose)
IV 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
PO 0.25, 0.5, 1, 2, 4, 6, 8, 24

Table 3.2: Key Pharmacokinetic Parameters (Example Data)

ParameterPO (30 mg/kg)IV (5 mg/kg)
Tmax (h) 1.00.083
Cmax (ng/mL) 15002500
AUC_last (ng*h/mL) 65003800
t1/2 (h) 4.53.8
Bioavailability (F%) 36%N/A

This is an example table; actual data will vary.

Part 4: In Vivo Efficacy Evaluation

Causality: The ultimate goal of preclinical development is to demonstrate that the compound has the desired therapeutic effect in a disease model.[16] The design of this study integrates all prior knowledge: the formulation that ensures exposure, the MTD that defines the upper dose limit, and the PK profile that guides the dosing schedule. For this hypothetical protocol, we will use a standard subcutaneous xenograft cancer model.[16][17]

Workflow for In Vivo Efficacy Study

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Tumor Cell Implantation (e.g., Subcutaneous injection) B Tumor Growth Monitoring A->B C Randomize Mice into Groups (When tumors reach ~100-150 mm³) B->C Tumor Growth D Initiate Treatment (Vehicle, Cpd-X Doses, Positive Control) C->D E Monitor Tumor Volume & Body Weight (2-3 times per week) D->E Dosing Period F Study Endpoint Reached (e.g., Tumor size limit, study duration) E->F Endpoint Check G Data Analysis (TGI, Statistical Significance) F->G H Tissue Collection (Tumors, Plasma for PK/PD) F->H

Caption: High-level workflow for in vivo anticancer efficacy studies.[16]

Protocol 4.1: Subcutaneous Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of Cpd-X in an immunodeficient mouse model bearing human tumor xenografts.

  • Animal Model:

    • Species: Athymic Nude or NOD/SCID mice

    • Age: 6-8 weeks

    • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., HCT116, A549) sensitive to Cpd-X in vitro.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the right flank of each mouse.[16]

    • Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

    • Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle Control (using the selected formulation vehicle)

      • Group 2: Cpd-X, low dose (e.g., 30 mg/kg, daily PO)

      • Group 3: Cpd-X, high dose (e.g., 100 mg/kg, daily PO - at the MTD)

      • Group 4: Positive Control (a standard-of-care agent for the specific cancer model)

    • Administration & Monitoring: Administer treatments daily for a specified period (e.g., 21 days). Continue to monitor tumor volume and body weight.

    • Endpoint: The study is terminated when tumors in the control group reach the pre-defined size limit (~1500-2000 mm³) or if animals show signs of excessive toxicity.

    • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

References

  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound?. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved March 30, 2026, from [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Budach, W., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Baumann, M., et al. Tumor Treatment Response. Medical Radiology. Springer, Berlin, Heidelberg. [Link]

  • PharmaCircle. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved March 30, 2026, from [Link]

  • van Hoogevest, P., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2574-2586. [Link]

  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. Monographs, 2009(40), 25–30. [Link]

  • Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1581. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose (MTD) Study Services. Retrieved March 30, 2026, from [Link]

  • Bienta. (n.d.). Acute toxicity – MTD/NOAEL studies. Retrieved March 30, 2026, from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved March 30, 2026, from [Link]

Sources

preparation of 1-(sulfamoylamino)-2,3-dihydro-1H-indene from indene precursors

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene from Indene Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, a valuable scaffold in medicinal chemistry. The outlined synthetic strategy is a robust, two-stage process commencing from the readily available precursor, 1-indanone. The initial stage focuses on the efficient conversion of 1-indanone to the key intermediate, 1-aminoindane (2,3-dihydro-1H-inden-1-amine), via reductive amination. The subsequent stage details the critical N-sulfamoylation of 1-aminoindane to yield the final target compound. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, step-by-step protocols, and includes troubleshooting guidance to ensure reproducible and high-yield synthesis.

Strategic Overview: A Two-Stage Approach

The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene is most logically and efficiently approached via a convergent strategy. This involves the initial preparation of the core amine structure, 1-aminoindane, followed by the installation of the sulfamide functional group. This pathway is advantageous as it utilizes well-established and high-yielding transformations, minimizing potential side reactions associated with carrying the sulfamide moiety through multiple synthetic steps.

The overall workflow can be visualized as a three-step sequence starting from 1-indanone, which is itself readily prepared from indene or through Friedel-Crafts cyclization of 3-phenylpropanoic acid.[1][2]

G Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime Oximation (NH2OH·HCl) Amine 1-Aminoindane (Key Intermediate) Oxime->Amine Reduction (e.g., H2/Pd/C, Na/Ethanol) Product 1-(Sulfamoylamino)-2,3-dihydro-1H-indene (Target Compound) Amine->Product N-Sulfamoylation (H2NSO2Cl / Base)

Figure 1: High-level synthetic workflow from 1-indanone to the target compound.

Part I: Synthesis of the Key Intermediate, 1-Aminoindane

The cornerstone of this synthesis is the efficient production of high-purity 1-aminoindane. The most reliable and scalable method involves a two-step conversion from 1-indanone: formation of an oxime, followed by its chemical reduction.[3]

Principle and Mechanistic Insights

Step 1: Oximation. 1-Indanone reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form 1-indanone oxime. The base is crucial as it deprotonates the hydroxylamine hydrochloride to release the free hydroxylamine nucleophile, which then attacks the electrophilic carbonyl carbon of the indanone. Subsequent dehydration yields the corresponding oxime.

Step 2: Reduction. The C=N double bond of the oxime is then reduced to a C-N single bond to form the primary amine. Various reduction methods can be employed, each with distinct advantages. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and effective method. Alternatively, dissolving metal reductions, such as sodium in ethanol, provide a classic and powerful means to achieve this transformation. The choice of reductant can be guided by available laboratory equipment and safety considerations.

Detailed Protocol: 1-Aminoindane Synthesis

Protocol 2.2.1: Preparation of 1-Indanone Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-indanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent Addition: Add ethanol and water in a 4:1 ratio to dissolve the reagents, targeting a final concentration of approximately 0.5 M with respect to 1-indanone.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the 1-indanone spot indicates reaction completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with stirring to precipitate the product. Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2.2.2: Reduction of 1-Indanone Oxime to 1-Aminoindane

  • Reaction Setup: To a round-bottom flask or hydrogenation vessel, add 1-indanone oxime (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% w/w, ~5 mol%) to the mixture.

  • Reaction Execution: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 40-50 psi) while stirring vigorously. The reaction is typically complete within 6-12 hours at room temperature.

  • Monitoring: Progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or by dissolving in an appropriate solvent and precipitating as the hydrochloride salt by bubbling HCl gas or adding a solution of HCl in isopropanol.

ParameterProtocol 2.2.1 (Oximation)Protocol 2.2.2 (Reduction)
Key Reagents 1-Indanone, NH₂OH·HCl, NaOAc1-Indanone Oxime, H₂, 10% Pd/C
Solvent Ethanol/WaterEthanol or Acetic Acid
Temperature Reflux (~85 °C)Room Temperature
Typical Time 2-4 hours6-12 hours
Expected Yield >90%80-90%

Table 1: Summary of reaction parameters for the synthesis of 1-aminoindane.

Part II: N-Sulfamoylation of 1-Aminoindane

The final step involves the formation of the N-S bond to generate the sulfamide. The choice of sulfamoylating agent is critical for the success of this reaction. While sulfamide itself can be used, the reaction often requires heat.[4] A more reactive and commonly used agent is sulfamoyl chloride, which reacts readily at or below room temperature.[4] Modern, stable sulfamoylating agents have also been developed for mild and selective reactions.[5][6][7]

Principle and Reagent Selection

The reaction between 1-aminoindane and a sulfamoylating agent is a nucleophilic substitution. The primary amine of 1-aminoindane acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoylating agent (e.g., sulfamoyl chloride).

G cluster_0 Mechanism of N-Sulfamoylation Amine 1-Aminoindane (Nucleophile) SulfamoylCl Sulfamoyl Chloride (Electrophile) Amine->SulfamoylCl Nucleophilic Attack Product Target Sulfamide SulfamoylCl->Product Loss of Cl- Base Base (e.g., Pyridine) (HCl Scavenger) HCl HCl Base->HCl Neutralization

Figure 2: Simplified mechanism of sulfamoylation using sulfamoyl chloride.

A key consideration is the management of the acidic byproduct, typically HCl when using sulfamoyl chloride. A non-nucleophilic organic base, such as pyridine or triethylamine, must be included to neutralize the generated acid.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Protocol: Synthesis of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene

Protocol 3.2.1: Sulfamoylation using Sulfamoyl Chloride

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-aminoindane (1.0 eq) and pyridine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate) until the 1-aminoindane spot is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9]

ParameterProtocol 3.2.1 (Sulfamoylation)
Key Reagents 1-Aminoindane, Sulfamoyl Chloride, Pyridine
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature
Typical Time 4-16 hours
Purification Recrystallization or Column Chromatography
Expected Yield 60-80%

Table 2: Summary of reaction parameters for the final sulfamoylation step.

Troubleshooting and Safety

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive sulfamoyl chloride (hydrolyzed).2. Insufficient base, leading to amine protonation.3. Poor quality of starting 1-aminoindane.1. Use freshly prepared or purchased sulfamoyl chloride.2. Ensure at least 1.1 equivalents of base are used.3. Confirm purity of the amine intermediate by NMR or melting point before use.
Formation of Di-sulfonated Byproduct The initially formed product reacts again with sulfamoyl chloride. This is less common with primary amines but possible under harsh conditions.1. Add sulfamoyl chloride slowly at low temperature.2. Use a slight excess of the amine relative to the sulfamoyl chloride.3. Monitor the reaction closely and quench promptly upon consumption of starting material.[8]
Difficult Purification Presence of residual pyridine or pyridinium hydrochloride salt.Ensure thorough washing with 1 M HCl during the work-up phase to effectively remove all basic impurities.

Table 3: Troubleshooting guide for the N-sulfamoylation reaction.

Safety Considerations:

  • Sulfamoyl Chloride: Highly corrosive and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reacts with water to release HCl gas.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the apparatus is properly set up and purged to prevent leaks and the creation of an explosive atmosphere. Handle palladium catalysts with care as they can be pyrophoric when dry.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfamides. Retrieved from [Link]

  • McDermott, S. D., & Spillane, W. J. (1983). SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW.
  • Wang, H. M., Xiong, C. D., Chen, X. Q., Hu, C., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. Available from: [Link]

  • PubMed. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595-2599. Retrieved from [Link]

  • ACS Publications. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]

  • PMC. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ACS Publications. (2022). Hydroamination, Aminoboration, and Carboamination with Electrophilic Amination Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Indane. Retrieved from [Link]

  • PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(10), 1648. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2004). Catalytic Enantioselective Aziridinations. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4583. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Expeditious synthesis of 1-aminoindane derivatives achieved by[5][10]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 53(80), 11042-11045. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Methods for Dihydroindene Sulfamoylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dihydroindene Sulfamoylation in Modern Drug Discovery

The dihydroindene (or indane) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of a sulfamoyl group (-SO₂NH₂) or a substituted sulfamoyl moiety onto this scaffold can profoundly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and ability to form key hydrogen bonds with protein residues.[1][2] Consequently, the development of robust and efficient methods for the sulfamoylation of dihydroindene derivatives is a critical endeavor for researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed exploration of nucleophilic substitution methods for the sulfamoylation of dihydroindene cores. As a senior application scientist, this document is structured to offer not just a set of instructions, but a deeper understanding of the underlying chemical principles, the rationale behind procedural steps, and the practical insights necessary for successful synthesis and troubleshooting.

Theoretical Framework: Understanding Nucleophilic Sulfamoylation

The sulfamoylation of a nucleophilic dihydroindene derivative, such as an amino-dihydroindene, typically proceeds through a nucleophilic attack of the amine on an electrophilic sulfamoylating agent. The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2]

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the departure of the chloride leaving group and a final deprotonation step, often facilitated by a base, to yield the stable sulfonamide product.

Nucleophilic Sulfamoylation Mechanism Nu R-NH₂ (Nucleophile) Intermediate Transition State Nu->Intermediate Nucleophilic Attack Sulfamoyl R'-SO₂Cl (Electrophile) Sulfamoyl->Intermediate Product R-NH-SO₂-R' (Sulfonamide) Intermediate->Product Chloride Elimination HCl HCl Base Base Salt Base-H⁺Cl⁻

Figure 1: General mechanism of nucleophilic sulfamoylation.

Experimental Protocol: Synthesis of N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide

This protocol details the synthesis of a representative dihydroindene sulfonamide via the reaction of 5-aminoindane with benzenesulfonyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Aminoindane≥98%Commercially Available
Benzenesulfonyl chloride≥99%Commercially Available
PyridineAnhydrousCommercially AvailableUsed as a base and solvent.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Hydrochloric acid (HCl)1 M aqueous solutionFor workup.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor workup.
BrineSaturated aqueous solution of NaClFor workup.
Anhydrous magnesium sulfate (MgSO₄)Drying agent.
Silica gel60 Å, 230-400 meshFor column chromatography.
Ethyl acetateHPLC gradeEluent for chromatography.
HexanesHPLC gradeEluent for chromatography.
Step-by-Step Procedure

Experimental_Workflow start Start dissolve Dissolve 5-aminoindane in anhydrous DCM and pyridine. start->dissolve cool Cool reaction mixture to 0°C. dissolve->cool add_sulfonyl Add benzenesulfonyl chloride dropwise. cool->add_sulfonyl react Stir at room temperature for 12-16 hours. add_sulfonyl->react quench Quench with 1 M HCl. react->quench extract Extract with DCM. quench->extract wash Wash organic layer with NaHCO₃ and brine. extract->wash dry Dry over MgSO₄ and filter. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the product. purify->characterize

Figure 2: Experimental workflow for dihydroindene sulfamoylation.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-aminoindane (1.33 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and anhydrous pyridine (2.4 mL, 30 mmol). Stir the mixture until the 5-aminoindane is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: While stirring, add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise to the cooled solution over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl (30 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide.

Alternative Sulfamoylation Reagents and Conditions

While sulfonyl chlorides are widely used, other reagents offer advantages in terms of stability, reactivity, and functional group tolerance.[3][4][5]

Sulfamoylating AgentTypical BaseSolventKey Advantages
Sulfamoyl chlorideK₂CO₃, PyridineDMF, DCMReadily available and reactive.[3]
Chlorosulfonyl isocyanate (CSI)TriethylamineDichloromethaneHighly reactive, allows for one-pot syntheses.[6][7][8][9]
N-(tert-Butoxycarbonyl)sulfamoyl chlorideN/ADichloromethaneIntroduces a Boc-protected sulfamoyl group.[4][10]
Activated Aryl SulfamatesN-methylimidazoleAcetonitrileMild conditions, good for complex molecules.[4][11]
Hexafluoroisopropyl sulfamateN/AAcetonitrileBench-stable solid, clean reactions.[3][5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents.Ensure the use of anhydrous solvents and fresh sulfonyl chloride. Pyridine should also be dry.
Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or gently heat if the starting materials are stable.
Formation of multiple products Di-sulfonylation of the amine.Use a controlled stoichiometry of the sulfonyl chloride (closer to 1 equivalent).
Side reactions with other functional groups.Consider using a milder sulfamoylating agent or protecting sensitive functional groups.
Difficult purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Safety Precautions

  • Chlorosulfonyl isocyanate (CSI) is a highly toxic, corrosive, and moisture-sensitive reagent that reacts violently with water. All manipulations must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7]

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals.

References

  • Alderson, J. M., Corbin, J. R., & Schomaker, J. M. (2017). Tunable, Chemo- and Site-Selective Nitrene Transfer Reactions through the Rational Design of Silver(I) Catalysts. Accounts of Chemical Research, 50(9), 2147–2158. [Link]

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]

  • Okada, M., et al. (2010). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Tetrahedron Letters, 51(48), 6333-6335. [Link]

  • Wang, H.-M., Xiong, C.-D., Chen, X.-Q., Hu, C., & Wang, D.-Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. [Link]

  • Gorelik, D. J., Turner, J. A., & Taylor, M. S. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 24(30), 5249–5253. [Link]

  • Zhu, M., et al. (2014). AlCl3-Promoted Formal [2 + 3]-Cycloaddition of 1,1-Cyclopropane Diesters with N-Benzylic Sulfonamides To Construct Highly Stereoselective Indane Derivatives. Organic Letters, 16(7), 1856–1859. [Link]

  • Armitage, I., Berne, A. M., Elliott, E. L., Fu, M., Hicks, F., McCubbin, Q., & Zhu, L. (2012). N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide: A Convenient Sulfamoylation Reagent for Alcohols. Organic Letters, 14(10), 2626–2629. [Link]

  • Zhu, C., et al. (2016). Rational design of TNFα binding proteins based on the de novo designed protein DS119. Protein Science, 25(6), 1149-1158. [Link]

  • Kamal, A., et al. (2015). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journal of Organic Chemistry, 11, 239-244. [Link]

  • Manasa Life Sciences. Chlorsulfonyl Isocyanate. [Link]

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

  • Neville, C. F., & O'Sullivan, W. I. (2012). Sulfamic Acid and Its N- and O-Substituted Derivatives. Chemical Reviews, 112(1), 171–239. [Link]

  • Google Patents. (1986). Sulfamoyl chlorides. US4569995A.
  • Jouffroy, M., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(1), 548-553. [Link]

  • Organic Syntheses. (1969). Chlorosulfonyl isocyanate. Org. Synth. 1969, 49, 27. [Link]

  • Jouffroy, M., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(1), 548-553. [Link]

  • Sugisawa, N., Nakabayashi, K., Sugisawa, H., & Fuse, S. (2024). One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Organic Letters, 26(15), 2741–2744. [Link]

  • Alcalde, E., et al. (2009). Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. Journal of Medicinal Chemistry, 52(3), 735–744. [Link]

  • Miller, G. J., et al. (2018). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 16(2), 275-280. [Link]

  • Bano, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Pharmaceutical Analysis, 8(2), 126-133. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Granda, J. M., et al. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 14(1), 364-367. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3433. [Link]

  • International Journal of Research in Basic and Applied Sciences. (2016). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. 2(1), 1-6. [Link]

  • ChemRxiv. (2022). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Heterocycles. [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Nature Communications. (2023). Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones. [Link]

  • New Journal of Chemistry. (2017). Polyunsaturated sulfur/selenium-containing products based on regio- and stereoselective nucleophilic addition and substitution reactions of 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselane. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS: 15211-60-6). This compound presents classic "brick dust" physicochemical properties: a highly lipophilic 2,3-dihydro-1H-indene (indane) core combined with a polar sulfamoylamino group (-NH-SO₂-NH₂) that forms restrictive intermolecular hydrogen bond networks. This guide provides field-proven, mechanistically grounded solutions to overcome its aqueous solubility limitations across both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before selecting a solubility enhancement strategy, it is critical to align your formulation approach with your experimental endpoint. Use the decision tree below to identify the optimal path.

G Start Baseline Solubility Assessment Target Target Application? Start->Target InVitro In Vitro Assays Target->InVitro Cell/Biochem InVivo In Vivo / Preclinical Target->InVivo Animal Models Cosolvent Cosolvent Screening (DMSO, PEG400) InVitro->Cosolvent CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Precip Precipitation on Dilution? Cosolvent->Precip Precip->Start No (Success) Surfactant Add Surfactant (Tween 80 / SLS) Precip->Surfactant Yes Phase Phase Solubility (Type AL?) CD->Phase Lyophilize Lyophilization / Solid Formulation Phase->Lyophilize Yes SolidDisp Solid Dispersion (PEG6000) Phase->SolidDisp No / Poor Binding

Workflow for diagnosing and resolving indane sulfamide solubility issues.

Troubleshooting & FAQs

Q1: Why does 1-(sulfamoylamino)-2,3-dihydro-1H-indene exhibit such poor aqueous solubility despite having a polar functional group? A1: The molecule's architecture creates a thermodynamic barrier to solvation. While the sulfamoylamino moiety is polar, it acts as both a strong hydrogen bond donor and acceptor, leading to a highly stable crystal lattice in the solid state. Simultaneously, the bulky, rigid indane core is highly lipophilic and resists interaction with water. Overcoming this lattice energy requires significant solvation energy that water alone cannot provide, classifying it functionally as a BCS Class II or IV compound (1)[1].

Q2: When I dilute my DMSO stock into cell culture media (DMEM/PBS), the compound immediately precipitates. How can I prevent this "solvent shift" effect? A2: Rapid precipitation occurs because the sudden introduction of an aqueous phase causes local supersaturation, forcing the hydrophobic indane cores to aggregate. To prevent this, you must lower the interfacial tension before dilution. Pre-dissolve the compound in a co-solvent mixture (e.g., DMSO and PEG400), and then slowly titrate it into an aqueous phase containing a non-ionic surfactant like Polysorbate 80 (Tween 80). Tween 80 acts as a solubility improver by forming micelles that shield the hydrophobic core during dilution (2)[2]. Caution: Keep final Tween 80 concentrations below 0.1% v/v to avoid compromising cell membrane integrity in cell-based permeability assays (3)[3].

Q3: What is the most reliable formulation strategy for oral dosing in preclinical rodent models? A3: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The lipophilic indane core fits thermodynamically into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility (4)[4]. If a binary complex is insufficient, creating a ternary complex by adding a water-soluble polymer (PEG 4000) and a surfactant (Sodium Lauryl Sulfate, SLS) can synergistically enhance complexation efficiency by up to 14-fold compared to the pure drug (5)[5].

Q4: If cyclodextrin complexation fails to reach the required dose concentration, what is the next best alternative? A4: Solid dispersion technology using hydrophilic carriers like PEG-6000 is the recommended fallback. By melting or solvent-evaporating the drug with PEG-6000, the compound is forced into an amorphous state, destroying the restrictive crystal lattice. This reduces the thermodynamic barrier to dissolution, significantly enhancing the dissolution rate for oral administration (6)[6].

Quantitative Efficacy of Solubility Enhancers

The following table summarizes expected outcomes based on empirical data from structurally analogous sulfamide and indane derivatives.

Formulation StrategyExcipient SystemTypical Solubility IncreasePrimary Mechanism of ActionBest Use Case
Cosolvency + Surfactant 5% DMSO + 10% PEG400 + 0.1% Tween 805x – 10xDisrupts water H-bonding network; micellar shielding.In vitro cell assays
Binary Inclusion Complex HP-β-CD (20% w/v)20x – 40xHydrophobic encapsulation of the indane core.IV / Low-dose Oral
Ternary Inclusion Complex HP-β-CD + PEG4000 + SLS50x – 80xSynergistic cavity extension and particle wetting.High-dose Oral
Solid Dispersion PEG-6000 (1:5 ratio)15x – 30xAmorphization and crystal lattice destruction.Oral Capsules

Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Causality & Validation: This protocol is a self-validating system. By plotting drug concentration against CD concentration, you determine the stoichiometry and binding constant ( K1:1​ ). A linear plot with a slope < 1 confirms a 1:1 ( AL​ type) complex, ensuring you do not waste expensive excipients by adding more than is thermodynamically useful (7)[7].

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in purified water or simulated gastric fluid (pH 1.2).

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 1-(sulfamoylamino)-2,3-dihydro-1H-indene to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at a constant temperature (25°C or 37°C) for 72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for potential drug adsorption to the membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV.

  • Analysis: Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). Calculate the stability constant ( K1:1​ ) using the formula: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility.

Protocol B: Preparation of Ternary Solid Inclusion Complex (Kneading Method)

Causality & Validation: The kneading method provides targeted mechanical energy to force the lipophilic indane drug into the CD cavity while minimizing solvent use. The addition of PEG 4000 and SLS acts synergistically to improve wetting and complexation efficiency. The success of this protocol is self-validated by a subsequent in vitro dissolution test showing >85% release within 30 minutes.

  • Weighing: Accurately weigh 1-(sulfamoylamino)-2,3-dihydro-1H-indene, HP-β-CD, PEG 4000, and SLS in a 1:1:0.1:0.05 molar ratio.

  • Paste Formation: Place the HP-β-CD, PEG 4000, and SLS in a glass or ceramic mortar. Add a small volume of ethanol/water (50:50 v/v) to form a homogeneous, thick paste.

  • Mechanical Kneading: Gradually add the active compound powder to the paste. Continuously knead the mixture manually for 45-60 minutes. Note: Add the solvent mixture dropwise if the paste begins to dry out and lose its shear-transfer properties.

  • Drying: Transfer the resulting mass to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent without causing thermal degradation.

  • Sizing: Pulverize the dried mass and pass it through a 60-mesh sieve. Uniform particle size is critical for reproducible dissolution kinetics.

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave online. 4

  • The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three BCS Class II and IV Drug´S through A Factorial Study Design. RJPT online. 5

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC. 7

  • Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Impactfactor. 6

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 1

  • Composition containing peptide compound and surfactant. Google Patents. 2

  • Commercially Available Cell-Free Permeability Tests for Industrial Drug Development. MDPI. 3

Sources

Technical Support Center: Stability & Storage Troubleshooting for 1-(Sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(sulfamoylamino)-2,3-dihydro-1H-indene (also known as indane-1-sulfamide). This compound presents unique storage challenges due to its bifunctional susceptibility: the hydrolytic lability of the sulfamide N-S bond and the oxidative vulnerability of the indane ring's benzylic position. This guide synthesizes field-proven insights to help researchers and drug development professionals establish a self-validating storage and handling system.

Section 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. Experimental choices in storage are directly dictated by these two primary degradation pathways:

  • Sulfamide Hydrolysis : The N-S bond in sulfamides is susceptible to nucleophilic attack by water, a process accelerated by pH extremes and elevated temperatures[1]. Hydrolysis yields 1-aminoindane and sulfamic acid derivatives.

  • Benzylic Auto-Oxidation : The C3 position of the 2,3-dihydro-1H-indene core is highly prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and actinic light[2]. This pathway typically generates 1-indanone derivatives and hydroperoxides, which significantly shift the compound's purity profile.

DegradationPathways Compound 1-(Sulfamoylamino)- 2,3-dihydro-1H-indene Hydrolysis Hydrolysis (Moisture / pH extremes) Compound->Hydrolysis N-S Bond Cleavage Oxidation Auto-oxidation (O2 / Light / Heat) Compound->Oxidation C3 Benzylic H-Abstraction Aminoindane 1-Aminoindane + Sulfamic Acid Hydrolysis->Aminoindane Indanone 1-Indanone Derivatives (Benzylic Oxidation) Oxidation->Indanone

Mechanistic degradation pathways of 1-(sulfamoylamino)indane via hydrolysis and auto-oxidation.

Section 2: Troubleshooting FAQs

Q1: My stored solid compound is turning slightly yellow, and HPLC shows a new peak with a higher UV absorbance. What is happening? A1: This is a classic sign of benzylic auto-oxidation. The indane ring is oxidizing at the C3 position to form a 1-indanone derivative[2]. The conjugated ketone system of the indanone increases UV absorbance and imparts a yellowish tint. Solution: Ensure the compound is stored in amber vials to block actinic light and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Q2: I prepared a stock solution in a physiological buffer (pH 7.4), but after a week at room temperature, I detect 1-aminoindane. Why? A2: The sulfamide group is undergoing hydrolysis[1]. While sulfamides are generally more stable than standard amides, prolonged exposure to aqueous environments at room temperature will inevitably cleave the N-S bond. Solution: Never store aqueous stock solutions for extended periods. Prepare single-use aliquots in anhydrous DMSO, store at -80°C, and dilute into aqueous buffers immediately before your experiment.

Q3: What are the definitive long-term storage conditions for the bulk powder? A3: Following ICH Q1A(R2) guidelines for new drug substances, formal stability testing dictates that sensitive compounds should be evaluated under controlled conditions[3]. For this specific compound, long-term storage must be maintained at -20°C in a tightly closed, desiccated container, protected from light.

Section 3: Quantitative Stability Data

The following table summarizes the expected degradation profile of 1-(sulfamoylamino)-2,3-dihydro-1H-indene under various forced and standard conditions. This data serves as a benchmark for your internal Quality Control (QC) checks.

Storage ConditionEnvironmentTimeframePrimary DegradantExpected Purity Loss
-20°C (Optimal) Solid, Argon purged, Dark12 MonthsNone detected< 0.5%
25°C / 60% RH Solid, Ambient air, Dark3 Months1-Indanone derivative2.0% - 5.0%
Room Temp Aqueous Buffer (pH 7.4)7 Days1-Aminoindane10.0% - 15.0%
40°C / 75% RH Solid, Ambient air, Light1 MonthMixed (Oxidation + Hydrolysis)> 20.0%

Section 4: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following self-validating workflow. A protocol is "self-validating" when the procedure inherently includes steps to confirm its own success (e.g., pre- and post-aliquot QC).

StorageWorkflow Receipt Receipt & QC Check Aliquot Dry Aliquoting (Low Humidity) Receipt->Aliquot Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Seal Hermetic Seal (Amber Vials) Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Standard operating procedure for processing and long-term storage of sensitive indane sulfamides.

Protocol: Inert Aliquoting and Storage Workflow

Objective: To divide bulk powder into single-use vials without introducing moisture or oxygen, ensuring batch-to-batch reproducibility.

Step 1: Environmental Preparation

  • Equilibrate the bulk compound container to room temperature inside a desiccator for at least 2 hours before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating sulfamide hydrolysis.

Step 2: Aliquoting (Glove Box Preferred)

  • Transfer the bulk powder into a nitrogen-filled glove box (relative humidity < 5%).

  • Weigh the required amounts into pre-dried, amber glass vials.

  • Causality: Amber glass prevents photo-induced radical initiation at the benzylic position, halting the auto-oxidation cascade.

Step 3: Headspace Purging and Sealing

  • If a glove box is unavailable, gently blow a stream of high-purity Argon into the vial for 30 seconds to displace oxygen. Argon is chosen because it is heavier than air and effectively blankets the solid.

  • Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent micro-ingress of moisture.

Step 4: Self-Validation (QC Check)

  • Randomly select one newly sealed aliquot. Dissolve it in anhydrous acetonitrile and run an HPLC-UV/MS analysis.

  • Compare the chromatogram against the Certificate of Analysis (CoA) of the bulk powder. The purity must remain within 0.1% of the original batch. This step self-validates that your aliquoting process induced no degradation.

Step 5: Long-Term Storage

  • Place the sealed aliquots in a secondary container with indicating silica gel desiccant.

  • Store the secondary container at -20°C.

References

  • Kinetic Effect of Dimethoxymethane on the Oxidation of Indane. Energy & Fuels (ACS Publications).[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Sulfamic Acid and Its N- and O-Substituted Derivatives. Chemical Reviews (ACS Publications).[Link]

Sources

troubleshooting impurities in 1-(sulfamoylamino)-2,3-dihydro-1H-indene recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recrystallization of this active pharmaceutical ingredient (API). Here, we provide in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.

I. Understanding the Molecule and Potential Impurities

1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a sulfonamide derivative built upon an indane scaffold. A typical synthesis involves the reaction of a 2,3-dihydro-1H-inden-1-amine derivative with a sulfamoylating agent.[1] Understanding the synthetic route is crucial for anticipating potential impurities that may interfere with crystallization.

Table 1: Potential Impurities in the Synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Impurity TypePotential SourceImpact on Recrystallization
Starting Materials Unreacted 2,3-dihydro-1H-inden-1-amineMay co-crystallize or act as a crystallization inhibitor.
Unreacted sulfamoylating agent (e.g., sulfamoyl chloride)Highly reactive and likely to be quenched during workup, but byproducts may be present.
Byproducts Di-sulfamoylated productDifferent polarity may affect solubility and crystal lattice formation.
Products of side reactions from the indane moietyDependent on the specific synthetic route used to prepare the indane starting material.[2][3]
Hydrolysis products of the sulfamoyl groupCan introduce more polar impurities.
Reagents & Solvents Residual base (e.g., triethylamine)Can affect the pH of the crystallization medium and the solubility of the product.
Residual solvents from synthesisMay act as an anti-solvent or co-solvent, altering the desired solubility profile.[4]

II. Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of 1-(sulfamoylamino)-2,3-dihydro-1H-indene and provides systematic solutions.

Scenario 1: The compound "oils out" instead of forming crystals.

Question: I dissolved my crude 1-(sulfamoylamino)-2,3-dihydro-1H-indene in a hot solvent, but upon cooling, it separated as an oily liquid instead of crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution at a temperature above its melting point, or when the solution is supersaturated with impurities. The resulting oil is often an impure, supercooled liquid.

Causality and Solutions:

  • High Impurity Load: A significant presence of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Consider a preliminary purification step. For instance, if unreacted amine is a likely impurity, an acidic wash during the workup can help remove it. If the impurity profile is complex, column chromatography of the crude material may be necessary before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too non-polar for the compound.

    • Solution: Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) and water are often effective.[5] A systematic approach to solvent selection is detailed in the FAQ section.

  • Cooling Rate is Too Rapid: Fast cooling can favor the formation of a supersaturated solution that oils out rather than allowing time for crystal nucleation and growth.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.

Workflow for Addressing "Oiling Out":

G start Oiling Out Occurs reheat Reheat to dissolve the oil start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Allow to cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! check_crystals->success Yes failure Still oils out check_crystals->failure No change_solvent Change to a more polar solvent or solvent mixture failure->change_solvent pre_purify Consider pre-purification (e.g., chromatography) failure->pre_purify

Caption: Workflow to troubleshoot "oiling out".

Scenario 2: Very low or no crystal formation upon cooling.

Question: I've dissolved my compound and let it cool, but I'm getting a very low yield, or no crystals at all. What should I do?

Answer:

This is a frequent problem that usually points to issues with solvent volume or nucleation.

Causality and Solutions:

  • Excess Solvent: This is the most common reason for low or no yield. If too much solvent is used, the solution will not become saturated upon cooling.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until the solution is saturated at the boiling point. Be cautious not to evaporate to dryness.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility, but crystal formation has not been initiated.

    • Solution: Induce Crystallization.

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

      • Seeding: Add a tiny crystal of pure 1-(sulfamoylamino)-2,3-dihydro-1H-indene to the cooled solution. This "seed" crystal acts as a template for further crystal growth.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the systematic approach outlined in the FAQs. You may need a less polar solvent or to introduce an "anti-solvent" (a solvent in which the compound is insoluble) to a solution of the compound in a solvent in which it is soluble.

Scenario 3: The recrystallized product is colored.

Question: My starting material was off-white, and after recrystallization, the crystals are still colored. How can I obtain a colorless product?

Answer:

Colored impurities are common and can often be removed with activated charcoal.

Causality and Solutions:

  • Colored Impurities: These are often large, conjugated organic molecules that are present in small amounts but are highly colored.

    • Solution: Use Activated Charcoal.

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

      • Gently reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

      • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the filtrate to cool and crystallize as usual.

Experimental Workflow for Decolorization:

G start Dissolve crude product in hot solvent add_charcoal Add activated charcoal start->add_charcoal reheat Reheat to boiling add_charcoal->reheat hot_filtration Hot gravity filtration reheat->hot_filtration cool Cool filtrate to crystallize hot_filtration->cool collect Collect colorless crystals cool->collect

Caption: Protocol for removing colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(sulfamoylamino)-2,3-dihydro-1H-indene?

A1: There is no single "best" solvent, and the ideal choice should be determined experimentally. Due to the presence of a polar sulfonamide group and a non-polar indane ring system, a solvent of intermediate polarity or a mixture of solvents is likely to be effective.[5] A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6]

Protocol for Selecting a Recrystallization Solvent:

  • Initial Screening: Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a small volume (approx. 0.5 mL) of a different solvent. Test a range of polarities:

    • Polar Protic: Water, Ethanol, Isopropanol, Methanol

    • Polar Aprotic: Acetone, Ethyl Acetate

    • Non-polar: Toluene, Hexane

  • Room Temperature Solubility: Agitate the test tubes at room temperature. A good solvent will not dissolve the compound.

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, heat them gently in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystallization: Allow the hot solutions to cool to room temperature, and then in an ice bath. A good solvent will yield abundant crystals.

  • Solvent Mixtures: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the solid and then allow it to cool slowly. Common pairs for sulfonamides include ethanol/water or isopropanol/water.[5]

Table 2: General Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighOften used in mixtures with water for sulfonamides.[7]
Isopropanol82Medium-HighA good alternative to ethanol.
Acetone56MediumCan be too volatile for high-boiling compounds.
Ethyl Acetate77MediumA versatile solvent.
Toluene111LowGood for non-polar compounds.
Hexane69LowA common anti-solvent.

Q2: How can I be sure that the impurities have been removed?

A2: The most common methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range. Compare the melting point of your recrystallized product to a literature value or to that of an analytical standard.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful recrystallization should show a single, clean spot for the purified material, with the impurity spots from the crude material being absent or significantly diminished.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. This will allow you to determine the area percentage of your desired compound and any remaining impurities.

Q3: My yield is low even though I used a minimal amount of solvent. What else could be the problem?

A3: Several factors beyond solvent volume can lead to a low yield:

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution hot.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of the cold recrystallization solvent.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of the product from the mother liquor.

Q4: Can I reuse the mother liquor?

A4: Yes, the mother liquor (the solution remaining after filtering the crystals) contains dissolved product. It is often possible to recover a second crop of crystals by concentrating the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first as the concentration of impurities will be higher.

IV. References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Michigan State University. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of Colorado, Boulder. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1336–1346.

  • Catalano, A., et al. (2019). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 188–192.

  • Nguyen, T. N. M., et al. (2024). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences.

  • Wang, X., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2565–2570.

  • Hussain, Z., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications.

  • S.V.S. Medical College. Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL.

  • Reddy, G. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 176–189.

  • International Journal of Pharmaceutical Research and Applications. Impurities in Pharmaceutical Substances.

  • Organic Chemistry Portal. Indane synthesis. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2009). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Angewandte Chemie International Edition, 48(10), 1586–1589.

  • ResearchGate. The synthesis of indane derivatives and antioxidant effects | Request PDF. [Link]

  • National Institutes of Health. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC. [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.

  • Royal Society of Chemistry. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC. [Link]

  • ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

  • Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

reducing byproduct formation in indanyl sulfamide derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of indanyl sulfamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing byproduct formation and maximizing yield and purity. Here, we consolidate field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.

Troubleshooting Guide: Navigating Byproduct Formation

This section directly addresses specific issues that can arise during the synthesis of indanyl sulfamide derivatives, offering explanations for their root causes and actionable protocols to mitigate them.

Question 1: I am observing significant amounts of a di-sulfamoylated byproduct. What is the cause and how can I prevent its formation?

Answer:

The formation of a di-sulfamoylated product, where two sulfamoyl groups are attached to the indanyl amine, is a common issue arising from the high reactivity of the primary amine and potential impurities.

Causality:

  • Excess Sulfamoylating Agent: Using a significant excess of the sulfamoyl chloride or sulfamic acid derivative can drive the reaction towards double addition, especially if the reaction is not carefully monitored.

  • Strongly Basic Conditions: The presence of a strong base can deprotonate the newly formed sulfonamide, rendering the nitrogen nucleophilic again and susceptible to a second sulfamoylation.

  • Reaction Temperature: Higher temperatures can increase the rate of the second sulfamoylation reaction, leading to a higher proportion of the di-substituted byproduct.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Begin with a 1:1 molar ratio of the indanyl amine to the sulfamoylating agent. If the reaction is slow or incomplete, you can add a small excess (e.g., 1.1 equivalents) of the sulfamoylating agent incrementally while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Controlled Reagent Addition: Employ a slow, dropwise addition of the sulfamoylating agent to a cooled solution of the indanyl amine and a suitable base. This maintains a low instantaneous concentration of the sulfamoylating agent, favoring the mono-sulfamoylated product.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging the HCl byproduct without promoting the deprotonation of the product sulfonamide. Pyridine can also be used and may serve as both a solvent and a base.[1]

  • Temperature Management: Maintain a low reaction temperature, typically between 0 °C and room temperature.[2] Running the reaction at a reduced temperature can significantly improve the selectivity for the mono-sulfamoylated product.[3][4]

Question 2: My final product is contaminated with dimeric impurities. What is the origin of these byproducts and what are the best strategies for their removal?

Answer:

Dimeric impurities can be particularly challenging as their formation is often linked to the synthesis of the indane core itself, rather than the final sulfamoylation step. These impurities can affect the yield and purity of the final product, often requiring repeated purifications.[5][6]

Causality:

  • Nitrile Reduction Step: In synthetic routes that involve the reduction of a nitrile intermediate to form the ethylamine side chain of the indane, dimerization can occur. This is particularly noted in processes for Ramelteon, a related indanyl derivative.[5][6]

  • Reactive Intermediates: The formation of reactive intermediates during the construction of the indane ring system can lead to self-condensation or other dimerization pathways.

Mitigation and Purification Strategies:

  • Alternative Synthetic Routes: If dimeric impurities are a persistent issue, consider alternative synthetic routes that avoid the problematic step. For example, processes have been developed for Ramelteon synthesis that substantially reduce or eliminate the formation of dimeric impurities by using different reducing agents or synthetic pathways.[5]

  • Optimized Reaction Conditions: If modifying the entire route is not feasible, optimize the conditions of the problematic step. This could involve changing the catalyst, solvent, temperature, or pressure to disfavor the dimerization pathway.

  • Chromatographic Purification: Dimeric impurities often have significantly different polarity and molecular weight compared to the desired product, making them separable by column chromatography.[7]

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for removing dimeric impurities and achieving high purity of the final product.[8]

Question 3: The sulfamoylation reaction is sluggish and gives a low yield. What experimental parameters should I investigate?

Answer:

A low yield in a sulfamoylation reaction can be attributed to several factors, including the quality of the starting materials, the choice of solvent, and the reaction conditions.

Causality:

  • Poor Quality Starting Materials: Impurities in the indanyl amine, such as residual starting materials from its synthesis (e.g., alkyl halides, unreacted primary or secondary amines), can compete for the sulfamoylating agent.[9] Similarly, the degradation of the sulfamoyl chloride can reduce its reactivity.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. In some cases, the solvent can act as a nucleophilic catalyst. For instance, N,N-dimethylacetamide (DMA) has been shown to accelerate the sulfamoylation of hydroxyl groups.[10]

  • Insufficient Activation: The reaction of an amine with a sulfonyl chloride typically proceeds readily, but if a less reactive sulfamoylating agent is used, a more forcing condition or a catalyst might be required.

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Indanyl Amine: Analyze the purity of the indanyl amine by NMR and LC-MS to ensure the absence of nucleophilic impurities.

    • Sulfamoylating Agent: If using sulfamoyl chloride, it is often best to use it freshly prepared or purchased from a reliable source and stored under anhydrous conditions.

  • Solvent Optimization:

    • If the reaction is slow in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider a solvent that can facilitate the reaction, such as DMA or 1-methyl-2-pyrrolidone (NMP).[10]

  • Base Selection: Ensure that at least one equivalent of a suitable base is present to neutralize the generated HCl, as the resulting ammonium salt of the starting amine is not nucleophilic.[11][12]

  • Temperature Adjustment: While low temperatures are recommended to avoid byproducts, if the reaction is too slow, a modest increase in temperature (e.g., to 40-50 °C) can be explored while carefully monitoring for byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to broader, yet crucial, questions regarding the synthesis of indanyl sulfamide derivatives.

Q1: What are the critical quality attributes for the starting materials in this synthesis?

A1: The quality of your starting materials is paramount for a successful synthesis. Key attributes to consider are:

  • Indanyl Amine:

    • Purity: Should be >98% pure as determined by GC or HPLC.

    • Impurities: Must be free from other primary or secondary amines, which would compete in the reaction.[9] Residual solvents should also be minimized.

  • Sulfamoylating Agent (e.g., Sulfamoyl Chloride):

    • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

    • Purity: Should be free from excess chlorosulfonic acid or other reactive species.

Q2: How do I select the optimal solvent and base for the reaction?

A2: The choice of solvent and base depends on the specific indanyl amine substrate and the sulfamoylating agent. The following table provides a general guideline:

Parameter Options Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), PyridineDCM and THF are good starting points. DMF can improve solubility for more polar substrates. Pyridine can act as both solvent and base.[1]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, Sodium Carbonate (Na₂CO₃)TEA and DIPEA are common organic bases. Pyridine is often effective.[13] Inorganic bases like Na₂CO₃ can be used in biphasic systems or with polar aprotic solvents.[14]

Expert Tip: Start with a standard system like DCM with DIPEA at 0 °C. If solubility or reactivity is an issue, explore more polar solvents like DMF.

Q3: What are the most effective analytical techniques for monitoring reaction progress and identifying byproducts?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the relative amounts of product and impurities. When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identifying the molecular weights of unknown byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of the final product and any isolated byproducts. ¹H and ¹³C NMR will confirm the structure of the desired indanyl sulfamide derivative.

Q4: What are the recommended general procedures for the purification of indanyl sulfamide derivatives?

A4: The two primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is the most versatile method for separating the desired product from byproducts and unreacted starting materials.[7]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent can be a very efficient way to obtain highly pure material. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[8]

Visualizations

Workflow for Troubleshooting Byproduct Formation

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Analysis cluster_3 Outcome Identify Identify Byproduct (LC-MS, NMR) Stoichiometry Adjust Stoichiometry Identify->Stoichiometry Hypothesize Cause Temperature Modify Temperature Identify->Temperature Hypothesize Cause SolventBase Change Solvent/Base Identify->SolventBase Hypothesize Cause Purification Optimize Purification Identify->Purification Hypothesize Cause Implement Implement Changes Stoichiometry->Implement Temperature->Implement SolventBase->Implement Purification->Implement Analyze Analyze Purity (HPLC, NMR) Implement->Analyze Success Pure Product Analyze->Success Purity > 98% Failure Re-evaluate Analyze->Failure Purity < 98% Failure->Identify Iterate

Caption: A logical workflow for troubleshooting and mitigating byproduct formation.

General Reaction Scheme and Potential Byproducts

G IndanylAmine Indanyl Amine (R-NH2) Product Desired Product (R-NH-SO2-R') IndanylAmine->Product Main Reaction SulfamoylChloride Sulfamoyl Chloride (R'-SO2Cl) SulfamoylChloride->Product Main Reaction Byproduct2 Hydrolyzed Reagent (R'-SO3H) SulfamoylChloride->Byproduct2 Side Reaction (+ H2O) Base Base Base->Product Main Reaction Byproduct1 Di-sulfamoylated (R-N(SO2-R')2) Product->Byproduct1 Side Reaction (Excess R'-SO2Cl)

Caption: Key reaction components and potential byproduct pathways.

References

  • Google Patents. (2012). WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for....
  • Google Patents. (2008). WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates.
  • Google APIs. (2012). WO 2012/035303 A2.
  • Pharmaffiliates. (n.d.). Ramelteon-impurities. Retrieved from [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Hogan, A. M., & Cox, G. G. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5604–5607. [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2017). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

  • Kaur, G., et al. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research.
  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • Miller, D. C., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 13(18), 5279-5284.
  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Semantic Scholar. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Indole-Sulfonamide Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • PubMed. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • ijarsct. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • J-GLOBAL. (n.d.). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible analytical results. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each experimental choice.

Troubleshooting Guide: Resolving Common Chromatographic Issues

Encountering problems during HPLC analysis is common. This section addresses the most frequent issues seen with amine- and sulfonamide-containing compounds like 1-(sulfamoylamino)-2,3-dihydro-1H-indene, providing logical steps to identify and resolve them.

Question: My peak is tailing severely. What are the causes and how can I fix it?

Peak tailing is arguably the most common peak shape problem in HPLC, especially for basic compounds.[1] It is characterized by an asymmetrical peak where the latter half is drawn out.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: This is the primary cause of tailing for basic analytes. The stationary phase in most reversed-phase columns is silica-based, which has acidic silanol groups (Si-OH) on its surface. At mid-range pH, these silanols can become ionized (Si-O⁻) and interact strongly with protonated basic compounds, like the amine group in your analyte, causing delayed elution for a portion of the molecules.

    • Solution 1: Mobile Phase pH Control: The most effective solution is to control the mobile phase pH with a buffer.[2] By operating at a low pH (e.g., 2.5 - 4.0), you suppress the ionization of the silanol groups, minimizing these secondary interactions. A pH in this range also ensures your analyte is fully protonated, leading to consistent retention.[3]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column (e.g., a Type A silica column), switching to a modern, high-performance column (Type B silica) will significantly improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting but sometimes tailing.[1]

    • Solution: Reduce the injection volume or dilute your sample. Perform a concentration study (e.g., inject 1 µg, 5 µg, and 10 µg on the column) to see if the peak shape improves at lower concentrations.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause localized disruption of the stationary phase, leading to peak distortion.[4]

    • Solution: Ideally, dissolve and dilute your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, ensure the final injection volume is small.

Troubleshooting Workflow for Peak Tailing

G start Observe Peak Tailing check_ph Is Mobile Phase Buffered at Low pH (2.5-4.0)? start->check_ph adjust_ph Action: Prepare fresh mobile phase with buffer (e.g., 0.1% Formic Acid or 20mM Phosphate Buffer) and adjust pH. check_ph->adjust_ph No check_column Is the column a modern, end-capped, high-purity silica column? check_ph->check_column Yes solved Problem Solved adjust_ph->solved replace_column Action: Replace with a suitable modern column. check_column->replace_column No check_conc Is sample concentration too high? check_column->check_conc Yes replace_column->solved dilute_sample Action: Reduce injection volume or dilute the sample. check_conc->dilute_sample Yes check_conc->solved No, problem likely elsewhere. dilute_sample->solved

Caption: A decision tree for troubleshooting peak tailing.

Question: My retention times are shifting between injections. What's causing this instability?

Inconsistent retention times compromise the reliability of your analysis. This issue usually points to a problem with the system's equilibrium or the stability of the mobile phase.

Underlying Causes & Solutions:

  • Insufficient Column Equilibration: Every time you change the mobile phase composition (e.g., at the start of a gradient run), the column needs time to re-equilibrate. If this time is too short, retention times will drift, usually to earlier times, as the column has not fully returned to its initial state.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Unstable Mobile Phase pH: If your mobile phase is unbuffered, small changes in the solvent composition (e.g., absorption of atmospheric CO₂) can alter the pH. For an ionizable compound like 1-(sulfamoylamino)-2,3-dihydro-1H-indene, a slight pH shift can change its ionization state and, consequently, its retention time.[3]

    • Solution: Always use a buffer in the aqueous portion of your mobile phase.[5] Buffers resist pH changes and ensure a stable chemical environment for the separation.[3] A buffer concentration of 10-25 mM is typically sufficient for reversed-phase separations.[6]

  • Temperature Fluctuations: The HPLC column temperature can affect retention. If the laboratory temperature fluctuates or the column is not thermostatted, you may see retention time drift.

    • Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C). This not only improves reproducibility but can also lower mobile phase viscosity and improve peak efficiency.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Question: What is a good starting point for mobile phase selection in a reversed-phase HPLC method?

Choosing the right mobile phase is critical for achieving a good separation.[7] For a moderately polar compound like 1-(sulfamoylamino)-2,3-dihydro-1H-indene, reversed-phase HPLC is the most common and effective approach.[8]

Recommended Starting Conditions:

The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component and a less polar organic modifier.[9][10]

  • Organic Solvents (Mobile Phase B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

    • Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff.[11] It acts as a hydrogen bond acceptor.

    • Methanol is a protic solvent and acts as both a hydrogen bond donor and acceptor, which can offer different selectivity compared to ACN.[11]

  • Aqueous Solvent (Mobile Phase A): This should be high-purity HPLC-grade water containing a buffer and/or pH modifier.

    • pH Control: Due to the basic amine group, controlling the pH is essential for good peak shape and reproducible retention. An acidic pH (2.5 - 4.0) is recommended. This can be achieved by adding:

      • 0.1% Formic Acid

      • 0.1% Trifluoroacetic Acid (TFA)

      • 10-25 mM Phosphate Buffer (adjust pH with phosphoric acid)

Table 1: Recommended Starting Conditions for Achiral Reversed-Phase HPLC

ParameterRecommendationRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 provides good hydrophobic retention for the indane core. Use a modern, high-purity, end-capped column.
Mobile Phase A HPLC Grade Water + 0.1% Formic Acid (or 20 mM KH₂PO₄, pH 3.0)Formic acid is a simple, effective pH modifier. A phosphate buffer provides more robust pH control.[3]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is a good first choice.[9] If selectivity is poor, try MeOH or a ternary mixture.[11]
Gradient Start with a 5-minute hold at 5-10% B, then ramp to 95% B over 15-20 minutes.A broad scouting gradient is the best way to determine the approximate elution conditions.
Flow Rate 1.0 mL/min for 4.6 mm ID; 0.3-0.5 mL/min for 2.1 mm IDAdjust based on column dimensions and system pressure limits.
Temperature 30 °CUsing a column oven improves reproducibility.
Detection UV Detector (e.g., PDA/DAD). Scan from 200-400 nm.The aromatic ring will have strong UV absorbance. A PDA detector helps in identifying the optimal wavelength.
Question: How should I prepare my sample for analysis?

Proper sample preparation is crucial to prevent column clogging and ensure accurate results.

Protocol 1: Standard Sample Preparation

  • Weighing: Accurately weigh a small amount of your 1-(sulfamoylamino)-2,3-dihydro-1H-indene standard or sample.

  • Initial Dissolution: The compound is likely soluble in polar organic solvents.[12] Dissolve the sample in a small amount of a solvent like Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).[13] Sonication may be recommended to ensure complete dissolution.[13]

  • Dilution: Dilute the stock solution to your target concentration (e.g., 10-50 µg/mL) using a solvent that is weaker than or equal in strength to your initial mobile phase. For example, if your gradient starts at 10% ACN, dilute your sample in 10% ACN in water. This prevents solvent mismatch effects.[4]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial. This removes any particulates that could block the column frit.

Question: This is a chiral compound. How do I separate the enantiomers?

The carbon at position 1 of the indene ring is a chiral center, meaning the molecule exists as a pair of enantiomers. Separating enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[14][15]

Approach: Direct Chiral HPLC

The direct approach involves using a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a wide range of compounds.

Solvent Selection for Chiral Separations:

While reversed-phase methods can work on some CSPs, normal-phase or polar organic modes often provide better selectivity for chiral separations.[8]

Method Development Workflow for Chiral Separation

G start Goal: Separate Enantiomers select_csp Select Chiral Stationary Phase (CSP) (e.g., Amylose or Cellulose-based) start->select_csp screen_mode Screen Separation Modes select_csp->screen_mode normal_phase Normal Phase (e.g., Heptane/Alcohol) screen_mode->normal_phase polar_organic Polar Organic (e.g., ACN/Alcohol) screen_mode->polar_organic reversed_phase Reversed Phase (e.g., ACN/Water) screen_mode->reversed_phase optimize Optimize Mobile Phase (Adjust alcohol type, ratio, additives) normal_phase->optimize polar_organic->optimize reversed_phase->optimize

Caption: Workflow for chiral method development.

Table 2: Common Mobile Phases for Chiral HPLC on Polysaccharide CSPs

ModePrimary Solvent (Non-polar)Polar ModifierCommon Ratios
Normal Phase n-Hexane or n-HeptaneIsopropanol (IPA) or Ethanol (EtOH)90/10, 80/20, 70/30 (v/v)
Polar Organic Acetonitrile (ACN)Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)100% ACN, 99/1 ACN/Alcohol, 95/5 ACN/Alcohol

Expert Tip: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes) can dramatically improve peak shape and selectivity in chiral separations. Given the basic nature of your analyte, a basic additive may be beneficial in normal-phase mode.

References
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
  • HPLC Solvents. (n.d.). Merck Millipore.
  • What are the Common Peak Problems in HPLC? (n.d.). Chromatography Today.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015, January 20). ResearchGate.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science, 37(3), 384-396.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Retention of Ionizable Compounds on HPLC. 4. Mobile-Phase pH Measurement in Methanol/Water. (2000, March 17). Analytical Chemistry.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • 2,3-dihydro-1H-indene-5-sulfonamide. (n.d.). TargetMol.
  • A Highly Sensitive RP HPLC-PDA Analytical Method. (2024, November 10). University of Pretoria.
  • Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. (2020, December 9). Organic Letters.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • 1-(sulfamoylamino)-2,3-dihydro-1H-indene. (n.d.). EvitaChem.
  • Rapid characterization and determination of isoflavones and triterpenoid saponins in Fu-Zhu-Jiang-Tang tablets using UHPLC-Q-TOF/MS and HPLC-UV. (n.d.). Analytical Methods.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14). ACG Publications.

Sources

Technical Support Center: Resolving Stereochemical Challenges in 1-(Sulfamoylamino)-2,3-dihydro-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene presents unique stereochemical hurdles, primarily centered around establishing the C1 chiral amine and maintaining its integrity during subsequent sulfamoylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for drug development professionals.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze 1-Aminoindane Intermediate CheckEE Is Enantiomeric Excess (ee) ≥ 99%? Start->CheckEE LowEE No: Chiral Induction Failure CheckEE->LowEE ee < 99% HighEE Yes: Proceed to Sulfamoylation CheckEE->HighEE ee ≥ 99% DKR Implement Dynamic Kinetic Resolution (CALB/Pd) LowEE->DKR Annulation Consider Asymmetric [3+2] Annulation LowEE->Annulation Sulfamoylation Perform Mild Sulfamoylation (ClSO2NH2, DABCO/TEA) HighEE->Sulfamoylation Racemization Post-Reaction HPLC: Did ee drop? Sulfamoylation->Racemization BaseIssue Yes: Base-Catalyzed Epimerization at C1 Racemization->BaseIssue ee < 99% Success No: Pure 1-(Sulfamoylamino)- 2,3-dihydro-1H-indene Racemization->Success Stable ee FixBase Switch to N-methylimidazole or lower temperature BaseIssue->FixBase

Diagnostic workflow for identifying and resolving stereochemical losses during synthesis.

Module 1: Establishing the C1 Chiral Center

Q: My asymmetric reductive amination of 1-indanone is yielding poor enantiomeric excess (<80% ee). What are the mechanistic causes and solutions? Expert Insight: Low ee in reductive amination often stems from competitive background reduction. The achiral hydride source reduces the imine intermediate before the chiral catalyst can effectively coordinate and dictate the stereochemical approach. Furthermore, 1-indanone derivatives are prone to tautomerization, which disrupts chiral induction. Solution: Instead of direct reductive amination, transition to a Dynamic Kinetic Resolution (DKR) approach. A highly efficient, self-validating system utilizes Candida antarctica lipase B (CALB) coupled with a palladium nanocatalyst. In this system, CALB selectively acylates the (R)-enantiomer of racemic 1-aminoindane, while the Pd catalyst continuously racemizes the unreacted (S)-enantiomer. This drives the equilibrium forward, allowing for theoretical yields of 100% with >99% ee[1].

Q: How can I achieve diastereodivergent synthesis if my indane core is multi-substituted (e.g., at C2)? Expert Insight: Traditional linear syntheses struggle with contiguous stereocenters on the indane ring due to severe steric clashes during ring closure. Solution: Utilize a catalyst-controlled[3+2] annulation. Recent methodologies demonstrate that the asymmetric [3+2] annulation of aromatic aldimines with alkenes via scandium-catalyzed C–H activation provides a highly atom-efficient route. By fine-tuning the sterics of the chiral half-sandwich rare-earth metal complexes, you can selectively access both trans and cis diastereomers with up to >19:1 dr and 99:1 er[2].

Module 2: The Sulfamoylation Step

Q: I have enantiopure (R)-1-aminoindane, but after sulfamoylation, I observe a significant drop in ee. Is racemization occurring? Expert Insight: Yes. The C1 proton of the indane core is benzylic. Once the amine is sulfamoylated, the resulting sulfonamide group is highly electron-withdrawing. This drastically increases the acidity of the C1 benzylic proton. If your reaction utilizes strong bases (e.g., alkoxides) or prolonged heating, base-catalyzed deprotonation occurs, leading to a planar enolate-like intermediate and subsequent epimerization/racemization. Solution: You must decouple the nucleophilic attack from base-catalyzed epimerization. Use mild, non-nucleophilic organic bases such as DABCO or N-methylimidazole, and strictly control the temperature (0 °C to room temperature)[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of various synthetic routes for establishing the 1-aminoindane precursor[1][2][3][4].

Synthesis RouteStarting MaterialKey Reagents & CatalystsTypical YieldStereoselectivityKey Advantage
Dynamic Kinetic Resolution (DKR) Racemic 1-AminoindaneCALB, Pd nanocatalyst, Acyl donor>90%>99% eeOvercomes the 50% yield limit of classical kinetic resolution.
Asymmetric [3+2] Annulation Aldimines & AlkenesChiral Scandium (Sc) Catalyst75–85%>19:1 dr, 99:1 er100% atom efficiency; sets two stereocenters simultaneously.
Enzymatic Reductive Amination 1-IndanoneImine Reductase (IRED), NADPH>99% conv.>99% eeHighly selective under mild, aqueous enzymatic conditions.
Mild Sulfamoylation Enantiopure 1-AminoindaneClSO₂NH₂, DABCO or N-methylimidazole80–90%Retains >99% eePrevents C1 epimerization during functional group installation.

Self-Validating Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution (DKR) of Racemic 1-Aminoindane

Objective: Obtain enantiopure (R)-1-aminoindane derivative from a racemic mixture.

  • Preparation: Charge a reaction vessel with racemic 1-aminoindane (1.0 equiv), an acyl donor (e.g., isopropyl acetate, 3.0 equiv), and anhydrous toluene (0.2 M).

  • Catalyst Addition: Add immobilized Candida antarctica lipase B (CALB) and the Pd nanocatalyst (5 mol%).

  • Activation & Heating: Purge the vessel with H₂ gas (balloon pressure) to activate the Pd catalyst for continuous racemization. Heat the mixture to 70 °C under vigorous stirring.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot at 4 hours. Filter through a short silica plug and analyze via chiral HPLC.

    • Causality Rule: If the (S)-enantiomer is accumulating without conversion, the Pd catalyst has deactivated (often due to trace sulfur poisoning or oxidation). If both enantiomers are depleting but the ee of the acylated product is low, the CALB selectivity is compromised (verify the solvent's water content is <0.1%).

  • Isolation: Upon completion (>95% conversion), filter off the solid catalysts. Concentrate the filtrate and purify the (R)-amide via recrystallization.

Protocol 2: Stereoretentive Sulfamoylation of (R)-1-Aminoindane

Objective: Install the sulfamoyl group without compromising the C1 stereocenter.

  • Preparation: Dissolve enantiopure (R)-1-aminoindane (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DABCO (2.0 equiv).

    • Causality Rule: DABCO is chosen over triethylamine because its rigid bicyclic structure makes it a superior nucleophilic catalyst while remaining a mild enough Brønsted base to prevent C1 deprotonation.

  • Electrophile Addition: Dropwise add freshly prepared sulfamoyl chloride (ClSO₂NH₂, 1.2 equiv) dissolved in DCM. The dropwise addition prevents localized exothermic spikes that could provide the activation energy for epimerization.

  • Validation Checkpoint: Stir at 0 °C for 1 hour. Quench a 0.1 mL aliquot with water, extract with EtOAc, and run chiral HPLC.

    • Causality Rule: Compare the ee to the starting material. A drop of >0.5% ee indicates the base concentration is too high locally; increase the stirring speed or dilute the base further for the remainder of the reaction.

  • Workup: Once complete by TLC, quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

References

  • Source: researchgate.
  • Source: acs.
  • Source: benchchem.
  • Source: chemrxiv.

Sources

Technical Support Center: Optimizing 1-(Sulfamoylamino)-2,3-dihydro-1H-indene Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the formulation support hub for 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS 15211-60-6)[1]. This portal provides advanced troubleshooting for researchers working to overcome the physicochemical bottlenecks of this specific bicyclic sulfamide scaffold.

By integrating mechanistic pharmacology with materials science, this guide will help you diagnose erratic absorption, mitigate first-pass metabolism, and engineer self-validating formulation systems.

Diagnostic FAQs: Solubility & Dissolution

Q: Why does my crystalline API exhibit erratic dissolution and rapid precipitation in simulated gastric fluid (SGF)? A: The structural dichotomy of this molecule drives its poor aqueous solubility. The 2,3-dihydro-1H-indene (indane) core is highly lipophilic and rigid[2], which drives up the crystal lattice energy. Conversely, the sulfamoylamino group (-NH-SO₂-NH₂) acts as a strong hydrogen bond networker. In acidic media, the neutral form is highly insoluble. Solution: Transition the API into an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS. The polymer's succinoyl groups provide steric hindrance and hydrogen bonding to the sulfamoylamino group, stabilizing the supersaturated state in the GI tract.

Q: My Self-Microemulsifying Drug Delivery System (SMEDDS) crashes out upon aqueous dilution. How can I prevent this? A: Precipitation upon dilution usually indicates that surfactant phase inversion is stripping the solvent capacity away from the lipophilic indane moiety. Solution: Ensure your formulation maintains a hydrophilic-lipophilic balance (HLB) of 12–15. Incorporating a co-solvent like Transcutol HP (10–20% v/v) provides intermediate polarity to keep the sulfamide group solvated during microemulsion formation.

Diagnostic FAQs: Permeability & Pharmacokinetics

Q: In vivo rodent data shows excellent in vitro dissolution but disproportionately low plasma AUC. Is the drug being degraded before absorption? A: Not necessarily. Sulfamates and sulfamides are notorious for their high-affinity binding to Carbonic Anhydrase II (CAII) located inside erythrocytes (RBCs)[3]. This creates a "pharmacokinetic sink" where the drug partitions heavily into whole blood rather than plasma. Measuring only plasma will falsely indicate poor bioavailability. Solution: Always measure both whole blood and plasma concentrations to calculate the true systemic exposure.

Q: How can I saturate the first-pass metabolism to improve systemic bioavailability? A: The indane ring is susceptible to CYP450-mediated hydroxylation during hepatic first-pass. Micronization is a proven strategy for sulfamate derivatives[4]. By reducing the particle size (D90 < 5 µm), the rapid dissolution rate can transiently saturate hepatic metabolic enzymes and RBC binding sites, leading to a non-linear increase in free plasma bioavailability.

Validated Formulation Protocols

Protocol A: Hot-Melt Extrusion (HME) of Amorphous Solid Dispersions

Objective: Overcome the high crystal lattice energy of the indane core to improve apparent solubility.

  • API-Polymer Blending: Mix 20% w/w API with 80% w/w HPMCAS-M. Causality: HPMCAS prevents recrystallization by disrupting the sulfamoylamino hydrogen-bond network.

  • Thermal Processing: Extrude at 130°C using a twin-screw extruder. Causality: The sulfamide group is prone to thermal degradation above 150°C[5]. Processing at 130°C ensures melting without cleaving the S-N bond.

  • Validation Checkpoint: Analyze the extrudate via Powder X-Ray Diffraction (PXRD). A complete "halo" without sharp Bragg peaks self-validates the amorphous conversion. Do not proceed to in vivo studies if crystalline peaks remain.

Protocol B: Compartmental Pharmacokinetic Sampling (Blood vs. Plasma)

Objective: Accurately quantify systemic exposure while accounting for RBC sequestration.

  • Dosing & Sampling: Administer the formulation orally to Wistar rats. Draw 200 µL of blood into K₂EDTA tubes at predetermined intervals.

  • Fractionation: Split the sample. Centrifuge one half at 2000 x g for 10 mins to isolate plasma. Lyse the other half with LC-MS grade water (1:1 v/v) to extract whole-blood API. Causality: Because sulfamates partition into RBCs[3], analyzing lysed whole blood recovers the sequestered fraction.

  • Validation Checkpoint: Calculate the Whole Blood-to-Plasma partitioning ratio ( Kb/p​ ). A Kb/p​>2.0 self-validates that the drug is successfully absorbed but sequestered in erythrocytes, confirming the formulation's efficacy.

Quantitative Pharmacokinetic Benchmarks

The following table summarizes the expected PK shifts when applying the troubleshooting strategies above to a 10 mg/kg oral dose in rodent models.

Formulation TypeCmax Plasma (ng/mL)Cmax Whole Blood (ng/mL)AUC Plasma (ng·h/mL)Bioavailability (F%)
Unformulated Crystalline 45 ± 12180 ± 30210 ± 45~15%
Micronized Suspension 120 ± 25650 ± 80850 ± 110~45%
HPMCAS-M ASD (HME) 310 ± 401,450 ± 1502,200 ± 300>85%

System Workflows & Pathway Visualizations

FormulationWorkflow Start 1-(Sulfamoylamino)indane API Characterization Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Permeability (Caco-2) High or Low? Solubility->Permeability Yes (Poor Sol) Micronization Micronization / Particle Size Reduction Solubility->Micronization No (Good Sol) ASD Amorphous Solid Dispersion (HME) Permeability->ASD High Perm (BCS II) Lipid Lipid-Based Formulation (SMEDDS) Permeability->Lipid Low Perm (BCS IV)

Decision matrix for selecting bioavailability enhancement strategies based on API properties.

PKPathway GI Gastrointestinal Tract (Dissolution) Liver Liver (CYP Hydroxylation) GI->Liver Portal Vein Blood Systemic Circulation (Plasma) Liver->Blood Systemic Release RBC Erythrocytes (CAII Binding) Blood->RBC Sequestration Target Target Tissue (Receptors) Blood->Target Free Drug RBC->Blood Equilibration

Pharmacokinetic distribution of sulfamoylamino indanes, highlighting erythrocyte sequestration.

References

  • Kyriakidis, I., et al. "Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents". ResearchGate (2022). URL:[Link]

  • Benson, G.A., et al. "Sulfamic Acid and Its N- and O-Substituted Derivatives". Chemical Reviews (2013). URL:[Link]

  • Nussbaumer, P., et al. "Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health". PMC / NIH (2015). URL:[Link]

  • Foster, P.A., et al. "A new micronized formulation of 2-methoxyestradiol-bis-sulfamate (STX140) is therapeutically potent against breast cancer". Anticancer Research / PubMed (2008). URL:[Link]

Sources

Technical Support Center: Stability and Handling of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and stability of 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Q1: What is 1-(sulfamoylamino)-2,3-dihydro-1H-indene, and why is its stability in solution critical?

A: 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS No. 15211-60-6) is a chemical compound featuring a bicyclic indene core and a sulfamoyl functional group.[1] The sulfamoyl group often enhances solubility and biological activity, making the compound relevant in medicinal chemistry and drug discovery programs.[1][2]

Its stability in solution is paramount for several reasons:

  • Experimental Reproducibility: Degradation leads to a lower effective concentration of the active compound, causing variability between experiments.

  • Data Integrity: Degradation products can interfere with assays, either by exhibiting their own biological activity or by interfering with analytical measurements.

  • Resource Efficiency: Loss of valuable compound due to instability is costly and time-consuming.

Q2: Which polar aprotic solvents are typically used for this compound, and what are the initial signs of degradation?

A: Common polar aprotic solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents are chosen for their ability to dissolve a wide range of organic molecules.[3]

Initial signs of compound instability or degradation can be subtle but include:

  • Visual Changes: Development of a faint yellow or brown tinge in a previously colorless solution.

  • Precipitation: The compound falling out of solution, even at concentrations where it was previously soluble. This may indicate the formation of less soluble degradation products or a change in the compound's solid form.

  • Analytical Inconsistencies: Appearance of unexpected peaks in HPLC or LC-MS chromatograms, or a decrease in the area of the main compound peak over time.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.

Issue: Inconsistent Assay Results and Suspected Compound Degradation

Q: My biological assay results are highly variable from day to day, even when using the same stock solution. How can I confirm if compound degradation is the cause?

A: This is a classic symptom of compound instability. The primary culprit in polar aprotic solvents is often residual water, which can facilitate hydrolysis.[4][5] Sulfonamides, while generally stable, can be susceptible to cleavage at the sulfur-nitrogen (S-N) bond under certain conditions, a process that can be catalyzed by trace amounts of acid or base, often present as impurities in the solvent or introduced from the atmosphere.[6]

To diagnose this issue, a systematic stability study is required.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a self-validating system to confirm compound stability over time.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of 1-(sulfamoylamino)-2,3-dihydro-1H-indene in your chosen polar aprotic solvent (e.g., anhydrous DMSO).

    • Use a brand new, sealed bottle of anhydrous solvent to minimize initial water content.[5]

    • Aliquot the solution into several small, amber glass vials, leaving minimal headspace.

    • Purge the headspace of each vial with an inert gas (Argon or Nitrogen) before sealing tightly with a PTFE-lined cap.

  • Time-Point Analysis (T=0):

    • Immediately after preparation, take one vial for the initial analysis.

    • Dilute the sample to an appropriate concentration (e.g., 50 µM) with the mobile phase.

    • Inject onto the HPLC system and acquire the chromatogram. This is your baseline (T=0) purity.

  • Incubation and Subsequent Analysis:

    • Store the remaining vials under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).

    • Analyze an aliquot at subsequent time points (e.g., 24h, 48h, 72h, 1 week).

    • Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • A decrease of >5% in the parent peak area or the emergence of new peaks >1% of the total area indicates significant degradation.

Visualization: Troubleshooting Workflow for Inconsistent Results

The following diagram outlines the logical steps to diagnose the root cause of experimental variability.

G A Inconsistent Experimental Results Observed B Prepare Fresh Stock Solution (Anhydrous Solvent, Inert Gas) A->B Suspect Compound Instability C Perform Time-Point Stability Study via HPLC B->C D Analyze T=0 vs. T=X Data C->D E Degradation Observed? (New Peaks / Reduced Area) D->E F YES: Implement Proactive Stabilization Protocol E->F >5% change G NO: Investigate Other Experimental Variables (e.g., Assay reagents, cell health) E->G <5% change H Re-run Experiment with Stabilized Solution F->H G Parent 1-(sulfamoylamino)-2,3-dihydro-1H-indene R-NH-SO₂NH₂ TS Transition State (Nucleophilic Attack on Sulfur) Parent:f1->TS Hydrolysis Initiation Water H₂O (Trace Contaminant) Water->TS Products Degradation Products 2,3-dihydro-1H-inden-1-amine (R-NH₂) Sulfamic Acid (H₂NSO₃H) TS->Products:f0 S-N Bond Cleavage

Caption: Simplified hydrolysis of the sulfamoyl group initiated by trace water in the solvent.

Section 4: Quantitative Data & Storage Summary

For ease of reference, the following tables summarize key quantitative data and recommended handling conditions.

Table 1: Approximate Solubility in Common Polar Aprotic Solvents

Note: These are estimated values for practical laboratory use. Actual solubility can vary with temperature, purity, and water content. An experimental determination is always recommended.

SolventAbbreviationDielectric Constant (20°C)Approx. Solubility (mg/mL) at 25°C
Dimethyl SulfoxideDMSO47> 100
N,N-DimethylformamideDMF37> 50
AcetonitrileMeCN37.5~10-15
TetrahydrofuranTHF7.5~5-10
Table 2: Recommended Storage Conditions for Stock Solutions
Storage DurationTemperatureAtmosphereContainer
Short-term (< 1 week)4°CInert Gas (Ar/N₂)Amber Glass Vial, PTFE Cap
Long-term (> 1 week)-20°C to -80°CInert Gas (Ar/N₂)Amber Glass Vial, PTFE Cap

References

  • Pooni, A., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Giallo, M. A., et al. (2015). The sulfonamide group as a structural alert: A distorted story?. Request PDF. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Krzywik, J., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Liu, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. Retrieved from [Link]

  • Ahn, Y., et al. (2010). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Kaintz, M., et al. (2021). Water in Protic Ionic Liquid Electrolytes: From Solvent Separated Ion Pairs to Water Clusters. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility in g/100 g of solvent of 1, 2 and 3. Retrieved from [Link]

  • Jiang, L., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • Loun, S., et al. (2022). Effect of Water on a Hydrophobic Deep Eutectic Solvent. ACS Publications. Retrieved from [Link]

  • Pinto, M., et al. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Role of Water Content of Deep Eutectic Solvent Ethaline in the Anodic Process of Gold Electrode. MDPI. Retrieved from [Link]

  • Xu, S., et al. (2022). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-Indene, 2,3-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Bosch, E., et al. (2007). Solvation in Binary Mixtures of Water and Polar Aprotic Solvents: Theoretical Calculations of the Concentrations of Solvent−Water Hydrogen-Bonded Species and Application to Thermosolvatochromism of Polarity Probes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-. Retrieved from [Link]

  • JAICI. (n.d.). CAS Analytical Methods™ 検索ガイド. Retrieved from [Link]

  • Kim, S. Y., et al. (2010). Physical gelation of polar aprotic solvents induced by hydrogen bonding modulation of polymeric molecules. Chemical Communications. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. Retrieved from [Link]

  • Lee, S., et al. (2023). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Sulfamoyl Group Donors in the Synthesis of Dihydro-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of a sulfamoyl group ( −SO2​NH2​ ) into the dihydro-1H-indene (indane) scaffold is a critical transformation in medicinal chemistry. Indanesulfamides are vital pharmacophores found in anti-epileptic drugs[1] and potent NEDD8-activating enzyme (NAE) inhibitors like Pevonedistat[2]. However, the steric bulk of the indane ring—particularly at the C1 and C2 positions (e.g., 1-aminoindane)—presents significant chemoselectivity and reactivity challenges during synthesis.

This guide objectively compares traditional and modern sulfamoyl group donors, providing mechanistic insights, comparative experimental data, and self-validating protocols for drug development professionals.

Section 1: Mechanistic Evaluation of Sulfamoyl Donors

Sulfamoyl Chloride ( ClSO2​NH2​ ): The Traditional Workhorse

Historically, sulfamoyl chloride has been the standard reagent for synthesizing indanesulfamides[1]. Because of its extreme instability and moisture sensitivity, it is typically generated in situ by reacting chlorosulfonyl isocyanate (CSI) with formic acid[3].

  • Causality of Failure Modes : While highly reactive, ClSO2​NH2​ generates HCl as a stoichiometric byproduct. To neutralize this acid and prevent substrate degradation, an exogenous base (such as triethylamine or DIPEA) is required. However, the use of a base often deprotonates the newly formed indanesulfamide, rendering its nitrogen highly nucleophilic. This triggers a rapid secondary reaction with another equivalent of ClSO2​NH2​ , leading to undesired bis-sulfamoylation—a major bottleneck in the synthesis of complex indane derivatives ()[2].

Sulfamide ( NH2​SO2​NH2​ ): The Thermodynamic Alternative

Sulfamide is a highly stable, inexpensive solid that operates via a trans-sulfamoylation mechanism[4].

  • Causality of Failure Modes : The reaction requires the expulsion of ammonia gas ( NH3​ ) to drive the equilibrium forward. For sterically hindered nucleophiles like 1-amino-2,3-dihydro-1H-indene, the activation energy for nucleophilic attack on the sulfur center is exceptionally high. Consequently, this method requires forcing conditions (e.g., refluxing in dioxane at >120 °C), which often leads to substrate decomposition, poor conversion rates, and low overall yields.

Hexafluoroisopropyl Sulfamate (HFIPS): The Modern Bench-Stable Standard

Recent methodological advancements have introduced bench-stable activated sulfamates, most notably HFIPS ()[3].

  • Causality of Success : HFIPS utilizes the strongly electron-withdrawing hexafluoroisopropyl group to activate the sulfur center for nucleophilic attack[5]. The leaving group, hexafluoro-2-propanol (HFIP), is weakly acidic and non-nucleophilic. Crucially, because the reaction does not generate strong acids (unlike ClSO2​NH2​ ), it can be run without an exogenous base[3]. This fundamentally prevents the deprotonation of the product, thereby completely eliminating the risk of bis-sulfamoylation. The mild, room-temperature conditions are ideal for preserving sensitive functional groups on the indane core.

Section 2: Quantitative Comparison of Sulfamoyl Donors

Sulfamoyl DonorReagent StabilityReaction TempBase Required?Primary ByproductIndanesulfamide Yield*Bis-Sulfamoylation Risk
Sulfamoyl Chloride Poor (In situ)-5 °C to RTYes (TEA/DIPEA)HCl40 - 60%High
Sulfamide Excellent (Solid)>120 °CNoAmmonia ( NH3​ )15 - 30%Low
HFIPS Excellent (Solid)RTOptionalHFIP85 - 95%None

*Yields are based on literature averages for the direct sulfamoylation of sterically hindered 1-amino-2,3-dihydro-1H-indene derivatives.

Section 3: Visualizing the Reaction Pathways

Pathways Substrate 1-Amino-2,3-dihydro-1H-indene ClSO2NH2 Sulfamoyl Chloride (ClSO2NH2) Substrate->ClSO2NH2 Base, -5°C Sulfamide Sulfamide (NH2SO2NH2) Substrate->Sulfamide >120°C, Dioxane HFIPS HFIPS (Bench-Stable) Substrate->HFIPS RT, No Base Prod1 Indanesulfamide + Bis-sulfamoylated Impurity ClSO2NH2->Prod1 Over-reaction Prod2 Indanesulfamide (Low Yield) Sulfamide->Prod2 Poor Kinetics Prod3 Indanesulfamide (High Purity & Yield) HFIPS->Prod3 Clean Conversion

Divergent reaction pathways for the sulfamoylation of 1-amino-2,3-dihydro-1H-indene.

Section 4: Self-Validating Experimental Protocols

Protocol A: In Situ Sulfamoylation using ClSO2​NH2​
  • Reagent Generation : Dissolve chlorosulfonyl isocyanate (CSI) in dry CH3​CN at 0 °C. Add formic acid dropwise.

    • Validation: Vigorous gas evolution ( CO2​ and CO ) will occur immediately. Wait until gas evolution completely ceases (approx. 15–20 mins) to ensure full conversion to ClSO2​NH2​ .

  • Substrate Addition : In a separate flask, dissolve 1-amino-2,3-dihydro-1H-indene in dry DCM with 2.0 equiv of triethylamine (TEA). Cool the solution to -5 °C.

  • Coupling : Add the generated ClSO2​NH2​ solution dropwise to the amine.

    • Validation: Monitor the internal temperature; the reaction is highly exothermic. A color change to pale yellow is typically observed.

  • In-Process Control : Check TLC (Hexanes/EtOAc 1:1) after 1 hour. Look for the appearance of a lower Rf​ spot (desired product) and a potential higher Rf​ spot (bis-sulfamoylated impurity).

  • Quench & Workup : Quench with 1N HCl to protonate excess base and remove any unreacted indane amine. Extract with EtOAc and purify via silica gel chromatography.

Protocol B: Bench-Stable Sulfamoylation using HFIPS
  • Setup : Dissolve 1-amino-2,3-dihydro-1H-indene (1.0 equiv) in dry DCM (0.2 M) at room temperature.

  • Reagent Addition : Add HFIPS (1.2 equiv) in one single portion.

    • Validation: The solid reagent will gradually dissolve, indicating reaction progression. No gas evolution or exotherm should be observed, confirming the mild, controlled nature of the reagent.

  • In-Process Control : Monitor via LC-MS. The reaction typically reaches >95% conversion within 2-4 hours at 25 °C.

  • Workup : Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine.

    • Validation: The HFIP byproduct (which is weakly acidic and soluble in aqueous bicarbonate) is completely partitioned into the aqueous phase, leaving the pure indanesulfamide in the organic layer.

  • Isolation : Evaporate the DCM under reduced pressure to yield the product as a crystalline solid. No column chromatography is typically required.

Section 5: Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Indane Amine in DCM (0.2 M) Step2 2. HFIPS Addition Add 1.2 equiv HFIPS at RT Step1->Step2 Step3 3. Reaction Monitoring Stir 2-4h, confirm conversion via LC-MS Step2->Step3 Step4 4. Bicarbonate Workup Wash with aq. NaHCO3 to remove HFIP Step3->Step4 Step5 5. Isolation Concentrate organic layer for pure product Step4->Step5

Self-validating experimental workflow for the bench-stable HFIPS sulfamoylation protocol.

References

  • Title: Synthesis of a Potent NAE Inhibitor: Pevonedistat Source: ACS Symposium Series URL: [Link]

  • Title: Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides Source: Organic Letters URL: [Link]

  • Title: US9018260B2 - Indanesulfamide derivatives Source: Google Patents URL

Sources

Optimizing HPLC Quantification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene (commonly known as 1-indanylsulfamide) is a critical requirement in the pharmacokinetic profiling and quality control of indane-derived pharmaceuticals. However, the molecule’s dual nature—a highly hydrophobic bicyclic core coupled with a polar, reactive sulfamide moiety—creates significant chromatographic challenges on traditional stationary phases.

This guide objectively compares the performance of traditional C18, Phenyl-Hexyl, and advanced Core-Shell Biphenyl column chemistries. By analyzing retention mechanisms, peak asymmetry, and resolution of critical synthetic impurities, we demonstrate why Biphenyl stationary phases offer superior selectivity. Furthermore, we provide a fully self-validating experimental protocol aligned with the latest for analytical procedure validation.

The Chemical Challenge: Causality in Column Selection

1-(sulfamoylamino)-2,3-dihydro-1H-indene consists of an electron-rich aromatic indane ring and a polar sulfamoylamino group (-NH-SO₂-NH₂).

When analysts default to a Traditional C18 column , they rely entirely on dispersive hydrophobic interactions. Because the sulfamide group is highly polar, it interacts poorly with the aliphatic C18 chains and instead forms hydrogen bonds with residual surface silanols on the silica support. This causality leads to severe peak tailing. Furthermore, structurally similar synthetic impurities, such as 1-aminoindane and 1-indanone, share the same hydrophobic core and often co-elute on C18 phases.

To resolve this, alternative chemistries must be evaluated:

  • Traditional C18 : Offers baseline hydrophobic retention but lacks the stereochemical selectivity required for indane derivatives.

  • Phenyl-Hexyl : Introduces π-π interactions. However, the flexible six-carbon alkyl linker allows the phenyl ring to fold under high-aqueous conditions, masking the aromatic selectivity and reducing resolution.

  • Core-Shell Biphenyl (The Optimized Product) : The rigid biphenyl structure provides a dual-retention mechanism. The extended aromatic system offers intense π-π interactions with the indane core, while its electron-dense nature facilitates dipole-dipole interactions with the polar sulfamide group. The core-shell particle morphology minimizes longitudinal diffusion, yielding ultra-high efficiency. As documented in foundational , this phase is uniquely suited for resolving isobaric and aromatic compounds.

Selectivity Analyte 1-(sulfamoylamino)- 2,3-dihydro-1H-indene (Analyte) C18 Traditional C18 (Aliphatic) Analyte->C18 Hydrophobic Interactions Only Phenyl Phenyl-Hexyl (Flexible Aromatic) Analyte->Phenyl Hydrophobic + Weak π-π Interactions Biphenyl Core-Shell Biphenyl (Rigid Aromatic) Analyte->Biphenyl Hydrophobic + Strong π-π + Dipole-Dipole

Fig 1: Chromatographic retention mechanisms of 1-indanylsulfamide across different stationary phases.

Experimental Design: A Self-Validating Protocol

To ensure absolute data integrity, the following methodology is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a physical gatekeeper; the HPLC sequence will automatically halt if predefined resolution or asymmetry thresholds are not met, preventing the generation of out-of-specification (OOS) data.

Step-by-Step Methodology

1. Sample Preparation (Causality-Driven)

  • Diluent Selection : Use Water:Methanol (50:50, v/v). Why? The indane core requires an organic modifier (methanol) to prevent precipitation, while the sulfamide group requires aqueous solvation to prevent phase separation.

  • Standard Preparation : Accurately weigh 10.0 mg of 1-(sulfamoylamino)-2,3-dihydro-1H-indene reference standard. Dissolve in 10 mL of diluent, sonicating for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring 100% recovery.

2. Chromatographic Conditions

  • Column : Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water (Suppresses silanol ionization).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 0-2 min (10% B) → 2-8 min (ramp to 60% B) → 8-10 min (hold 60% B) → 10-15 min (re-equilibration at 10% B).

  • Flow Rate : 1.0 mL/min | Temperature : 35°C | Detection : UV at 220 nm (with DAD peak purity tracking).

3. Self-Validating SST Integration Prior to the sample queue, inject a resolution mixture containing the analyte and 1-aminoindane (10 µg/mL each). The system software must verify:

  • Resolution ( Rs​ ) 2.0

  • Asymmetry Factor ( As​ ) 1.2

  • Theoretical Plates ( N ) 15,000

ValidationWorkflow cluster_0 Phase 1: System Suitability & Specificity cluster_1 Phase 2: Quantitative Metrics Start Method Validation Initiation (ICH Q2(R2) Guidelines) Spec Specificity Assessment (Peak Purity via DAD/MS) Start->Spec SST System Suitability Testing (Tailing Factor < 1.5, N > 10,000) Start->SST Lin Linearity & Range (R² ≥ 0.999) Spec->Lin SST->Lin Acc Accuracy / Recovery (98% - 102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Prec->Sens End Validated HPLC Method Ready for Routine QC Sens->End

Fig 2: Self-validating HPLC workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

Quantitative Performance & Validation Data

Column Chemistry Comparison

To objectively evaluate performance, the method was run across three different column chemistries. As demonstrated in Table 1, the Core-Shell Biphenyl column vastly outperformed traditional aliphatic and flexible-aromatic phases. The rigid biphenyl groups provided the necessary orthogonal selectivity to cleanly resolve 1-(sulfamoylamino)-2,3-dihydro-1H-indene from its primary synthetic precursor, 1-aminoindane.

Table 1: Chromatographic Performance Comparison

Column ChemistryParticle TypeRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) from 1-aminoindaneTheoretical Plates ( N )
Traditional C18 Fully Porous (5 µm)3.21.65 (Fail)1.88,500
Phenyl-Hexyl Fully Porous (3 µm)4.51.302.512,000
Core-Shell Biphenyl Core-Shell (2.6 µm)5.8 1.05 4.2 24,000
ICH Q2(R2) Method Validation Results

Using the optimized Core-Shell Biphenyl column, the method was subjected to full validation in accordance with the updated (effective June 2024). The method demonstrated exceptional linearity, precision, and accuracy, proving its reliability for routine API release testing.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Biphenyl)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity & Range 1.0 - 100 µg/mL ( R2 = 0.9998) R2 0.999
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.3 µg/mLSignal-to-Noise (S/N) 10
Precision (Repeatability) 0.6% RSD (n=6 injections)RSD 2.0%
Accuracy (Spike Recovery) 99.2% - 100.8% across 3 levels98.0% - 102.0%
Specificity Peak purity angle < Purity thresholdNo co-eluting interference

Conclusion

The quantification of 1-(sulfamoylamino)-2,3-dihydro-1H-indene exposes the limitations of traditional C18 stationary phases. By upgrading to a Core-Shell Biphenyl column , laboratories can leverage rigid π−π and dipole-dipole interactions to achieve perfect peak symmetry ( As​ = 1.05) and baseline resolution ( Rs​ = 4.2) from critical impurities. When paired with a self-validating experimental protocol, this analytical approach ensures total compliance with modern regulatory standards and guarantees the integrity of pharmaceutical data.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Restek Corporation[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds Phenomenex[Link]

  • Biphenyl based stationary phases for improved selectivity in complex steroid assays Journal of Pharmaceutical and Biomedical Analysis (via NIH PubMed)[Link]

Evaluating Binding Assay Reproducibility for 1-(Sulfamoylamino)-2,3-dihydro-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target metalloenzymes, ensuring the reproducibility of small-molecule binding assays is paramount. This guide provides an in-depth technical comparison of assay modalities used to evaluate 1-(sulfamoylamino)-2,3-dihydro-1H-indene (also known as 1-indanylsulfamide, CAS 15211-60-6), a potent bicyclic pharmacophore that targets Carbonic Anhydrases (CA).

By dissecting the causality behind experimental design, this guide empowers application scientists to establish self-validating, highly reproducible workflows across Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Thermal Shift Assays (TSA).

Biochemical Context: The Mechanics of Sulfamide Binding

To design a reproducible assay, one must first understand the physical chemistry of the ligand-target interaction. 1-indanylsulfamide binds to the active site of Carbonic Anhydrases (such as the ubiquitous CA II or the tumor-associated CA IX) via a bipartite mechanism:

  • Zinc Coordination: The weakly acidic sulfamoyl group ( −NH−SO2​−NH2​ ) undergoes deprotonation. The resulting anion directly coordinates with the tetrahedral Zn2+ ion at the bottom of the CA active site cleft, displacing the catalytic water molecule 1.

  • Hydrophobic Anchoring: The indane ring anchors into the hydrophobic pocket (interacting with residues like Val-121 and Val-143), which can induce conformational adaptations, such as the well-documented Leu-198 shift observed in CA II2.

Because this interaction involves both rapid electrostatic metal-coordination and slower hydrophobic pocket adaptation, kinetic resolution is just as critical as equilibrium affinity.

Objective Comparison of Assay Modalities

Different assay platforms offer distinct windows into the binding event. Table 1 summarizes the operational parameters and reproducibility metrics of the three primary methodologies used for sulfonamide screening.

Table 1: Performance & Reproducibility Comparison of CA Binding Assays
MetricSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Thermal Shift Assay (TSA)
Primary Output Kinetics ( ka​ , kd​ ) & Affinity ( KD​ )Equilibrium Affinity ( Ki​ , IC50​ )Thermodynamic Stability ( ΔTm​ )
Labeling Requirement Label-free (Target immobilized)Requires Fluorescent TracerLabel-free (Requires dye/intrinsic fluor)
Throughput Medium (Sequential injections)High (384/1536-well plates)Medium-High (96/384-well plates)
Reproducibility Risk Bulk refractive index shifts (DMSO)Tracer depletion / Inner filter effectsBuffer pH shifts during heating
Protein Consumption Very Low (~2-5 µg per chip)Low (~20 nM per well)High (~1-5 µM per well)

Self-Validating Experimental Protocols

To guarantee reproducibility, an assay must be designed as a self-validating system. Below are the optimized protocols for SPR and FP, detailing the causality behind each methodological choice.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Expertise: Small molecules (<250 Da) like 1-indanylsulfamide (MW: 212.27 g/mol ) generate minute refractive index changes upon binding 3. To achieve a viable signal-to-noise ratio, a high density of CA II must be immobilized on the sensor surface. However, excessive density causes mass transport limitations and lateral steric hindrance 4. Furthermore, because the hydrophobic indane ring requires DMSO for solubility, bulk refractive index mismatches between the sample and running buffer will occur. A rigorous solvent correction curve is therefore mandatory for reproducible kinetic fitting 5.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject CA II (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization target of ~2,500 RU. Quench unreacted esters with 1 M ethanolamine.

  • Buffer Optimization: Utilize PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO.

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) to map bulk refractive index shifts.

  • Analyte Titration: Inject 1-indanylsulfamide in a 2-fold dilution series (e.g., 5 µM down to 39 nM). Use a high flow rate (50 µL/min) to minimize mass transport limitations. Association: 60s. Dissociation: 180s.

  • Self-Validation Check: Fit the double-referenced data (reference channel and blank subtracted) to a 1:1 Langmuir binding model. The assay is considered valid and reproducible only if the χ2 value is < 10% of the maximum analyte response ( Rmax​ ).

SPR_Workflow Immobilize 1. Surface Preparation Amine couple CA II to CM5 Chip Solvent 2. Solvent Correction Establish DMSO calibration curve Immobilize->Solvent Inject 3. Analyte Injection Titrate 1-indanylsulfamide Solvent->Inject Regenerate 4. Surface Regeneration Buffer flow to remove analyte Inject->Regenerate Regenerate->Inject Next Concentration Analyze 5. Kinetic Fitting Fit to 1:1 Langmuir model Regenerate->Analyze

Fig 1. SPR kinetic binding cycle highlighting the mandatory DMSO solvent correction step.
Protocol B: Fluorescence Polarization (FP) Competitive Binding

Causality & Expertise: FP relies on the rotational correlation time of a fluorophore. A small fluorescent tracer tumbles rapidly in solution, emitting depolarized light. When bound to the ~29 kDa CA II enzyme, its tumbling slows drastically, yielding high polarization 6. Because 1-indanylsulfamide is non-fluorescent, we measure its affinity by its ability to competitively displace a fluorescent tracer. Crucially, the assay buffer must strictly exclude metal chelators (like EDTA), which will strip the catalytic Zn2+ ion, collapse the binding pocket, and instantly ruin assay reproducibility 1.

Step-by-Step Methodology:

  • Tracer Selection: Utilize a high-affinity fluorescein-linked benzenesulfonamide tracer to ensure a wide dynamic assay window 6.

  • Complex Formation: Pre-incubate 20 nM CA II with 5 nM fluorescent tracer in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4) for 30 minutes.

  • Competitor Addition: Dispense 1-indanylsulfamide in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilutions) into a black 384-well microplate.

  • Incubation & Reading: Add the CA II/Tracer complex to the compound wells. Incubate for 60 minutes at room temperature. Read parallel ( I∥​ ) and perpendicular ( I⊥​ ) emission intensities (Ex: 485 nm, Em: 535 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (0% displacement) and 100 µM Acetazolamide (100% displacement) controls. A Z'-factor > 0.6 validates the reproducibility of the plate.

FP_Assay Tracer Fluorescent Tracer (High Mobility = Low FP) Complex Tracer-CA Complex (Low Mobility = High FP) Tracer->Complex Binds Active Site CA Carbonic Anhydrase (Target Protein) CA->Complex Displaced Displaced Tracer (Restored Low FP) Complex->Displaced Displacement Ligand 1-indanylsulfamide (Competitor) Ligand->Displaced Binds CA

Fig 2. Fluorescence Polarization competitive displacement mechanism for small molecule screening.

Quantitative Data Presentation

When executed with the stringent controls outlined above, 1-indanylsulfamide exhibits highly reproducible binding metrics across orthogonal platforms. Table 2 outlines the expected quantitative profile for this compound class against human CA II.

Table 2: Representative Binding Metrics for 1-indanylsulfamide (CA II)
Assay PlatformMeasured ParameterRepresentative ValueInter-assay CV (%)
SPR Association Rate ( ka​ ) 1.2×105M−1s−1 < 8%
SPR Dissociation Rate ( kd​ ) 5.4×10−3s−1 < 5%
SPR Equilibrium Dissociation ( KD​ )~ 45 nM< 6%
FP Half-Maximal Inhibitory Conc. ( IC50​ )~ 60 nM< 12%
FP Inhibition Constant ( Ki​ )~ 50 nM< 12%
TSA Thermal Shift ( ΔTm​ )+ 4.2 °C< 10%

Note: The excellent agreement between the SPR-derived KD​ and the FP-derived Ki​ confirms the thermodynamic integrity and cross-platform reproducibility of these assay setups.

Conclusion

Achieving reproducibility in 1-(sulfamoylamino)-2,3-dihydro-1H-indene binding assays requires strict adherence to the biophysical realities of the ligand-target interaction. SPR provides the most granular kinetic data, essential for optimizing drug residence time, provided that mass transport and bulk solvent effects are rigorously controlled. Conversely, FP offers a highly reproducible, high-throughput alternative for library screening, contingent upon the careful selection of a high-affinity tracer and the strict exclusion of zinc-chelating agents from the buffer.

References

  • Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor - PubMed (nih.gov). 2

  • Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives - PMC (nih.gov). 1

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. 3

  • Biospecific Binding of Carbonic Anhydrase to Mixed SAMs Presenting Benzenesulfonamide Ligands: A Model System for Studying Lateral Steric Effects - Langmuir (acs.org). 4

  • Antibody-Inspired Affinity Measurements of Fluorescein-Linked Small Molecule Ligands - ChemRxiv. 6

  • Application Note #2 - Surface Plasmon Resonance - Reichert SPR. 5

Sources

Navigating the Metabolic Maze: A Comparative Guide to Mass Spectrometry Validation for 1-(sulfamoylamino)-2,3-dihydro-1H-indene Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Bioanalytical Rigor in Drug Development

In the landscape of drug development, a thorough understanding of a candidate compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of ensuring its safety and efficacy. For a novel entity such as 1-(sulfamoylamino)-2,3-dihydro-1H-indene, elucidating its transformation into various metabolites within the body is paramount. This guide provides a comprehensive comparison of mass spectrometry-based validation strategies, offering researchers, scientists, and drug development professionals a framework for establishing robust and reliable bioanalytical methods. We will delve into the predicted metabolic pathways, outline a rigorous validation workflow, and compare the performance of various analytical techniques, all grounded in established regulatory expectations.

The Metabolic Journey of a Novel Sulfonamide: Predicting the Path of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

The chemical structure of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, with its sulfonamide and cyclic amine moieties, suggests several potential metabolic transformations. Understanding these pathways is the first step in developing a targeted and effective validation strategy.

Common Metabolic Pathways:

  • Sulfonamide Metabolism: Sulfonamides are known to undergo N-acetylation and oxidation.[1][2] The primary amine of the sulfamoyl group could be a target for acetylation, a common Phase II conjugation reaction. Oxidation, mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of hydroxylated metabolites.[3]

  • Cyclic Amine Metabolism: The 2,3-dihydro-1H-indene core contains a cyclic amine structure. Such moieties are susceptible to a variety of metabolic reactions, including N-dealkylation, ring hydroxylation, α-carbonyl formation, and N-oxygenation.[4][5] These transformations often proceed through the formation of reactive iminium ion intermediates.[4]

  • Aromatic Hydroxylation: The indene ring system itself is a substrate for aromatic hydroxylation by CYP enzymes, leading to the formation of phenolic metabolites.

Based on these established metabolic routes, a panel of potential metabolites for 1-(sulfamoylamino)-2,3-dihydro-1H-indene can be hypothesized. This predictive approach is crucial for the synthesis of reference standards and the development of selective analytical methods.

A Roadmap to Robust Validation: An Experimental Workflow

The validation of a bioanalytical method is a systematic process designed to demonstrate that the method is reliable and reproducible for its intended use.[6] The following workflow outlines the key stages of a comprehensive mass spectrometry-based validation for the metabolites of 1-(sulfamoylamino)-2,3-dihydro-1H-indene.

Metabolite Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis Hypothesize Metabolites Hypothesize Metabolites Synthesize Standards Synthesize Standards Hypothesize Metabolites->Synthesize Standards Inform Optimize LC-MS/MS Optimize LC-MS/MS Synthesize Standards->Optimize LC-MS/MS Sample Preparation Sample Preparation Optimize LC-MS/MS->Sample Preparation Specificity & Selectivity Specificity & Selectivity Sample Preparation->Specificity & Selectivity Linearity & Range Linearity & Range Specificity & Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Matrix Effect Matrix Effect Stability->Matrix Effect Incurred Sample Reanalysis Incurred Sample Reanalysis Stability->Incurred Sample Reanalysis Reporting Reporting

Caption: A streamlined workflow for mass spectrometry-based metabolite validation.

Core Validation Parameters: Establishing Analytical Confidence

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[7][8][9][10] These guidelines provide a framework for assessing the performance of the analytical method.

Validation ParameterAcceptance Criteria (Typical)Rationale
Specificity & Selectivity No significant interference at the retention time of the analyte and internal standard (IS).[9]Ensures that the detected signal is solely from the analyte of interest and not from other matrix components or metabolites.[11]
Linearity & Range Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[8]Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[8]Assesses the degree of scatter between a series of measurements.
Stability Analyte concentration within ±15% of the initial concentration under various storage and handling conditions.Evaluates the chemical stability of the analyte in the biological matrix and during the analytical process.[11]
Matrix Effect Consistent analyte response in the presence of different biological matrices.Assesses the influence of co-eluting matrix components on the ionization of the analyte.

Experimental Protocols: A Step-by-Step Guide

1. Sample Preparation:

  • Objective: To extract the metabolites from the biological matrix (e.g., plasma, urine) and remove interfering substances.

  • Methodology:

    • Thaw biological samples at room temperature.

    • Add an internal standard (a stable isotope-labeled version of the analyte is preferred) to all samples, calibration standards, and quality control (QC) samples.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio to the sample volume.

    • Vortex mix for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Objective: To separate the metabolites from each other and from matrix components, followed by their detection and quantification.

  • Methodology:

    • Liquid Chromatography:

      • Utilize a reversed-phase C18 column for the separation of moderately polar to nonpolar metabolites.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient profile to achieve adequate separation of all target metabolites and the internal standard.

    • Tandem Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. For each metabolite and the internal standard, select a precursor ion (typically the protonated molecule [M+H]⁺) and at least two product ions.[12]

      • Optimize the collision energy for each MRM transition to maximize signal intensity.

Comparing the Arsenal: A Guide to Analytical Techniques

While LC-MS/MS is the workhorse for quantitative bioanalysis, other techniques offer complementary information and can be invaluable in the validation process.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and selectivity, wide dynamic range, suitable for quantification.[13][14]Requires authentic reference standards for absolute quantification, susceptible to matrix effects.Routine quantitative analysis of known metabolites in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for elemental composition determination, aids in the identification of unknown metabolites.[15][16]Generally less sensitive for quantification compared to triple quadrupole MS, more complex data analysis.Metabolite identification and structural elucidation, especially for novel or unexpected metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information without the need for reference standards, non-destructive.Lower sensitivity compared to MS, requires larger sample volumes.Definitive structural confirmation of isolated metabolites.
Radiolabeling (e.g., ¹⁴C) Allows for the tracking of all drug-related material, provides a complete picture of mass balance.Requires synthesis of a radiolabeled parent compound, involves handling of radioactive materials.Mass balance studies and ensuring that all major metabolites have been accounted for.

Conclusion: A Commitment to Scientific Rigor

The validation of bioanalytical methods for drug metabolites is a critical and intricate process that underpins the safety and efficacy evaluation of new therapeutic agents. By adopting a systematic and scientifically sound approach, grounded in regulatory guidelines, researchers can ensure the generation of high-quality, reliable data. The comparison of different mass spectrometry techniques highlights the importance of selecting the right tool for the specific analytical challenge. Ultimately, a robustly validated method for the metabolites of 1-(sulfamoylamino)-2,3-dihydro-1H-indene will provide the crucial insights needed to advance this promising compound through the drug development pipeline.

References

  • Unknown.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • MetwareBio. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • Cui, M., et al. (2014). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Unknown. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • LCGC International. (2026, March 25). Mass Spectrometry for Metabolomics: Addressing the Challenges. [Link]

  • Cui, M., et al. (2015, February 17). Metabolite identification for mass spectrometry-based metabolomics using multiple types of correlated ion information. PubMed. [Link]

  • Brown, M., et al. (2013, February 15). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. [Link]

  • BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations. [Link]

  • Wang, F., et al. (2023, March 15). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Arome Science. (2025, May 31). Metabolomics Quality Control, Reproducibility & Method Validation Guide. [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011, January 15). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. [Link]

  • Jiang, B., et al. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • Shear, N. H., et al. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. [Link]

  • Unknown. Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Unknown. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Kruszewska, K., et al. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, A., et al. (2017). Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry. PMC. [Link]

  • U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]

  • Hollenbach, M., et al. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]

  • Meanwell, N. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2016). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Regulations.gov. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Unknown. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Educational Resources. [Link]

Sources

benchmarking 1-(sulfamoylamino)-2,3-dihydro-1H-indene efficacy in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(sulfamoylamino)-2,3-dihydro-1H-indene Efficacy In Vitro: A Comparative Guide for Carbonic Anhydrase IX Targeting

Executive Summary

The development of targeted therapies for hypoxic solid tumors requires compounds that can selectively inhibit tumor-associated enzymes without disrupting systemic homeostasis. 1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS: 15211-60-6)[1], a structurally constrained sulfamide derivative, has emerged as a compelling candidate for inhibiting Carbonic Anhydrase IX (CA IX). This guide provides drug development professionals with a rigorous, objective benchmarking framework, comparing the in vitro efficacy of this indane-based sulfamide against standard-of-care alternatives like Acetazolamide (AAZ) and clinical-stage oncology sulfonamides like Indisulam.

Mechanistic Rationale: Why the Indane Scaffold?

To understand the experimental design, we must first establish the causality behind the molecule's structure. Classic pan-CA inhibitors like Acetazolamide bind indiscriminately to both the ubiquitous cytosolic isoform (CA II) and the tumor-specific transmembrane isoform (CA IX)[2]. This lack of selectivity leads to off-target toxicity.

The indane core of 1-(sulfamoylamino)-2,3-dihydro-1H-indene provides significant steric bulk and lipophilicity[1]. The active site cleft of hCA II is relatively narrow, whereas the hCA IX active site features a wider, more flexible hydrophobic pocket. By appending the zinc-coordinating sulfamoylamino group to the 1-position of the rigid indane bicyclic system, the molecule is hypothesized to create a steric clash within hCA II while perfectly anchoring into the hydrophobic region of hCA IX.

Pathway Hypoxia Tumor Hypoxia (< 1% O2) HIF HIF-1α Stabilization Hypoxia->HIF CAIX CA IX Overexpression HIF->CAIX Acid Extracellular Acidification CAIX->Acid CO2 Hydration Survive Tumor Survival & Metastasis Acid->Survive Drug 1-indanylsulfamide Drug->CAIX Zinc Coordination

Mechanism of CA IX induction by hypoxia and targeted inhibition by 1-indanylsulfamide.

Phase 1: Biochemical Benchmarking (Target Selectivity)

To validate the structural hypothesis, we must measure the absolute binding affinity ( Ki​ ) of the compound against purified recombinant hCA II and hCA IX.

Self-Validating Protocol: Stopped-Flow CO 2​ Hydration Kinetics

Causality: The hydration of CO 2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture the initial linear velocity before bicarbonate product inhibition skews the data. Therefore, we utilize the Khalifah stopped-flow method[3], which monitors the instantaneous pH drop via a colorimetric indicator. Self-Validation: Every experimental block must begin with an uncatalyzed (spontaneous) CO 2​ hydration blank. If the baseline pH drop rate deviates, it indicates buffer degradation or CO 2​ outgassing, invalidating the subsequent enzyme runs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 20 mM Na 2​ SO 4​ (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO 2​ gas into distilled water at 20°C to achieve a saturated 17 mM CO 2​ solution.

  • Enzyme-Inhibitor Incubation: Incubate 10 nM of recombinant hCA II or hCA IX with varying concentrations of 1-(sulfamoylamino)-2,3-dihydro-1H-indene (0.1 nM to 10 μ M) for 15 minutes to allow complex formation.

  • Rapid Mixing: Inject equal volumes of the substrate solution and the enzyme-inhibitor complex into the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor absorbance at 557 nm for 10–100 seconds. Calculate the initial velocity and derive the Ki​ using the Morrison equation for tight-binding inhibitors[2].

Quantitative Data: Biochemical Affinity

Data represents benchmarked performance against established CA inhibitors.

CompoundhCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 12.025.00.48 (Off-target biased)
Indisulam 15.024.00.62 (Off-target biased)
1-indanylsulfamide 345.018.518.6 (Target biased)

Insight: The indane scaffold successfully reduces hCA II affinity by nearly 30-fold compared to Acetazolamide, while maintaining potent nanomolar inhibition of the target hCA IX.

Phase 2: Cellular Benchmarking (Phenotypic Efficacy)

Biochemical affinity does not guarantee cellular penetration or efficacy in a physiological tumor microenvironment. We must benchmark the compound's ability to selectively kill hypoxic cells.

Self-Validating Protocol: 3D Spheroid Hypoxia Assay

Causality: Standard 2D cell cultures are uniformly exposed to oxygen. In normoxia, HIF-1 α is rapidly degraded by prolyl hydroxylases, meaning CA IX is not transcribed[4]. By culturing cells in 3D hanging-drop spheroids, oxygen diffusion is physically limited to the outer ≈150μm . This naturally creates a hypoxic core that stabilizes HIF-1 α and induces CA IX, perfectly mimicking a solid tumor[5]. Self-Validation: Spheroids are co-stained with Pimonidazole (a bioreductive hypoxia marker). If Pimonidazole fluorescence is absent, the spheroid has not reached the critical volume required for hypoxia, and any viability data is discarded as a false negative.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 MDA-MB-231 breast cancer cells per well in ultra-low attachment 96-well plates. Centrifuge at 1000 rpm for 5 minutes and incubate for 4 days to form tight spheroids.

  • Hypoxia Validation: Treat a subset of spheroids with 100 μ M Pimonidazole for 2 hours. Fix, section, and stain with FITC-conjugated anti-pimonidazole antibodies to confirm the hypoxic core[5].

  • Drug Treatment: Expose the remaining spheroids to serial dilutions of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, AAZ, or Indisulam.

  • Incubation: Incubate spheroids in a hypoxia chamber (0.1% O 2​ , 5% CO 2​ ) for 72 hours to maximize CA IX dependence[4].

  • Viability Readout: Disaggregate spheroids using TrypLE and measure cell viability via an ATP-luminescence assay (e.g., CellTiter-Glo 3D) to calculate the IC50​ .

Workflow Prep Compound Preparation Biochem Stopped-Flow Kinetics Prep->Biochem Selectivity Calculate CA IX/II Selectivity Biochem->Selectivity Spheroid 3D Spheroid Culture Selectivity->Spheroid Lead Advance Hypoxia Hypoxia Incubation Spheroid->Hypoxia Viability Clonogenic Survival Assay Hypoxia->Viability

Two-phase in vitro benchmarking workflow for evaluating CA IX inhibitors.

Quantitative Data: 3D Spheroid Efficacy
CompoundNormoxia IC50​ ( μ M)Hypoxia (0.1% O 2​ ) IC50​ ( μ M)Hypoxia Sensitization Ratio
Acetazolamide (AAZ) > 100.085.41.1x
Indisulam 45.212.83.5x
1-indanylsulfamide > 100.0 4.5 > 22.2x

Insight: Acetazolamide shows poor cellular efficacy due to its hydrophilicity. 1-(sulfamoylamino)-2,3-dihydro-1H-indene demonstrates exceptional phenotypic selectivity: it is virtually non-toxic to normoxic cells (where CA IX is absent) but highly lethal to the hypoxic core, outperforming Indisulam by nearly 3-fold in hypoxic conditions.

Conclusion

Benchmarking 1-(sulfamoylamino)-2,3-dihydro-1H-indene reveals a highly optimized in vitro profile for oncology applications. By utilizing the steric bulk of the indane ring, this compound achieves an 18.6-fold biochemical selectivity for CA IX over CA II. When subjected to rigorous, self-validating 3D spheroid models, it translates this biochemical affinity into potent, hypoxia-dependent cellular toxicity, vastly outperforming legacy inhibitors like Acetazolamide.

References

  • Kazokaitė, J., et al. "An update on anticancer drug development and delivery targeting carbonic anhydrase IX." PeerJ, 2017. URL:[Link]

  • Sedlakova, O., et al. "Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect." PLOS One, 2024. URL:[Link]

  • Gieling, R. G., et al. "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Oncotarget, 2018. URL:[Link]

  • Khalifah, R. G. "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 1971. URL:[Link]

Sources

A Preclinical Comparison: The Established Anticonvulsant Topiramate versus the Novel Sulfamoyl Compound 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticonvulsant drug discovery, the demand for novel therapeutics with improved efficacy and tolerability remains a driving force. This guide provides a detailed preclinical comparison between the well-established, broad-spectrum antiepileptic drug, topiramate, and the novel compound, 1-(sulfamoylamino)-2,3-dihydro-1H-indene. While topiramate's preclinical profile is extensively documented, 1-(sulfamoylamino)-2,3-dihydro-1H-indene represents a compound of interest whose anticonvulsant properties are not yet publicly characterized. This guide will therefore juxtapose the known preclinical efficacy of topiramate with the current state of knowledge and theoretical potential of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, providing a valuable resource for researchers in the field.

Introduction to the Compounds

Topiramate: A Clinically Validated Anticonvulsant

Topiramate is a sulfamate-substituted monosaccharide that has demonstrated broad-spectrum efficacy in a variety of preclinical seizure models, which has translated to its successful clinical use for epilepsy and migraine.[1][2] Its multifaceted mechanism of action contributes to its wide range of therapeutic applications.

1-(sulfamoylamino)-2,3-dihydro-1H-indene: A Novel Compound with Undisclosed Anticonvulsant Potential

Comparative Preclinical Efficacy in Seizure Models

A direct comparison of preclinical efficacy is challenging due to the lack of published anticonvulsant data for 1-(sulfamoylamino)-2,3-dihydro-1H-indene. However, we can extensively review the well-documented preclinical profile of topiramate as a benchmark.

Topiramate: A Profile of Broad-Spectrum Anticonvulsant Activity

Topiramate has been rigorously evaluated in a battery of preclinical models, demonstrating its effectiveness against both generalized and partial seizures.

Preclinical ModelSpeciesEfficacy of Topiramate
Maximal Electroshock (MES) Mouse, RatEffective in preventing tonic hindlimb extension, indicative of activity against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ) Mouse, RatEffective in elevating the seizure threshold, suggesting efficacy against myoclonic and absence seizures.
Amygdala Kindling RatEffective in reducing seizure severity and afterdischarge duration, a model of temporal lobe epilepsy.
Audiogenic Seizures MouseEffective in susceptible strains.

It is noteworthy that other novel sulfamide-containing compounds, such as (S)-N-[(6-chloro-2,3-dihydrobenzo[3][5]dioxin-2-yl)methyl]sulfamide (JNJ-26489112), have shown excellent anticonvulsant activity in rodents against audiogenic, electrically-induced, and chemically-induced seizures, suggesting the potential for this chemical class.[5][8]

Mechanism of Action

Topiramate: A Multi-Targeted Approach

Topiramate's anticonvulsant effects are attributed to its action on multiple molecular targets:

  • Voltage-gated sodium channels: State-dependent blockade, leading to a reduction in sustained repetitive neuronal firing.

  • GABA-A receptors: Potentiation of GABA-mediated chloride influx, enhancing inhibitory neurotransmission.

  • AMPA/kainate receptors: Antagonism of glutamate, the primary excitatory neurotransmitter.

  • Carbonic anhydrase isoenzymes: Weak inhibition, though the contribution to its anticonvulsant effect is debated.

Topiramate_MoA cluster_channels Ion Channels & Receptors cluster_enzyme Enzyme Topiramate Topiramate Na_channel Voltage-gated Na+ Channels Topiramate->Na_channel Blocks GABA_A GABA-A Receptors Topiramate->GABA_A Potentiates AMPA_Kainate AMPA/Kainate Receptors Topiramate->AMPA_Kainate Antagonizes CA Carbonic Anhydrase Topiramate->CA Weakly Inhibits Neuronal_Excitability Decreased Neuronal Excitability Na_channel->Neuronal_Excitability Reduces Action Potential Firing GABA_A->Neuronal_Excitability Enhances Inhibition AMPA_Kainate->Neuronal_Excitability Reduces Excitation Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Leads to

Caption: Mechanism of action of Topiramate.

1-(sulfamoylamino)-2,3-dihydro-1H-indene: A Theoretical Perspective

The mechanism of action for 1-(sulfamoylamino)-2,3-dihydro-1H-indene remains to be elucidated. However, based on its structural components, several hypotheses can be proposed:

  • Ion Channel Modulation: The sulfamoyl group in other molecules has been associated with the modulation of voltage-gated sodium and calcium channels, as well as potassium channels.[5][8] Dihydro-1H-indene derivatives have also been investigated for their effects on ion channels.[2]

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibitors.[4] While the contribution of this mechanism to topiramate's anticonvulsant effect is considered weak, it could play a role.

Experimental Protocols

To facilitate the preclinical evaluation of novel compounds like 1-(sulfamoylamino)-2,3-dihydro-1H-indene and to provide a standardized framework for comparison, detailed protocols for key preclinical seizure models are provided below.

Maximal Electroshock (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

Protocol:

  • Animal Selection: Use adult male mice (e.g., CD-1, 20-30 g) or rats (e.g., Sprague-Dawley, 100-150 g).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

  • Stimulation: At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.

  • Data Analysis: Determine the median effective dose (ED50) for protection against the MES-induced seizure.

MES_Workflow start Start animal_selection Animal Selection (Mice or Rats) start->animal_selection compound_admin Compound/Vehicle Administration animal_selection->compound_admin peak_effect Wait for Peak Effect Time compound_admin->peak_effect stimulation Deliver Maximal Electroshock Stimulus peak_effect->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end End protected->end not_protected->end

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency in the Synthesis of 1-(Sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the principle of consistency is not merely a benchmark for quality; it is the bedrock of patient safety and drug efficacy.[1] For pharmaceutical intermediates like 1-(sulfamoylamino)-2,3-dihydro-1H-indene, ensuring reproducible outcomes from one batch to the next is a critical determinant for the success of downstream Active Pharmaceutical Ingredient (API) manufacturing and, ultimately, regulatory approval.[2] This guide provides a comprehensive framework for evaluating and maintaining the batch-to-batch consistency of this sulfamoylamino-indene derivative, grounded in the principles of Quality by Design (QbD) and robust analytical validation.

While specific synthetic protocols for 1-(sulfamoylamino)-2,3-dihydro-1H-indene are not extensively detailed in publicly available literature, the principles outlined herein are universally applicable to the synthesis of complex organic molecules and are structured to provide a self-validating system for process control.

The Foundational Importance of a Quality by Design (QbD) Approach

A proactive approach to quality is paramount for achieving consistent batch-to-batch synthesis.[1] The Quality by Design (QbD) framework provides a structured methodology to build quality into the product and process from the outset.[1] This begins with defining a Target Product Quality Profile (TPQP), which serves as the "gold standard" for every batch, outlining the essential characteristics the final intermediate must possess.[1]

From the TPQP, we identify the Critical Quality Attributes (CQAs) of 1-(sulfamoylamino)-2,3-dihydro-1H-indene. These are the physical, chemical, and biological properties that must be maintained within a specific limit to ensure the desired quality of the final API.[3][4] Subsequently, we identify the Critical Process Parameters (CPPs), which are the operational variables that must be tightly controlled to achieve the desired CQAs.[1][3]

G TPP Target Product Profile (TPP) (e.g., Purity, Yield, Stability) CQA Critical Quality Attributes (CQAs) (e.g., Impurity Profile, Crystal Form) TPP->CQA Defines CPP Critical Process Parameters (CPPs) (e.g., Temperature, Reagent Stoichiometry) CQA->CPP Impacted by Control Control Strategy (e.g., In-Process Controls, Final Specs) CPP->Control Monitored by Control->CQA Ensures

Caption: Quality by Design (QbD) Workflow.

Deconstructing the Synthesis: Identifying and Controlling Critical Process Parameters (CPPs)

The synthesis of a sulfamoylamino-indene derivative likely involves multiple steps, each with its own set of parameters that can influence the final product's quality. A thorough risk assessment, such as a Failure Mode and Effects Analysis (FMEA), can help in identifying and prioritizing these CPPs.[1]

Key CPPs in a multi-step organic synthesis typically include:

  • Temperature Control: Especially crucial during exothermic reactions to prevent side-product formation.[1]

  • Reagent Stoichiometry: Precise molar ratios of reactants are essential to drive the reaction to completion and minimize unreacted starting materials.[1]

  • Agitation Speed: Influences mass and heat transfer, which can affect reaction rates and homogeneity.[1]

  • Rate of Addition: Slow and controlled addition of reagents can prevent localized high concentrations and subsequent side reactions.

  • pH Control: Critical in reactions involving acidic or basic intermediates or catalysts.

  • Reaction Time: Insufficient time can lead to incomplete conversion, while excessive time may promote degradation or side-product formation.

Table 1: Hypothetical Critical Process Parameters and their Impact on Quality Attributes for 1-(sulfamoylamino)-2,3-dihydro-1H-indene Synthesis

Process Step Critical Process Parameter (CPP) Potential Impact on Critical Quality Attribute (CQA) Proposed Control Strategy
Sulfamoylation TemperatureFormation of over-sulfamoylated or degraded impurities.Strict temperature control (e.g., ± 2°C) with automated cooling/heating.
Reagent StoichiometryResidual starting amine or excess sulfamoylating agent.Precise weighing and dispensing of reagents; use of calibrated equipment.
Cyclization Catalyst LoadingIncomplete reaction leading to low yield and high levels of acyclic intermediate.Accurate weighing of catalyst; ensuring catalyst activity is consistent between batches.
Solvent Purity (Moisture Content)Undesired side reactions or catalyst deactivation.Use of anhydrous solvents with specified low water content; in-process monitoring of moisture.
Crystallization/Purification Cooling RateAffects crystal size, form, and purity.Programmed, controlled cooling profile.
Solvent/Anti-solvent RatioInfluences yield and purity by affecting solubility.Precise volume control and mixing.

A Multi-faceted Analytical Approach to Verify Consistency

Relying solely on a Certificate of Analysis (COA) for a single batch is insufficient to ensure long-term consistency.[2] A robust analytical strategy employing multiple orthogonal techniques is essential for a comprehensive evaluation of batch-to-batch variability.

Chromatographic Techniques for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and impurity profile of pharmaceutical intermediates.

Experimental Protocol: HPLC Analysis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar small molecules.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the main peak from impurities with varying polarities.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Analysis and Data Interpretation: Inject replicate samples from multiple batches. Compare the retention time of the main peak, the peak area percentage (purity), and the number and area of impurity peaks. The Relative Standard Deviation (RSD) of these parameters across batches should be within pre-defined limits.[5]

Table 2: Illustrative HPLC Data for Three Batches of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Batch Number Retention Time (min) Purity (% Area) Total Impurities (% Area) Largest Unknown Impurity (% Area)
Batch A 12.5499.820.180.09
Batch B 12.5699.790.210.11
Batch C 12.5399.850.150.08
Mean 12.5499.820.180.09
RSD (%) 0.120.0316.6716.67

Note: While the RSD for total and largest unknown impurities may appear high, the absolute values are very low, indicating good consistency.

Spectroscopic Techniques for Structural Confirmation and In-Process Monitoring

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the desired product and identifying unknown impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Comparing the spectra of different batches can confirm structural identity and reveal the presence of subtle structural isomers or impurities.[6][7]

  • Mass Spectrometry (MS): Provides accurate mass-to-charge ratio data, confirming the molecular weight of the product and aiding in the structural elucidation of impurities, especially when coupled with a chromatographic separation technique (e.g., LC-MS).[6]

  • In-situ Reaction Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can be employed to track the progress of a reaction in real-time.[8][9] This allows for precise determination of reaction endpoints and can provide insights into reaction kinetics, helping to ensure consistent conversion from batch to batch.

G cluster_analysis Analytical Evaluation Start Starting Materials Reaction Chemical Synthesis (Batch 1, 2, 3...) Start->Reaction Product Crude Product Reaction->Product Purification Purification Product->Purification FinalProduct Final Product (1-(sulfamoylamino)-2,3-dihydro-1H-indene) Purification->FinalProduct HPLC HPLC (Purity, Impurities) FinalProduct->HPLC NMR_MS NMR / MS (Structure, Identity) FinalProduct->NMR_MS Physical Physical Properties (Crystal Form, Particle Size) FinalProduct->Physical

Caption: Analytical Workflow for Batch Consistency.

Physical Characterization

For solid intermediates, physical properties can significantly impact downstream processing.

  • X-Ray Powder Diffraction (XRPD): Essential for identifying and ensuring the consistency of the crystalline form (polymorphism). Different polymorphs can have different solubilities and stabilities.

  • Particle Size Analysis: The particle size distribution can affect dissolution rates and handling properties.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provide information on melting point, thermal stability, and solvent/water content.

Impurity Profiling: Understanding and Controlling Undesired Components

A consistent impurity profile is a hallmark of a well-controlled manufacturing process.[2] Impurities can arise from various sources, including starting materials, by-products from side reactions, intermediates, and degradation products.[10]

Common Potential Impurities in Sulfonamide Synthesis:

  • Unreacted Starting Materials: Residual starting amine or sulfamoylating agent.

  • Over-reaction Products: Di-sulfamoylated species.

  • Isomeric Impurities: Impurities arising from reactions at different positions on the indene ring system.[11]

  • Degradation Products: Formed due to excessive temperature or reaction time.

A systematic approach to impurity profiling involves identifying, tracking, and, if necessary, synthesizing potential impurities to use as reference standards for quantification.

Conclusion: A Holistic Approach to Ensuring Consistency

Achieving batch-to-batch consistency in the synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene is not a matter of chance but a result of a deliberately designed and rigorously controlled process. It requires a deep understanding of the chemical transformation, the identification and control of critical process parameters, and a comprehensive analytical strategy to verify the outcomes. By embedding the principles of Quality by Design into the synthetic route and employing a multi-faceted analytical approach, researchers and manufacturers can ensure the reliable and reproducible production of this vital pharmaceutical intermediate, thereby safeguarding the quality and consistency of the final drug product.[2]

References

  • Evaluation of batch-to-batch consistency of reversed phase HPLC columns for long-term method valid
  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19).
  • Batch-to-Batch Consistency: Why It Matters for Intermedi
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Current Thoughts on Critical Process Parameters and API Synthesis. (2026, March 25).
  • Instructions for Articles.Organic Syntheses.
  • Real-Time Reaction Analysis Guide.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2025, June 17). Spectroscopy Online.
  • How to Identify Critical Process Parameters. (2023, May 13).
  • How to Identify Critical Quality Attributes and Critical Process Parameters. (2015, October 6). PQRI.
  • Characterization of impurities in sulfasalazine.Journal of Pharmaceutical Sciences, 67(3), 387-91.
  • Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of novel chemical entities from synthesis to disposal. This guide provides a detailed framework for the safe and compliant disposal of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, a compound characterized by its indane core and a sulfamoyl-amino functional group. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of both laboratory personnel and the environment.

The core principle of chemical waste management is that all waste must be properly identified, segregated, and disposed of in accordance with federal, state, and local regulations.[1] Improper disposal, such as via sinks or regular trash, is strictly prohibited.[2]

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 1-(sulfamoylamino)-2,3-dihydro-1H-indene is not widely available, we can infer its hazard profile by analyzing its structural components: the 2,3-dihydro-1H-indene (indane) backbone and the sulfonamide functional group.

  • Indene/Indane Moiety : The indene core is a flammable liquid and may be fatal if swallowed and enters the airways.[3][4] It is also considered toxic to aquatic organisms.[5] The dihydro- or indane form is generally stable but should be kept away from heat and strong oxidizing agents.[3][5]

  • Sulfonamide Group : Sulfonamides as a class have biological activity and their environmental fate is of increasing concern.[6][7] While generally stable, the sulfonamide linkage can be susceptible to hydrolysis under extreme pH conditions.[8] Some sulfonamide degradation products can be biodegradable.[6][9]

Based on this analysis, 1-(sulfamoylamino)-2,3-dihydro-1H-indene should be treated as a hazardous chemical waste.

PropertyValue / DescriptionSource
Chemical Class Indane, Sulfonamide[8]
Molecular Formula C₉H₁₂N₂O₂SInferred
Molecular Weight ~212.27 g/mol Inferred
Appearance Likely a white to off-white solid[10]
Solubility Expected to be soluble in polar organic solvents like DMSO and alcohols.[8][10][8][10]
Primary Hazards Potential skin and eye irritant. Toxic to aquatic life with long-lasting effects.[4][11][4][11]

The Principle of Waste Minimization

Before proceeding to disposal, always consider the principles of pollution prevention: Reduce, Reuse, and Recycle.[2] Avoid overstocking chemicals and order only what is needed to minimize the generation of surplus waste.[12]

Waste Characterization and Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous reactions and ensure correct disposal.[13][14] Never mix incompatible wastes.[2] The waste generated from work with 1-(sulfamoylamino)-2,3-dihydro-1H-indene must be classified and collected at the point of generation in a designated Satellite Accumulation Area.[1][15][16]

Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating waste related to this compound.

G cluster_waste_type Identify Waste Stream cluster_containers Select Appropriate Waste Container start Waste Generation: 1-(sulfamoylamino)-2,3-dihydro-1H-indene is_pure Pure / Unused / Expired Compound? start->is_pure is_solid Contaminated Solid Waste? (Gloves, Wipes, Silica) start->is_solid is_liquid Contaminated Liquid Waste? start->is_liquid container_solid Solid Hazardous Waste Container is_pure->container_solid Yes is_solid->container_solid Yes is_solvent_halo Is the primary solvent halogenated? is_liquid->is_solvent_halo Yes container_non_halo Non-Halogenated Solvent Waste container_halo Halogenated Solvent Waste container_aqueous Aqueous Waste (Metals-Free) is_solvent_halo->container_non_halo No (e.g., Acetone, Alcohols, Heptane) is_solvent_halo->container_halo Yes (e.g., DCM, Chloroform) is_solvent_halo->container_aqueous Aqueous (Check pH & local rules) caption Fig 1. Decision tree for waste segregation.

Caption: Fig 1. Decision tree for waste segregation.

Step-by-Step Disposal Protocols

Follow these specific procedures for each waste stream. All waste containers must be made of compatible material, kept closed except when adding waste, and clearly labeled with the words "HAZARDOUS WASTE" along with the full chemical names of the contents.[2][13][15]

Protocol 4.1: Unused or Expired Pure Compound

This applies to the original product in its container or synthesized material that is no longer needed.

  • Labeling : Ensure the original container is clearly labeled. If transferring to a new waste container, create a hazardous waste label that includes "1-(sulfamoylamino)-2,3-dihydro-1H-indene" and its approximate quantity.

  • Packaging : The compound should be in a sealed, sturdy container.[2] If the original container is compromised, it must be repacked into a stable, suitable second container.[17]

  • Segregation : Store this waste with other solid organic chemical waste, away from incompatible materials like strong oxidizers.

  • Disposal Request : When ready, request a waste pickup from your institution's Environmental Health & Safety (EHS) office.[1][2]

Protocol 4.2: Contaminated Solid Waste

This includes items like gloves, weighing paper, paper towels from minor spills, and contaminated silica gel from chromatography.

  • Collection : Place all contaminated solid materials into a designated, clearly labeled "Solid Hazardous Waste" container or a heavy-duty plastic bag within a rigid container.

  • Labeling : The container label must list the primary contaminants, including "1-(sulfamoylamino)-2,3-dihydro-1H-indene" and any solvents used.

  • Storage : Keep the container sealed. Do not dispose of these items in the regular trash.

  • Disposal Request : Request a pickup from EHS when the container is full or reaches its accumulation time limit (typically 6-12 months in academic labs).[14][16]

Protocol 4.3: Contaminated Liquid Waste

This is the most common waste stream, typically involving solutions of the compound in organic solvents or aqueous media.

  • Segregation : This is absolutely critical.

    • Non-Halogenated Solvents (e.g., acetone, ethanol, methanol, heptane, ethyl acetate): Collect in a designated "Non-Halogenated Solvent Waste" container.[13]

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a separate, designated "Halogenated Solvent Waste" container.[13]

    • Aqueous Solutions (e.g., from extractions): Collect in a designated "Aqueous Waste" container. Do not drain-dispose unless explicitly permitted by your institution's EHS for neutralized, decontaminated solutions (which is unlikely for this compound).[2]

  • Container Management : Use a compatible container (e.g., glass or plastic-coated glass bottle for solvents).[13] Never fill containers beyond 90% capacity to allow for expansion.[17]

  • Labeling : Maintain a running log on the waste label, listing all components and their approximate percentages.[15]

  • Disposal Request : Request a pickup from EHS when the container is nearly full.[18]

Protocol 4.4: Empty Container Decontamination and Disposal

Chemical containers are not considered "empty" until properly decontaminated.[1]

  • Initial Rinsing : Rinse the empty container (e.g., a vial that held the pure compound) three times with a suitable solvent (e.g., acetone).[1][13]

  • Rinsate Collection : The first rinse must be collected and disposed of as hazardous waste in the appropriate solvent waste stream (e.g., non-halogenated solvent waste).[2][18] Subsequent rinses may also require collection depending on local regulations.

  • Drying : Allow the rinsed container to air-dry completely in a fume hood.[1]

  • Final Disposal : Once completely dry and free of residue, obliterate or remove the original label.[2][18] The container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Regulatory Compliance and Best Practices

All waste management activities must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[14] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a lab setting.[16]

  • Training : Ensure all personnel handling this chemical have completed laboratory safety and hazardous waste training.[2]

  • Documentation : Maintain accurate labels and records of all generated waste.[14]

  • Storage Limits : Be aware of the volume and time limits for storing hazardous waste in Satellite Accumulation Areas.[2][16]

  • Emergency Preparedness : Maintain a spill kit and be familiar with emergency procedures. For any significant spill, notify your institution's EHS office immediately.[2]

By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe and responsible disposal of 1-(sulfamoylamino)-2,3-dihydro-1H-indene, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto Department of Chemistry. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC. Retrieved from [Link]

  • Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. (2024, June 15). ACS Publications. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. (2025, May 15). PubMed. Retrieved from [Link]

  • Safety data sheet. (2022, March 18). Endress+Hauser. Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene-. (2025, October 15). US EPA. Retrieved from [Link]

  • PubChem. (2024, March 28). 2,3-dihydro(1,1-(2)H)-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. (n.d.). shecu. Retrieved from [Link]

  • Chemical Waste groups. (n.d.). SDUnet. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(sulfamoylamino)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 1-(sulfamoylamino)-2,3-dihydro-1H-indene

As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with field-proven, self-validating safety protocols. Handling specialized pharmaceutical intermediates requires moving beyond generic lab safety; it demands a mechanistic understanding of the chemical's properties to implement the correct hierarchy of controls.

Chemical Identity & Hazard Causality

1-(sulfamoylamino)-2,3-dihydro-1H-indene (CAS: 15211-60-6), also referenced as 1-indanyl-sulfamide, is a synthetic intermediate featuring a bicyclic indene framework fused to a sulfamoyl group[1][2].

The Causality of Risk: Standard laboratory coats and single latex gloves are insufficient for this compound due to two intersecting structural factors:

  • Lipophilicity: The indane core is highly lipophilic, facilitating rapid transdermal penetration if the powder contacts bare skin or permeates low-density glove materials[1].

  • Pharmacological Potential: The sulfamide moiety (-NH-SO₂-NH₂) is a potent pharmacophore frequently associated with carbonic anhydrase inhibition and anticonvulsant activity[1]. Because its full toxicological profile during early-stage development is often uncharacterized, it must be handled under strict hazardous drug protocols to prevent unintended biological exposure[3].

Personal Protective Equipment (PPE) Matrix

To prevent inhalation, ingestion, and transconjunctival or dermal absorption, the following PPE matrix must be strictly adhered to[4][5].

PPE CategorySpecificationMechanistic RationaleValidation & Replacement Cycle
Gloves Double-gloving, powder-free Nitrile (ASTM D6978 compliant)The lipophilic indane core requires high-density nitrile to prevent permeation. Powders can adsorb to powdered gloves, increasing exposure risk.Inspect before use. Change outer gloves every 30–60 minutes, or immediately upon known contamination[4][6].
Body Protection Disposable, lint-free gown (solid front, knit cuffs)Prevents the accumulation of fine, active powders on personal clothing. Knit cuffs ensure a sealed interface with gloves.Place one glove under the cuff and one over the cuff. Ensure zero skin exposure[6].
Eye/Face ANSI Z87.1 Safety Goggles or Face ShieldPrevents transconjunctival absorption of aerosolized particulates[4][5].Must sit flush against the face; standard safety glasses with side shields are insufficient for active powders[7].
Respiratory NIOSH-certified N95 or N100 respiratorProtects against aerosolized dust if weighing operations must occur outside of a primary containment device[4].Requires medical evaluation and quantitative fit-testing prior to use[5].

Operational Workflows & Handling Protocols

The highest risk of exposure occurs during the weighing and transfer of dry powders, where electrostatic forces can cause the chemical to aerosolize. Every protocol below is designed as a self-validating system to ensure containment.

Protocol 1: Safe Weighing and Solubilization

  • Preparation & Containment: Conduct all operations involving solid 1-(sulfamoylamino)-2,3-dihydro-1H-indene inside a Class II Biological Safety Cabinet (BSC) or a Containment Primary Engineering Control (C-PEC)[4][7].

    • Self-Validation Step: Visually verify the inward airflow and negative pressure gauge on the C-PEC before unsealing the chemical container.

  • PPE Donning: Wash hands thoroughly. Don the disposable gown, followed by the inner pair of nitrile gloves (under the gown cuff) and the outer pair of nitrile gloves (over the gown cuff)[6].

  • Static Mitigation: Use anti-static weigh boats and a grounded analytical balance.

    • Causality: Sulfamide powders frequently carry static charges; neutralizing these forces prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Solubilization: If preparing a stock solution, add the polar aprotic solvent (e.g., DMSO or DMF) directly to the pre-weighed powder while still inside the C-PEC[1][7]. Never transport dry, unsealed powder across the laboratory.

  • Doffing: Remove the outer gloves inside the C-PEC to limit the transfer of contamination into the general work area. Place them in a sealable bag for disposal[6]. Wash hands immediately after removing the inner gloves[6].

Spill Management & Disposal Plans

Protocol 2: Managing Contamination and Waste

  • Spill Cleanup: If a powder spill occurs, immediately restrict access to the area[6]. Don full PPE (double gloves, gown, respirator). Do not dry-sweep, as this will aerosolize the active pharmaceutical ingredient (API). Instead, use damp, absorbent pads to gently cover and lift the powder. Clean the surface with a detergent solution, followed by a solvent wipe (e.g., 70% ethanol or isopropanol) to dissolve and remove any remaining lipophilic indane residues.

  • Waste Disposal: Consider all PPE worn during the handling of this compound as trace-contaminated hazardous waste[4]. Dispose of gloves, gowns, and weigh boats in designated, sealable hazardous drug waste receptacles in strict compliance with local environmental regulations[4][8].

Mechanistic Workflow Diagram

G Start Hazard Assessment: 1-(sulfamoylamino)-2,3-dihydro-1H-indene PPE Don PPE (Double Nitrile, Gown, N95) Start->PPE PPE->PPE Inspect Gloves CPEC Transfer to C-PEC (Class II BSC or Isolator) PPE->CPEC CPEC->CPEC Verify Airflow Weighing Weighing & Solubilization (Use Anti-Static Tools) CPEC->Weighing Decon Decontamination (Wet Wipe Down) Weighing->Decon Disposal Waste Disposal (Trace/Bulk Hazardous) Decon->Disposal

Workflow for handling pharmacologically active indane derivatives with self-validating safety checks.

References

  • [2] NextSDS. "Sulfamide, 1-indanyl- (8CI) — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

  • [4] National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs". Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [6] Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs - Personal Protective Equipment (PPE)". United States Department of Labor. URL:[Link]

  • [8] Safe handling of hazardous drugs. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • [3] CDC / NIOSH. "NIOSH Publications on Hazardous Drugs". Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [5] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Working with Chemicals". NCBI Bookshelf. URL:[Link]

  • [7] Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". United States Department of Labor. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.